AtPep3
Description
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Properties
Molecular Formula |
C21H37N5O8S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O8S/c1-10(2)16(20(32)22-9-15(29)25-17(12(4)27)21(33)34)26-19(31)14(7-8-35-6)24-18(30)11(3)23-13(5)28/h10-12,14,16-17,27H,7-9H2,1-6H3,(H,22,32)(H,23,28)(H,24,30)(H,25,29)(H,26,31)(H,33,34)/t11-,12-,14-,16-,17-/m0/s1 |
InChI Key |
FCYFWPQIBYAJQT-FGBNXSKPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Function of AtPep3 in Arabidopsis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
AtPep3 is a small, hormone-like signaling peptide in Arabidopsis thaliana that plays a crucial role in mediating responses to both biotic and abiotic stress.[1] Derived from its precursor, PROPEP3, this compound is recognized by the cell surface receptor PEPR1 to initiate a downstream signaling cascade.[2][3] This pathway is integral to the plant's innate immune response and, notably, its tolerance to salinity stress, highlighting a shared mechanism for managing diverse environmental challenges.[4] Emerging evidence also implicates this compound and its signaling pathway in the regulation of developmental processes such as starvation-induced senescence.[5][6] This guide provides an in-depth examination of the molecular functions of this compound, its signaling pathway, quantitative effects, and the experimental protocols used to elucidate its roles.
Core Functions of this compound
This compound is a member of the plant elicitor peptide (Pep) family, which are endogenous danger signals that amplify plant defense responses.[3][7] The precursor gene, AtPROPEP3, is transcriptionally upregulated in response to various stressors, including pathogen-associated molecular patterns (PAMPs), wounding, methyl jasmonate (MeJA), ethylene, and high salinity.[3][7][8] The mature this compound peptide is then processed from the C-terminal end of the PROPEP3 precursor protein.[2]
Role in Plant Innate Immunity
This compound is a recognized elicitor of Pattern-Triggered Immunity (PTI), a foundational layer of plant defense.[6] Its expression is induced by pathogens and PAMPs, such as the bacterial flagellin fragment flg22.[9] Upon perception, this compound signaling leads to the activation of defense-related genes, including the plant defensin gene PDF1.2, and the production of reactive oxygen species (ROS) like hydrogen peroxide, which are key components of the immune response.[7][9] The constitutive overexpression of PROPEP1, a related family member, has been shown to confer enhanced resistance to the root pathogen Pythium irregulare, suggesting a similar protective function for this compound.[7]
Role in Salinity Stress Tolerance
A significant function of this compound is its role in conferring tolerance to abiotic stress, particularly high salinity.[1] Among the eight PROPEP family members in Arabidopsis, PROPEP3 shows the highest induction under salt stress.[2][3] Exogenous application of the this compound peptide or overexpression of the AtPROPEP3 gene enhances plant survival and mitigates chlorophyll bleaching in seedlings exposed to high salt concentrations.[2][3] Conversely, AtPROPEP3 knockdown or knockout mutants exhibit a hypersensitive phenotype under salinity stress, a condition that can be rescued by the external application of the this compound peptide.[1][2] This demonstrates that this compound is essential for the plant's adaptive response to high salinity.
Role in Senescence
Recent studies have revealed a role for the Pep signaling pathway in developmental processes. The transcription of PROPEP3 is strongly induced during darkness or starvation conditions.[5][6] The perception of AtPep2 and this compound was found to accelerate the onset of dark-induced senescence, leading to earlier leaf yellowing.[6] This process involves the upregulation of genes associated with chlorophyll breakdown and autophagy, suggesting that this compound signaling helps to fine-tune nutrient remobilization from senescing tissues under energy-deprived conditions.[5][6]
The this compound Signaling Pathway
This compound functions through a receptor-mediated signaling cascade that translates the external stress signal into a cellular response. The pathway shows significant overlap between its roles in immunity and salt tolerance.
The perception of this compound is primarily mediated by the leucine-rich repeat receptor-like kinase (LRR-RLK) PEP RECEPTOR 1 (PEPR1) .[2][3] Functional analyses using receptor mutants have shown that while AtPeps can bind to both PEPR1 and PEPR2 for immune responses, the salinity stress tolerance pathway is specifically dependent on PEPR1.[2][3] Salt-induced this compound specifically targets PEPR1, suggesting a distinct activation mechanism or receptor conformation under abiotic stress.
Upon this compound binding, PEPR1 initiates a downstream signaling cascade. A key event is the rapid elevation of cytosolic calcium (Ca²⁺).[9] Evidence suggests that PEPR1 possesses guanylyl cyclase activity, generating cyclic GMP (cGMP) which in turn activates cGMP-activated Ca²⁺ channels, leading to an influx of calcium ions into the cytosol.[9][10] This Ca²⁺ signature acts as a crucial second messenger, activating further downstream components and leading to the transcriptional reprogramming of stress-responsive genes.[9]
Quantitative Data Summary
The functional roles of this compound have been substantiated by quantitative analyses of plant phenotypes and gene expression.
Table 1: Phenotypic Effects of this compound Pathway Manipulation in Arabidopsis
| Genotype / Treatment | Stress Condition | Observed Phenotype | Quantitative Change | Citation(s) |
|---|---|---|---|---|
| AtPROPEP3 Overexpression | 150 mM NaCl | Increased salt tolerance | Higher survival rate and chlorophyll content vs. WT | [2][4] |
| AtPROPEP3 Knockdown (RNAi) | 150 mM NaCl | Hypersensitivity to salt | Lower chlorophyll content vs. WT | [1][2] |
| WT + Exogenous this compound | 150 mM NaCl | Increased salt tolerance | Inhibited salt-induced chlorophyll bleaching | [1][4] |
| pepr1 mutant | 150 mM NaCl | Hypersensitivity to salt | Significantly reduced plant survival and chlorophyll | [3][11] |
| pepr1 mutant + this compound | 150 mM NaCl | No rescue of phenotype | Remains hypersensitive, similar to untreated mutant | [2][3] |
| pepr2 mutant + this compound | 150 mM NaCl | Rescue of phenotype | Survival and chlorophyll content restored to WT levels | [3][11] |
| WT + AtPep1/AtPep3 | Continuous Darkness | Accelerated senescence | Earlier onset of leaf yellowing vs. untreated control |[5][6] |
Table 2: Gene Expression Changes Mediated by this compound Signaling
| Gene | Treatment / Condition | Change in Expression | Method of Analysis | Citation(s) |
|---|---|---|---|---|
| AtPROPEP3 | Salinity Stress (NaCl) | Strong Upregulation | Microarray / RT-PCR | [2][3] |
| AtPROPEP3 | Wounding, MeJA, Ethephon | Upregulation | RT-PCR | [7] |
| PDF1.2 (Defensin) | Exogenous AtPep1/AtPep3 | Upregulation | Semiquantitative RT-PCR | [7][9] |
| PAO (Pheophorbide a oxygenase) | AtPep1 + Darkness (24h) | ~2.5-fold induction | RT-qPCR |[5][6] |
Key Experimental Protocols
The following sections detail the methodologies used in foundational studies of this compound function.
Salt Stress Tolerance Assay (Seedling Phenotype)
This protocol is used to assess the impact of this compound on the ability of Arabidopsis seedlings to survive and maintain physiological health under high salinity conditions.
Methodology:
-
Plant Growth: Arabidopsis thaliana seeds (e.g., Col-0 wild-type, overexpression lines, or receptor mutants) are surface-sterilized and sown on Murashige and Skoog (MS) agar plates. Seedlings are grown for 7 days under standard long-day conditions (16h light / 8h dark).
-
Peptide Pre-treatment: Seven-day-old seedlings are transferred to a liquid culture medium. For treatment groups, a synthetic this compound peptide fragment (e.g., the C-terminal 13-amino acid peptide KPTPSSGKGGKHN) is added to a final concentration of 100 nM to 10 µM.[2][4] Seedlings are incubated in this solution for 3 days.[4]
-
Salt Application: After the pre-treatment period, NaCl is added to the liquid culture to a final concentration of 150 mM, both with and without the continued presence of the this compound peptide.[4]
-
Incubation and Observation: Plants are grown for an additional 10 days in the treatment solution.[4]
-
Data Acquisition:
-
Phenotype: Representative photographs of the seedlings are taken to document visible differences, such as size and chlorophyll bleaching.
-
Chlorophyll Measurement: The total chlorophyll content per gram of fresh weight is quantified. This is typically done by extracting pigments in ethanol or acetone and measuring absorbance at 645 nm and 663 nm using a spectrophotometer.[4]
-
Dark-Induced Senescence Assay
This assay evaluates the effect of AtPep peptides on the timing of senescence triggered by energy deprivation.
Methodology:
-
Plant Material: Fully developed adult leaves are detached from 4-5 week old Arabidopsis thaliana plants.
-
Treatment Setup: Detached leaves or leaf discs are floated in a solution (e.g., 3 mM MES, pH 5.8) in multi-well plates or petri dishes.
-
Peptide Application: Synthetic this compound (or other Peps) is added to the solution to a final concentration of approximately 1 µM. Control wells contain the solution without the peptide.
-
Induction of Senescence: The plates are wrapped in aluminum foil and placed in continuous darkness at room temperature to induce senescence.
-
Observation: The leaves are monitored daily for signs of yellowing (chlorophyll degradation). Photographs are taken at regular intervals (e.g., every 24 hours) to document the progression of senescence.
-
Quantitative Analysis (Optional): Chlorophyll content can be measured at different time points as described in Protocol 4.1 to quantify the rate of senescence.
Gene Expression Analysis by RT-PCR/qPCR
This protocol is used to measure changes in the transcript levels of target genes like AtPROPEP3 and downstream defense genes like PDF1.2.
Methodology:
-
Plant Treatment: Arabidopsis seedlings or leaves are subjected to the desired treatment (e.g., sprayed with 250 µM MeJA, supplied with 10 nM AtPep1, or exposed to salt stress).[7]
-
RNA Isolation: At specified time points after treatment, total RNA is extracted from the plant tissue using a standard protocol (e.g., Trizol-based extraction or a commercial kit).
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove genomic DNA contamination. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme.
-
PCR/qPCR:
-
Semiquantitative RT-PCR: The cDNA is used as a template for PCR with gene-specific primers for the target gene (e.g., PDF1.2) and a reference gene (e.g., β-tubulin or actin) for normalization.[7] The PCR products are then visualized on an agarose gel.
-
Quantitative PCR (qPCR): The cDNA is used in a qPCR reaction with SYBR Green or a probe-based system. The relative expression of the target gene is calculated using the ΔΔCt method, normalized against one or more stable reference genes.
-
Conclusion and Future Directions
This compound has been firmly established as a dual-function signaling peptide in Arabidopsis thaliana, playing vital roles in both innate immunity and salinity stress tolerance.[1] The convergence of these two pathways on the PEPR1 receptor provides a fascinating example of how plants use a limited set of signaling modules to respond to a wide array of environmental threats.[2][3] The discovery of its involvement in senescence further broadens its functional scope.[5]
For researchers and drug development professionals, the this compound-PEPR1 signaling module represents a promising target for developing strategies to enhance crop resilience. Modulating this pathway could lead to the creation of plants with enhanced resistance to pathogens and improved performance in saline soils, addressing critical challenges in global agriculture. Future research should focus on elucidating the downstream components of the PEPR1 signaling cascade, identifying the specific proteases responsible for processing PROPEP3, and exploring the functional conservation of this pathway in agriculturally important crop species.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 4. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence [frontiersin.org]
- 6. Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
AtPep3 Signaling Pathway: A Technical Guide to Plant Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plant immune system relies on a sophisticated network of signaling molecules to detect threats and mount an effective defense. Among these are endogenous peptide elicitors, known as phytocytokines, which act as danger signals to amplify immune responses. AtPep3, a member of the plant elicitor peptide (Pep) family in Arabidopsis thaliana, has emerged as a critical player in this signaling cascade. Derived from its precursor, AtPROPEP3, this compound is recognized by cell surface receptors to initiate a signaling cascade that confers resistance to pathogens and tolerance to abiotic stresses like salinity. This technical guide provides an in-depth overview of the this compound signaling pathway, detailing its core components, mechanism of action, and the experimental protocols used to investigate its function.
Core Signaling Pathway
The this compound signaling pathway is initiated by the release of the 23-amino acid this compound peptide into the extracellular space, a process often induced by wounding or pathogen attack.[1] The peptide is then perceived by the leucine-rich repeat receptor-like kinases (LRR-RLKs), PEPR1 and PEPR2, with a preferential binding affinity for PEPR1.[2][3][4][5][6] This ligand-receptor interaction triggers a series of downstream events, culminating in the activation of defense responses.
Key downstream events in the this compound signaling cascade include:
-
Calcium Influx: Rapid and transient increase in cytosolic Ca2+ concentration is one of the earliest responses following this compound perception.[7]
-
Reactive Oxygen Species (ROS) Burst: An oxidative burst, characterized by the production of ROS such as hydrogen peroxide (H2O2), is a hallmark of this compound signaling.[8][9]
-
MAPK Cascade Activation: The pathway involves the activation of mitogen-activated protein kinase (MAPK) cascades, particularly MPK3 and MPK6, which are key regulators of plant immunity.
-
Hormonal Crosstalk: this compound signaling is intricately linked with the jasmonic acid (JA) and ethylene (ET) signaling pathways, which are crucial for defense against necrotrophic pathogens.[1]
-
Defense Gene Expression: The signaling cascade ultimately leads to the transcriptional activation of defense-related genes, such as PLANT DEFENSIN 1.2 (PDF1.2).[1]
Diagram of the this compound Signaling Pathway
Caption: Core components of the this compound signaling pathway in plant immunity.
Quantitative Data
Quantitative analysis of the this compound signaling pathway provides crucial insights into the magnitude and dynamics of the immune response. Below are tables summarizing key quantitative data from studies on this compound signaling.
Table 1: this compound-Induced Gene Expression in Arabidopsis thaliana
| Gene | Treatment | Fold Change (vs. Control) | Reference |
| PROPEP1 | 20 nM this compound | ~3.5 | [10] |
| PROPEP2 | 20 nM this compound | ~6.0 | [10] |
| PROPEP3 | 20 nM this compound | ~7.5 | [10] |
| PDF1.2 | 10 nM AtPep1 | ~4.0 | [11] |
| PR-1 | 20 nM this compound | ~5.0 | [10] |
Table 2: this compound-Induced ROS Burst in Arabidopsis thaliana Leaf Discs
| Treatment | Peak Luminescence (Relative Light Units) | Time to Peak (minutes) | Reference |
| Control (Water) | < 100 | - | [8] |
| 100 nM this compound | > 1000 | 10-15 | [8] |
Table 3: this compound-Induced Seedling Growth Inhibition in Arabidopsis thaliana
| This compound Concentration (nM) | Fresh Weight (% of Control) | Reference |
| 10 | ~80% | [2] |
| 100 | ~60% | [2] |
| 1000 | ~40% | [2] |
Experimental Protocols
Investigating the this compound signaling pathway involves a variety of molecular and physiological assays. This section provides detailed protocols for key experiments.
Seedling Growth Inhibition Assay
This assay measures the effect of this compound on plant growth, a common response to immune activation.[12][13]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose
-
Sterile water
-
This compound peptide stock solution
-
48-well sterile plates
-
Growth chamber
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes. Rinse the seeds 5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in 0.1% sterile agarose and plate them on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.
-
Treatment: Prepare a 48-well plate with 250 µL of liquid MS medium per well, containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM).
-
Transfer: Carefully transfer one seedling into each well.
-
Incubation: Seal the plate with a breathable film and return it to the growth chamber for 7-10 days.
-
Analysis: After the incubation period, carefully remove the seedlings, blot them dry, and measure their fresh weight. Calculate the percentage of growth inhibition relative to the control (0 nM this compound).
Reactive Oxygen Species (ROS) Burst Assay
This assay quantifies the production of ROS in response to this compound treatment using a luminol-based chemiluminescence method.[8][9]
Materials:
-
4- to 5-week-old Arabidopsis thaliana plants
-
Luminol stock solution
-
Horseradish peroxidase (HRP) stock solution
-
This compound peptide stock solution
-
Sterile water
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Leaf Disc Preparation: Use a 4 mm biopsy punch to excise leaf discs from the leaves of healthy plants, avoiding the midvein.
-
Incubation: Float the leaf discs abaxial side up in sterile water in a 96-well plate overnight in the dark to reduce wounding-induced ROS.
-
Assay Solution Preparation: Prepare the assay solution containing luminol (final concentration 200 µM) and HRP (final concentration 20 µg/mL) in sterile water.
-
Treatment: Replace the water in each well with 100 µL of the assay solution. Add 1 µL of this compound stock solution to achieve the desired final concentration (e.g., 100 nM). For the control, add 1 µL of sterile water.
-
Measurement: Immediately place the plate in a luminometer and measure luminescence every 2 minutes for at least 60 minutes. The data is typically plotted as relative light units (RLU) over time.
MAPK Activation Assay (Western Blot)
This protocol details the detection of activated MAPKs (phosphorylated MPK3 and MPK6) in response to this compound using western blotting.[14][15][16][17][18]
Materials:
-
10- to 14-day-old Arabidopsis thaliana seedlings grown in liquid culture
-
This compound peptide stock solution
-
Protein extraction buffer
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-p44/42 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treatment: Treat the seedlings with 100 nM this compound for different time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and grind to a fine powder. Add protein extraction buffer, vortex, and centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., 1:2000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of bands corresponding to the molecular weights of MPK3 and MPK6 indicates their phosphorylation and activation.
Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the expression levels of defense-related genes induced by this compound.[19][20][21][22]
Materials:
-
Arabidopsis thaliana seedlings or leaf tissue
-
This compound peptide stock solution
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Treatment: Treat plant material with this compound as described in the previous protocols for the desired time points.
-
RNA Extraction: Extract total RNA from the treated and control tissues using an RNA extraction kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions in a 96-well plate with SYBR Green master mix, cDNA, and gene-specific primers for your target genes (e.g., PDF1.2, PR-1) and a reference gene (e.g., ACTIN2).
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression in this compound-treated samples compared to the control.
Workflow and Crosstalk Diagrams
Generalized Experimental Workflow
References
- 1. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 5. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxidase-dependent apoplastic oxidative burst in Arabidopsis required for pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction | Springer Nature Experiments [experiments.springernature.com]
- 19. Complementary peptides represent a credible alternative to agrochemicals by activating translation of targeted proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanistic Basis Of Peptide-Protein Interaction In AtPep1-PEPR1 Complex In Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
AtPep3: A Key Peptide in Orchestrating Salinity Stress Tolerance in Plants
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Soil salinization poses a significant threat to global agriculture, limiting crop productivity and endangering food security. Plants, as sessile organisms, have evolved intricate signaling networks to perceive and respond to environmental challenges like high salinity. Recently, small signaling peptides have emerged as critical regulators in these stress response pathways, acting akin to phytohormones to coordinate cellular activities. Among these, Arabidopsis thaliana Pep3 (AtPep3) has been identified as a pivotal player in conferring tolerance to salinity stress.[1][2][3] This technical guide provides a comprehensive overview of the role of this compound in salinity stress tolerance, focusing on the underlying signaling mechanisms, quantitative data from key studies, and detailed experimental protocols for researchers.
The this compound Peptide and its Precursor, AtPROPEP3
This compound is a hormone-like peptide derived from the C-terminal region of its precursor protein, AtPROPEP3.[2][3] Studies have shown that the gene encoding this precursor, AtPROPEP3, is the most highly up-regulated among its family members in response to high salinity conditions.[2][4][5] This induction of AtPROPEP3 expression leads to an increase in the levels of the this compound peptide, which then functions as a key signal to initiate downstream tolerance mechanisms.[6] The functional peptide fragment responsible for inducing salt tolerance has been identified as a 13-amino acid sequence (KPTPSSGKGGKHN).[1][4]
The this compound Signaling Pathway in Salinity Stress
Salinity stress triggers the expression of the AtPROPEP3 gene. The resulting this compound peptide is recognized by the leucine-rich repeat receptor-like kinase (LRR-RLK) PEP RECEPTOR 1 (PEPR1).[2][3][7] Interestingly, while AtPep peptides can be perceived by both PEPR1 and PEPR2 receptors in the context of immune responses, the salinity stress tolerance pathway is specifically mediated by PEPR1.[3][4] Mutant analysis has confirmed that pepr1 mutants are hypersensitive to salt stress and that exogenous application of this compound cannot rescue this phenotype, whereas pepr2 mutants still respond to this compound treatment, indicating the essential and specific role of PEPR1 in this pathway.[3][4]
The binding of this compound to PEPR1 is thought to initiate a downstream signaling cascade that ultimately leads to enhanced salinity tolerance. While the complete downstream pathway is still under investigation, it is known to be distinct from osmotic stress responses and likely involves the regulation of ion homeostasis to mitigate Na+ toxicity.[5] This signaling is also associated with the upregulation of genes like PEPC1, which possesses a pyridoxal phosphate phosphatase-related domain and may play a role in regulating Na+ influx.[4][5]
Figure 1. this compound signaling pathway under salinity stress.
Quantitative Data on this compound-Mediated Salinity Tolerance
The role of this compound in salinity tolerance is supported by quantitative data from studies using transgenic plants and exogenous peptide application.
Table 1: Phenotypic Responses of Arabidopsis to Salinity Stress
| Genotype / Treatment | Stress Condition | Observation | Outcome | Reference |
| AtPROPEP3 Overexpression | 125 mM NaCl | Increased survival rate, less chlorophyll bleaching | Enhanced Tolerance | [4] |
| AtPROPEP3 RNAi (Knockdown) | 125 mM NaCl | Hypersensitive phenotype, severe chlorophyll bleaching | Reduced Tolerance | [2][3][4] |
| Wild-Type + 100 nM this compound peptide | 150 mM NaCl | Complementation of salt-sensitive phenotype | Enhanced Tolerance | [4] |
| pepr1 mutant | 125 mM NaCl | Hypersensitive phenotype | Reduced Tolerance | [3][4] |
| pepr2 mutant + 100 nM this compound peptide | 125 mM NaCl | Exhibited salinity stress tolerance | PEPR1-specific pathway | [3][4] |
| Wild-Type + 10 nM AT13-5 peptide | Salinity Stress | High level of salt tolerance induced | Potent at low concentrations | [5] |
Table 2: Gene Expression Changes in Response to this compound Signaling
| Gene | Condition | Fold Change / Regulation | Implication | Reference |
| AtPROPEP3 | Salinity Stress | Highly upregulated | Stress-responsive induction | [2][4][5] |
| PEPC1 (AT1g17710) | AtPROPEP3 Overexpression | Upregulated | Downstream target, potential role in ion regulation | [4] |
| PEPC1 (AT1g17710) | AtPROPEP3 RNAi | Downregulated | Confirms role as a downstream target | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments in the study of this compound and salinity stress.
Figure 2. General workflow for Arabidopsis salinity stress assays.
Protocol 1: Arabidopsis Root Growth Assay Under Salinity Stress
This protocol is adapted from standard methods to assess salinity tolerance by measuring root elongation.[8][9]
-
Media Preparation : Prepare Murashige and Skoog (MS) agar medium. For treatment plates, supplement the MS medium with NaCl to the desired final concentration (e.g., 80 mM, 125 mM, or 150 mM) after autoclaving and cooling.[8][9]
-
Seed Sterilization and Germination :
-
Seedling Transfer and Stress Application :
-
Data Collection :
-
Return the plates to the growth chamber and maintain a vertical position for 7-10 days.
-
At the end of the treatment period, scan the plates.
-
Measure the primary root growth from the marked point and the total length of lateral roots using software like ImageJ.[8]
-
-
Analysis : Calculate the percentage of root growth reduction relative to the control conditions. Perform statistical analysis (e.g., ANOVA) to determine significant differences between genotypes or treatments.[8]
Protocol 2: Exogenous Peptide Application Assay
This protocol assesses the ability of synthetic peptides to confer salt tolerance.[4]
-
Plant Growth : Grow seedlings in liquid MS culture or on solid MS plates as described in Protocol 1.
-
Peptide Pre-treatment : For liquid cultures, transfer 7-day-old seedlings to liquid MS medium containing the synthetic peptide (e.g., 100 nM this compound) for a pre-treatment period of 3 days.[4] For plate-based assays, transfer seedlings to MS plates containing the peptide.
-
Combined Stress Treatment : After pre-treatment, replace the medium with a solution containing both the peptide and NaCl (e.g., 150 mM). For plate assays, transfer seedlings to plates containing both peptide and salt.[4]
-
Phenotypic Evaluation : After 7-10 days of combined treatment, assess plant survival, chlorophyll bleaching, and fresh weight. Chlorophyll content can be quantified spectrophotometrically after extraction.[4]
Protocol 3: Measurement of Proline Content
Proline accumulation is a common indicator of osmotic stress. Its measurement can provide insights into the physiological state of the plant.[10][11][12]
-
Sample Preparation : Harvest approximately 0.1 g of leaf tissue from control and salt-stressed plants.
-
Extraction : Homogenize the tissue in 3% (w/v) aqueous sulfosalicylic acid. Centrifuge at 10,000 x g for 5 minutes to pellet the debris.[10]
-
Reaction :
-
Quantification :
Conclusion and Future Directions
This compound has been clearly established as a positive regulator of salinity stress tolerance in Arabidopsis thaliana. The signaling pathway, initiated by the binding of this compound to its specific receptor PEPR1, provides a robust mechanism for plants to adapt to high-salt environments.[2][3][7] The ability of a small, synthetically derived peptide fragment to confer significant tolerance when applied exogenously presents exciting opportunities for developing novel biostimulants to protect crops from salinity.[6]
Future research should focus on fully elucidating the downstream components of the this compound-PEPR1 signaling cascade. Identifying the specific transcription factors, ion transporters, and other effector proteins regulated by this pathway will provide a more complete understanding of the tolerance mechanism. Furthermore, translating these findings from the model organism Arabidopsis to economically important crop species is a critical next step for practical agricultural applications. Investigating the interplay between the this compound-mediated salt tolerance pathway and its known role in innate immunity could also reveal a deeper understanding of how plants coordinate responses to diverse environmental stresses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Peptide Plays a Role in Salt Stress Tolerance- Crop Biotech Update (May 23, 2018) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 7. Plant salt response: Perception, signaling, and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salinity Assay in Arabidopsis [bio-protocol.org]
- 9. Quantification of salt-induced changes in Root System Architecture in Arabidopsis [protocols.io]
- 10. scispace.com [scispace.com]
- 11. Proline Content Measurement - Lifeasible [lifeasible.com]
- 12. Methods for Determination of Proline in Plants | Springer Nature Experiments [experiments.springernature.com]
The Endogenous Peptide AtPep3: A Key Modulator of Salinity Stress Tolerance and Innate Immunity in Arabidopsis
An In-depth Technical Guide on the Discovery, Characterization, and Signaling of AtPep3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and signaling pathways of the Arabidopsis thaliana peptide, this compound. It is designed to serve as a core resource for researchers in plant biology, scientists engaged in crop improvement, and professionals in drug development exploring novel peptide-based therapeutics for enhancing stress resilience in plants. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's multifaceted role.
Discovery and Core Characteristics
This compound was identified through a screening of Arabidopsis genes encoding small peptides that are upregulated in response to salinity stress.[1] This hormone-like peptide plays a crucial dual role in mediating tolerance to high salinity and in activating the plant's innate immune system.[1][2][3]
1.1. Origin and Structure: this compound is a 30-amino acid peptide derived from the C-terminal region of a 96-amino acid precursor protein, AtPROPEP3.[1] The mature, biologically active form of the peptide is released into the apoplast, the space between plant cells, where it functions as a signaling molecule.[4]
1.2. Dual Functionality: The primary function of this compound in the context of abiotic stress is the enhancement of tolerance to high salinity conditions.[1][2][5] Concurrently, this compound also acts as an endogenous elicitor, amplifying the plant's innate immune responses to pathogen attacks.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects under various experimental conditions.
| Parameter | Value | Experimental Context | Reference |
| AtPROPEP3 Gene Expression | |||
| Fold Change (15 min post-NaCl) | > 7-fold | 200 mM NaCl treatment of 2-week-old wild-type Arabidopsis | [2] |
| Fold Change (1.5 h post-NaCl) | > 15-fold | 200 mM NaCl treatment of 2-week-old wild-type Arabidopsis | [2] |
| This compound Peptide Activity | |||
| Effective Concentration for Salt Tolerance | 10 nM | Pre-treatment of wild-type Arabidopsis seedlings before 150 mM NaCl stress | [7] |
| Physiological Response to this compound | |||
| Chlorophyll Content (100 nM this compound pre-treatment in pepr2 mutant under 150 mM NaCl) | ~2.5 mg/g FW | Comparison between mock and peptide-treated pepr2 mutant seedlings | [2] |
| Chlorophyll Content (mock-treated pepr2 mutant under 150 mM NaCl) | ~1.0 mg/g FW | Comparison between mock and peptide-treated pepr2 mutant seedlings | [2] |
The this compound Signaling Pathway
This compound initiates a signaling cascade upon binding to its cell surface receptors. This pathway involves a series of molecular events that ultimately lead to changes in gene expression and physiological responses, conferring stress tolerance and enhanced immunity.
3.1. Receptor Binding: The primary receptor for this compound-mediated salt stress response is the leucine-rich repeat receptor kinase (LRR-RK) PEPR1.[2][3][5] While this compound can also bind to PEPR2, its role in the salt stress response is predominantly mediated through PEPR1.[1][3] The binding of this compound to PEPR1 is a critical first step in the signaling cascade.
3.2. Downstream Signaling Events: Upon this compound binding, PEPR1 is thought to heterodimerize with a co-receptor, likely BAK1, leading to the activation of its cytoplasmic kinase domain and subsequent autophosphorylation. This initiates a phosphorylation cascade that relays the signal into the cell. Key downstream events include:
-
Calcium Influx: A rapid increase in cytosolic calcium concentration ([Ca2+]cyt) is a hallmark of this compound signaling. This influx is mediated by calcium channels in the plasma membrane.
-
Reactive Oxygen Species (ROS) Production: The activation of NADPH oxidases at the plasma membrane leads to a burst of reactive oxygen species (ROS), which act as secondary messengers.[8]
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: The signal is further transduced through a MAPK cascade, leading to the phosphorylation of various downstream target proteins, including transcription factors.
-
Transcriptional Reprogramming: Activated transcription factors move into the nucleus and alter the expression of stress-responsive genes, leading to the synthesis of proteins that contribute to salt tolerance and immunity.[2]
Caption: this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of this compound.
4.1. Generation of pepr1 Knockout Mutants using CRISPR/Cas9
This protocol describes the generation of pepr1 knockout mutants in Arabidopsis thaliana to study the receptor's role in this compound signaling.
-
gRNA Design and Vector Construction:
-
Design two single-guide RNAs (sgRNAs) targeting the first exon of the PEPR1 gene (AT1G73080) using a CRISPR design tool.
-
Synthesize and anneal the gRNA oligonucleotides.
-
Clone the annealed oligos into a suitable plant CRISPR/Cas9 vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., Ubiquitin10).[9]
-
Verify the construct by Sanger sequencing.
-
-
Plant Transformation:
-
Transform Agrobacterium tumefaciens (strain GV3101) with the CRISPR/Cas9 construct.
-
Transform wild-type Arabidopsis thaliana (Col-0) plants using the floral dip method.[9]
-
Select T1 transgenic plants on a selective medium (e.g., containing hygromycin or basta).
-
-
Mutant Screening and Characterization:
-
Extract genomic DNA from T1 plants.
-
Amplify the target region of the PEPR1 gene by PCR.
-
Sequence the PCR products to identify plants with mutations (insertions, deletions, or substitutions) at the target site.
-
Select plants with frame-shift mutations leading to a premature stop codon.
-
Propagate the mutant lines to the T2 and T3 generations to obtain homozygous, Cas9-free mutants.
-
4.2. Quantitative Real-Time PCR (qRT-PCR) for this compound-Responsive Genes
This protocol details the measurement of gene expression changes in response to this compound treatment.
-
Plant Material and Treatment:
-
Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium for 10 days.
-
Transfer seedlings to liquid MS medium and treat with 100 nM synthetic this compound peptide or a mock solution (e.g., water or DMSO).
-
Harvest aerial tissues at various time points (e.g., 0, 30, 60, 120 minutes) and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial plant RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) primers.
-
-
qRT-PCR Analysis:
-
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, cDNA template, and gene-specific primers.
-
Use primers for a housekeeping gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.
-
Primer Sequences for this compound-responsive genes:
-
AtPROPEP3 (AT5G64890): Fwd: 5'-GCTCTCTCTGCTCTCTCTCG-3', Rev: 5'-GTTGTTGTTGTTGTTGTTGC-3'
-
WRKY33 (AT2G38470): Fwd: 5'-TGGAAAGAAGCAGCAGTCAA-3', Rev: 5'-TCCGACACTCATCGAGAAAA-3'
-
FRK1 (AT2G19190): Fwd: 5'-CCAAAGAGAGAGAGAGAGAG-3', Rev: 5'-GTTGTTGTTGTTGTTGTTGC-3'
-
-
Perform the qRT-PCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.[10]
-
4.3. In Vivo Calcium Imaging using GCaMP
This protocol describes the visualization of this compound-induced calcium influx in Arabidopsis roots.
-
Plant Material:
-
Microscopy Setup and Imaging:
-
Mount a seedling on a coverslip in a small drop of liquid MS medium.
-
Use a confocal laser scanning microscope equipped with a 488 nm laser for GCaMP3 excitation and an emission detector set to 500-550 nm.
-
Acquire a baseline fluorescence image of the root tip for 1-2 minutes.
-
-
This compound Treatment and Data Acquisition:
-
Carefully add a solution of 100 nM this compound to the mounted seedling.
-
Immediately start time-lapse imaging, capturing images every 5-10 seconds for at least 10-15 minutes.
-
Record the changes in GCaMP3 fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) in different root cell types.
-
Quantify the change in fluorescence intensity (ΔF/F0) over time, where F0 is the baseline fluorescence.
-
Generate graphs plotting the change in fluorescence intensity against time to visualize the calcium dynamics.
-
4.4. This compound Peptide Extraction and Mass Spectrometry
This protocol details the identification of the endogenous this compound peptide.[4][14][15]
-
Peptide Extraction:
-
Grow AtPROPEP3-overexpressing Arabidopsis seedlings in liquid culture.
-
Subject the seedlings to whole-plant submerged culture to allow apoplastic peptides to diffuse into the medium.[4]
-
Collect the culture medium and recover the peptides using o-chlorophenol extraction followed by acetone precipitation.[4]
-
-
LC-MS/MS Analysis:
-
Resuspend the peptide pellet in a suitable solvent for mass spectrometry.
-
Analyze the sample using a nano-liquid chromatography system coupled to a tandem mass spectrometer (nano-LC-MS/MS).[4]
-
Separate the peptides on a C18 reverse-phase column with a gradient of acetonitrile.
-
Acquire MS/MS spectra of the eluting peptides.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the Arabidopsis thaliana protein database to identify the peptide sequence corresponding to this compound.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the characterization of this compound and the logical progression of experiments.
Caption: Experimental workflow for this compound characterization.
Caption: Logical flow of this compound-mediated salt tolerance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Apoplastic Peptides for the Structural Elucidation of Mature Peptide Hormones in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 6. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Type-Specific Imaging of Calcium Signaling in Arabidopsis thaliana Seedling Roots Using GCaMP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Type-Specific Imaging of Calcium Signaling in Arabidopsis thaliana Seedling Roots Using GCaMP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SP3 Protocol for Proteomic Plant Sample Preparation Prior LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Peptide AtPep3: A Technical Overview of its Sequence, Function, and Signaling
For Immediate Release
This technical guide provides a comprehensive overview of the mature AtPep3 peptide in Arabidopsis thaliana, consolidating current research for researchers, scientists, and drug development professionals. The document details the peptide's amino acid sequence, experimental methodologies for its study, quantitative data on its activity, and its role in plant signaling pathways.
This compound Peptide Sequence
The mature this compound peptide is derived from the AtPROPEP3 precursor protein.[1] The full-length sequence of the mature this compound peptide consists of 23 amino acids.[2] A shorter C-terminal fragment of 13 amino acids has been identified as a key functional region for inducing salinity stress tolerance.[1][3]
| Peptide | Sequence (N-terminus to C-terminus) | Length (Amino Acids) |
| Mature this compound | EIKARGKNKTKPTPSSGKGGKHN | 23 |
| Functional Fragment | KPTPSSGKGGKHN | 13 |
Experimental Protocols
The characterization of this compound has been facilitated by a range of molecular and biochemical techniques. These protocols are central to understanding its biological function.
Peptide Synthesis and Treatment
Synthetic this compound peptides are widely used to study its exogenous effects on plants.
-
Peptide Synthesis : Peptides are chemically synthesized, often with a purity of over 95%, and dissolved in a suitable buffer, such as a solution containing 1 mg/mL bovine serum albumin and 0.1 M NaCl, to create stock solutions (e.g., 100 μM).[2]
-
Plant Treatment for Salinity Stress Assay : For assays investigating salinity tolerance, Arabidopsis seedlings are pre-treated with synthetic this compound peptides. In a liquid culture-based assay, seven-day-old wild-type plants can be pretreated with peptide fragments (e.g., 10 µM) for three days, followed by the simultaneous administration of NaCl (e.g., 150 mM) and the peptide.[3]
Gene Expression Analysis
-
Quantitative Reverse Transcription-PCR (qRT-PCR) : To quantify the expression levels of the AtPROPEP3 gene, total RNA is extracted from plant tissues, such as leaf discs, using a kit like the NucleoSpin RNA plant extraction kit.[4][5] Complementary DNA (cDNA) is then synthesized from the RNA template using reverse transcriptase and oligo(dT) primers.[4][5] qRT-PCR is subsequently performed using a qPCR instrument to measure the relative abundance of the AtPROPEP3 transcript, often normalized to a reference gene like UBQ10.[4]
In Planta Peptide Detection
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : To confirm the presence and accumulation of this compound in plant tissues, LC-MS/MS analysis is performed on extracts from plants grown under specific conditions (e.g., with and without NaCl treatment).[3] This technique has been used to identify a fragment of the endogenous this compound peptide (TKPTPSSGKG) and to show its increased accumulation under salinity stress.[3]
Peptide Purification
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For the purification of synthetic or extracted peptides, RP-HPLC is the standard method.[6][7] This technique separates the target peptide from impurities based on hydrophobicity, typically using a C18-modified silica stationary phase and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing reagent.[7]
Quantitative Data Summary
The following table summarizes key quantitative data from this compound research.
| Parameter | Value | Experimental Context | Reference |
| Synthetic this compound Concentration | 10 µM | Pre-treatment of Arabidopsis seedlings in a liquid culture-based salinity stress assay. | [3] |
| Synthetic this compound Concentration | 100 nM | Complementation of the salt-sensitive phenotype in AtPROPEP3 RNAi plants. | [3] |
| AtPROPEP3 Transcript Induction | ~20-fold increase | In leaf discs of Col-0 Arabidopsis after 48 hours of continuous darkness. | [4][5] |
This compound Signaling Pathway
This compound is a signaling peptide involved in both abiotic stress responses, particularly salinity tolerance, and innate immunity.[3][8] The peptide is perceived by cell-surface receptors, which initiates a downstream signaling cascade.
The binding of this compound to its primary receptor, PEPR1 (PEP RECEPTOR 1), a leucine-rich repeat receptor-like kinase (LRR-RLK), is a critical step in the signaling pathway.[3][8][9] While this compound can also be perceived by PEPR2, its role in salinity stress tolerance is primarily mediated through PEPR1.[8][9] This interaction triggers a series of intracellular events, including a rapid increase in cytosolic calcium (Ca²⁺) levels.[2][10] This Ca²⁺ influx is mediated by cGMP-activated cyclic nucleotide-gated channels (CNGCs), such as CNGC2.[2] The signaling cascade ultimately leads to the expression of stress-responsive genes, contributing to enhanced salinity tolerance and immune responses.[3][11]
Experimental Workflow for Pathway Analysis
A typical workflow to investigate the this compound signaling pathway involves several key steps, starting from the identification of stress conditions that induce AtPROPEP3 expression to the characterization of downstream physiological responses.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence [frontiersin.org]
- 5. Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 9. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AtPep3 Receptor Binding and Recognition by PEPR1
This technical guide provides a comprehensive overview of the molecular mechanisms governing the binding and recognition of the endogenous elicitor peptide this compound by its primary receptor, PEPR1, in Arabidopsis thaliana. This interaction is a cornerstone of plant innate immunity, initiating a signaling cascade that bolsters defenses against pathogens and abiotic stress. This document details the structural basis of recognition, quantitative binding data, downstream signaling events, and the key experimental protocols used to elucidate this critical peptide-receptor system.
Molecular Recognition of this compound by PEPR1
The recognition of AtPep peptides by PEPR1 is a specific, high-affinity interaction mediated by the extracellular Leucine-Rich Repeat (LRR) domain of the receptor. While the crystal structure has been resolved for the AtPep1-PEPR1 complex, it serves as an excellent model for understanding this compound recognition.
The peptide, in a fully extended conformation, binds to the inner, concave surface of the superhelical PEPR1 LRR domain.[1] The interaction is dominated by the conserved C-terminal portion of the peptide.[1] For AtPep1, the final C-terminal asparagine residue is critical, forming extensive interactions with the receptor; its deletion significantly compromises binding.[1] Structure-activity relationship studies have further identified specific amino acids, such as a conserved glycine residue within the C-terminal region of AtPep peptides, as being indispensable for activity and, by extension, receptor binding.[2]
While the family of AtPep peptides (AtPep1-7) can bind to PEPR1, this compound shows a strong preference for PEPR1 over its homolog, PEPR2.[3] Functional analyses have confirmed that PEPR1 is the essential receptor for mediating this compound-induced responses, such as salinity stress tolerance.[3][4] This specificity is likely dictated by subtle differences in the amino acid sequences of the peptides and the LRR domains of the two receptors. For instance, structural differences, such as the absence of LRR4 in PEPR2 (which interacts with the N-terminal portion of AtPep1 in PEPR1), may explain the differential binding affinities observed across the peptide family.[5][6]
Quantitative Binding Data
Direct quantitative analysis of AtPep peptide binding to PEPR1 and PEPR2 has been primarily accomplished through radioligand binding assays using transgenic tobacco cell lines expressing the respective receptors. While a specific dissociation constant (Kd) for the this compound-PEPR1 interaction is not explicitly reported in the primary literature, data from AtPep1 provides a strong benchmark for the high-affinity nature of these interactions. Competition assays further confirm that this compound binds to PEPR1.
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Half-Maximal Response (EC50) | Reference |
| 125I1-Tyr-AtPep1 | PEPR1 | Radioligand Binding (Saturation) | 0.56 nM | - | [7] |
| 125I1-Tyr-AtPep1 | PEPR1 | Radioligand Binding (Saturation) | 0.25 nM | - | [8][9] |
| 125I1-Tyr-AtPep1 | PEPR2 | Radioligand Binding (Saturation) | 1.25 nM | - | [7] |
| AtPep1 | PEPR1 | Medium Alkalinization Assay | - | ~0.25 nM | [2] |
| This compound (unlabeled) | PEPR1 | Radioligand Binding (Competition) | Not Determined | Competes with 125I1-Tyr-AtPep1 | [7] |
| This compound (unlabeled) | PEPR2 | Radioligand Binding (Competition) | Not Determined | Does not effectively compete | [7] |
Table 1: Summary of quantitative and qualitative binding data for AtPep peptides with PEPR1 and PEPR2 receptors.
Signaling Pathways and Receptor Regulation
Upon binding of this compound to the PEPR1 LRR domain, the receptor forms a heterodimer with the co-receptor kinase BAK1 (BRI1-ASSOCIATED KINASE 1).[1][5] This association facilitates trans-phosphorylation between the intracellular kinase domains, initiating a downstream signaling cascade that includes the activation of BOTRYTIS-INDUCED KINASE 1 (BIK1), a subsequent MAPK (Mitogen-Activated Protein Kinase) cascade, and a significant influx of cytosolic Ca2+.[10] These events converge to induce transcriptional reprogramming, leading to the expression of defense-related genes and the production of antimicrobial compounds.[10]
Signaling is attenuated through the internalization of the activated this compound-PEPR1 complex from the plasma membrane. This process is dependent on clathrin-mediated endocytosis (CME).[11] Following endocytosis, the receptor-ligand complex is trafficked to the vacuole for degradation, effectively desensitizing the cell to further stimulation.[11]
References
- 1. Structural basis for recognition of an endogenous peptide by the plant receptor kinase PEPR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies of AtPep1, a plant peptide signal involved in the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for recognition of an endogenous peptide by the plant receptor kinase PEPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The cell surface leucine-rich repeat receptor for AtPep1, an endogenous peptide elicitor in Arabidopsis, is functional in transgenic tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Danger-associated peptide signaling in Arabidopsis requires clathrin - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of the AtPep3 Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arabidopsis thaliana Pep (AtPep) family of endogenous peptides are crucial signaling molecules involved in plant immunity and abiotic stress responses. AtPep3, a member of this family, has been shown to play a significant role in mediating responses to both pathogen attack and salinity stress. This technical guide provides an in-depth overview of the known downstream targets of the this compound signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
This compound Signaling Pathway
This compound perception occurs at the cell surface through the leucine-rich repeat receptor kinase (LRR-RLK) PEPR1. While PEPR2 also acts as a receptor for other AtPeps, this compound preferentially signals through PEPR1 to initiate downstream signaling events. This cascade involves an increase in cytosolic Ca2+ concentration, the generation of cyclic GMP (cGMP), and the activation of cyclic nucleotide-gated ion channel 2 (CNGC2). Further downstream, mitogen-activated protein kinase (MAPK) cascades are activated, leading to the transcriptional reprogramming of target genes.
Caption: this compound signaling pathway.
Downstream Transcriptional Targets of this compound
Transcriptomic analysis has been instrumental in identifying genes regulated by the this compound signaling cascade. A key study by Nakaminami et al. (2018) utilized microarray analysis to identify genes that are differentially expressed in response to this compound treatment and in plants overexpressing AtPROPEP3. The following table summarizes a selection of these identified downstream target genes.[1]
| Gene ID | Gene Name/Description | Log2 Fold Change (this compound treatment) | p-value | Putative Function |
| AT1G17710 | PEPC1 | 2.5 | <0.05 | Pyridoxal phosphate (PLP) phosphatase-related |
| AT5G44420 | WRKY33 | 1.8 | <0.05 | Transcription factor involved in defense |
| AT2G14610 | PR1 | 2.1 | <0.05 | Pathogenesis-related protein 1 |
| AT5G44430 | FRK1 | 2.3 | <0.05 | Flg22-induced receptor-like kinase 1 |
| AT4G33430 | CYP71A13 | 1.9 | <0.05 | Cytochrome P450, involved in camalexin synthesis |
| AT1G75040 | PAD3 | 1.7 | <0.05 | Phytoalexin deficient 3, camalexin synthesis |
| AT3G52430 | MYB51 | 1.6 | <0.05 | Transcription factor, glucosinolate biosynthesis |
Note: The data presented here is a representative summary based on published findings. For a complete dataset, refer to the supplementary materials of Nakaminami et al., PNAS, 2018.
Proteomic and Phosphoproteomic Targets
Experimental Protocols
The identification and characterization of downstream targets of the this compound signaling cascade rely on a combination of molecular biology, biochemistry, and bioinformatics techniques. Below are detailed methodologies for key experiments.
Transcriptomic Analysis (RNA-Seq)
This protocol outlines the steps for identifying differentially expressed genes in Arabidopsis thaliana seedlings in response to this compound treatment.
Caption: RNA-Seq experimental workflow.
-
Plant Growth and Treatment:
-
Grow Arabidopsis thaliana (Col-0) seedlings on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).
-
After a specified growth period (e.g., 10 days), treat the seedlings with a solution of synthetic this compound peptide (e.g., 1 µM) or a mock solution (control).
-
Harvest tissue at various time points post-treatment (e.g., 0, 1, 3, 6 hours) and immediately freeze in liquid nitrogen.
-
-
Total RNA Extraction:
-
Extract total RNA from the frozen seedlings using a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
RNA-Seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2.
-
Quantify gene expression levels using tools like featureCounts or Salmon.
-
Identify differentially expressed genes between this compound-treated and mock-treated samples using packages like DESeq2 or edgeR in R.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the list of differentially expressed genes.
-
Proteomic Analysis (LC-MS/MS)
This protocol provides a general framework for identifying and quantifying protein abundance changes in response to this compound signaling.
-
Protein Extraction and Digestion:
-
Grow and treat Arabidopsis seedlings as described for transcriptomic analysis.
-
Extract total proteins from frozen tissue using a suitable extraction buffer containing protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., Bradford assay).
-
Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using C18 StageTips.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Thermo Orbitrap).
-
-
Data Analysis:
-
Process the raw MS data using a search engine like MaxQuant or Proteome Discoverer to identify and quantify peptides and proteins against the Arabidopsis thaliana proteome database.
-
Perform statistical analysis to identify proteins with significant changes in abundance between this compound-treated and control samples.
-
Phosphoproteomic Analysis
This protocol focuses on the enrichment and identification of phosphorylated proteins, which are key to understanding signaling cascades.
-
Protein Extraction and Digestion:
-
Follow the same procedure as for proteomic analysis, but with the addition of phosphatase inhibitors in the extraction buffer.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the tryptic digest using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use specialized software tools to identify and quantify phosphosites and determine changes in their phosphorylation levels in response to this compound treatment.
-
Logical Relationships of Downstream Events
The activation of the this compound signaling cascade leads to a series of interconnected downstream events. The initial rapid responses, such as ion fluxes and protein phosphorylation, are followed by transcriptional reprogramming, which in turn leads to the synthesis of defense-related proteins and metabolites.
Caption: Logical flow of downstream events.
Conclusion
The this compound signaling cascade is a vital component of the plant's response to both biotic and abiotic stresses. While transcriptomic studies have provided valuable insights into the downstream gene targets, further research using proteomic and phosphoproteomic approaches is needed to fully elucidate the intricate network of proteins and post-translational modifications that govern this important signaling pathway. The methodologies outlined in this guide provide a robust framework for researchers to further explore the downstream targets of this compound and to leverage this knowledge for the development of novel strategies to enhance crop resilience.
References
Transcriptional Regulation of the AtPROPEP3 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arabidopsis thaliana PROPEP3 (AtPROPEP3) gene encodes a precursor protein for AtPep3, a small signaling peptide that functions as a Damage-Associated Molecular Pattern (DAMP). This compound is involved in amplifying defense responses to pathogens and plays a significant role in abiotic stress tolerance, particularly in response to salinity. The transcriptional regulation of AtPROPEP3 is a critical control point in these stress response pathways, ensuring a rapid and robust induction upon perception of various stimuli. This technical guide provides a comprehensive overview of the molecular mechanisms governing AtPROPEP3 expression, including the key signaling pathways, transcription factors, and cis-regulatory elements. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in crop improvement and drug development.
Data Presentation: Quantitative Analysis of AtPROPEP3 Expression
The expression of AtPROPEP3 is dynamically regulated by a variety of biotic and abiotic stimuli. The following tables summarize the quantitative changes in AtPROPEP3 transcript levels under different conditions as reported in the literature.
| Stimulus | Treatment Details | Time Point | Fold Change in Expression | Reference |
| Salinity (NaCl) | Not specified | 1.5 hours | > 15 | [1] |
| Salinity (NaCl) | Not specified | 15 minutes | > 7 | [1] |
| AtPep Peptides | 20 nM | 2 hours | Strong induction by all tested AtPeps (AtPep1-6) | [2] |
| Methyl Salicylate (MeSA) | 2 mM spray | Not specified | Induced over basal levels | [2] |
| Methyl Jasmonate (MeJA) | 10 µM and 100 µM | 1 hour | High activation | [3] |
Table 1: Quantitative summary of AtPROPEP3 gene expression in response to various stimuli.
Signaling Pathways Regulating AtPROPEP3 Expression
The induction of AtPROPEP3 transcription is initiated by the perception of extracellular signals, primarily through cell-surface receptors. These signals are then transduced through intracellular signaling cascades that ultimately lead to the activation of specific transcription factors.
MAMP/DAMP Signaling Pathway
Microbe-Associated Molecular Patterns (MAMPs) from pathogens and endogenous DAMPs like AtPeps are perceived by Leucine-Rich Repeat Receptor Kinases (LRR-RKs), such as PEPR1 and PEPR2.[4] This recognition triggers a signaling cascade that rapidly induces the expression of AtPROPEP2 and AtPROPEP3.[4] The WRKY33 transcription factor is a key component of this pathway, binding directly to the AtPROPEP3 promoter in a MAMP-dependent manner.[4]
MAMP/DAMP signaling pathway leading to AtPROPEP3 transcription.
Salinity Stress Signaling
AtPROPEP3 is strongly and rapidly induced by salinity stress.[1][5] While the initial perception mechanism for salinity leading to AtPROPEP3 expression is not fully elucidated, the this compound peptide itself, once produced, is recognized by the PEPR1 receptor to enhance salinity stress tolerance.[6][7] This suggests a positive feedback loop where initial salt stress triggers AtPROPEP3 expression, and the resulting this compound peptide amplifies the stress tolerance response through PEPR1 signaling.
Salinity stress signaling and the role of the this compound-PEPR1 feedback loop.
Phytohormone Signaling
The phytohormones methyl jasmonate (MeJA) and methyl salicylate (MeSA) are also known to induce AtPROPEP3 expression.[2][3] This indicates an integration of AtPROPEP3 regulation within the broader network of plant defense hormone signaling. The expression of PROPEP2 and PROPEP3 in response to these hormones suggests their importance in the innate immune response.[2]
Core Regulatory Elements and Transcription Factors
The promoter region of AtPROPEP3 contains specific cis-regulatory elements that are crucial for its transcriptional activation.
-
W boxes: The major MAMP-responsive cis-regulatory module in the AtPROPEP3 promoter is composed of six W boxes.[4] These elements are the binding sites for WRKY transcription factors.
-
WRKY Transcription Factors: The WRKY33 transcription factor has been shown to bind in vivo to the W boxes in the AtPROPEP3 promoter in a MAMP-dependent manner.[4] WRKY factors are considered the major regulators of MAMP-induced AtPROPEP3 expression.[4]
Experimental Protocols
Promoter-GUS Reporter Assays
This technique is used to study the spatial and temporal activity of the AtPROPEP3 promoter in response to various stimuli.
Methodology:
-
Promoter Cloning: The promoter region of AtPROPEP3 (typically 1-2 kb upstream of the start codon) is amplified by PCR from Arabidopsis thaliana genomic DNA.
-
Vector Construction: The amplified promoter fragment is cloned into a plant transformation vector upstream of the β-glucuronidase (GUS) reporter gene.
-
Plant Transformation: The resulting construct is introduced into Agrobacterium tumefaciens, which is then used to transform Arabidopsis thaliana plants via the floral dip method.
-
Selection of Transgenic Plants: Transgenic plants are selected on an appropriate antibiotic or herbicide selection medium.
-
Stimulus Treatment: T2 or T3 generation transgenic plants are subjected to various treatments (e.g., sprayed with MeJA, grown on NaCl-containing media).
-
GUS Staining: Plant tissues are harvested and incubated in a solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme cleaves X-Gluc, resulting in a blue precipitate at the site of promoter activity.
-
Microscopy: The stained tissues are observed under a microscope to determine the specific cells and tissues where the AtPROPEP3 promoter is active.
Workflow for Promoter-GUS reporter assays.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo binding of a specific transcription factor (e.g., WRKY33) to a particular DNA sequence (e.g., the AtPROPEP3 promoter).
Methodology:
-
Cross-linking: Arabidopsis seedlings are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Extraction and Sonication: Nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-WRKY33). The antibody-protein-DNA complexes are then captured using protein A/G-agarose or magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the sample.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the putative binding region in the AtPROPEP3 promoter. The amount of amplified DNA is quantified and compared to a control immunoprecipitation (e.g., using a non-specific IgG antibody) and to an input DNA sample (chromatin before immunoprecipitation). A significant enrichment in the specific antibody sample indicates binding of the transcription factor to that promoter region.
Workflow for Chromatin Immunoprecipitation (ChIP) assays.
Conclusion
The transcriptional regulation of AtPROPEP3 is a tightly controlled process that is central to the plant's ability to respond to both biotic and abiotic stresses. The identification of key cis-regulatory elements (W boxes) and transcription factors (WRKY33), along with the elucidation of the upstream signaling pathways, provides a solid foundation for understanding this regulatory network. For researchers in drug development and crop improvement, the AtPROPEP3 promoter and its regulatory components represent potential targets for manipulating plant stress responses. For instance, engineering synthetic promoters with optimized arrangements of W boxes could lead to enhanced stress-inducible gene expression. Furthermore, understanding the signaling pathways that activate WRKY33 could open avenues for the development of chemical compounds that prime the plant's defense and stress tolerance mechanisms. The experimental protocols detailed in this guide provide the necessary tools for further dissecting this important regulatory system.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential and tissue-specific activation pattern of the AtPROPEP and AtPEPR genes in response to biotic and abiotic stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional dissection of the PROPEP2 and PROPEP3 promoters reveals the importance of WRKY factors in mediating microbe-associated molecular pattern-induced expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cellular Localization of AtPep3 and its Receptor PEPR1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization of the plant elicitor peptide AtPep3 and its receptor, PEPR1, in Arabidopsis thaliana. Understanding the spatial distribution of these key signaling components is crucial for elucidating their roles in plant immunity and stress responses, and for the development of novel strategies in crop protection and drug development.
Cellular Distribution of this compound and PEPR1
The precise subcellular location of a ligand and its receptor dictates the initiation and propagation of cellular signaling. This compound and PEPR1 are key players in the plant's innate immune system, and their localization is tightly regulated to ensure a rapid and effective response to cellular damage and pathogen attack.
This compound Localization
PEPR1 Localization
PEPR1 is a leucine-rich repeat receptor-like kinase (LRR-RLK) that functions as the primary receptor for this compound.[1][2][3] It is firmly established as an integral plasma membrane protein.[3] Quantitative proteomic analyses of Arabidopsis subcellular fractions consistently identify and quantify PEPR1 in the plasma membrane, confirming its enrichment in this compartment.[4][5] Upon binding to this compound, the PEPR1 receptor complex is internalized via endocytosis and trafficked to the vacuole for degradation, a mechanism that is crucial for the attenuation of the signaling response.
The following table summarizes the known subcellular localization of this compound and PEPR1.
| Protein | Primary Cellular Compartment | Other Associated Compartments | Method of Determination |
| This compound | Cytoplasm (as precursor PROPEP3), Apoplast (as mature peptide) | Not reported | In silico sequence analysis (lack of signal peptide), Functional assays |
| PEPR1 | Plasma Membrane | Endosomes, Vacuole (during trafficking and degradation) | Quantitative Mass Spectrometry, Immunolocalization, Fluorescent protein tagging |
Experimental Protocols for Determining Subcellular Localization
Several experimental techniques are employed to determine the subcellular localization of proteins like this compound and PEPR1. Below are detailed methodologies for two key approaches.
Subcellular Fractionation of Arabidopsis thaliana Leaves
This protocol describes a method for separating cellular organelles from Arabidopsis leaf tissue to determine the relative enrichment of a protein in different subcellular fractions.[6][7][8][9][10]
Materials:
-
Arabidopsis thaliana leaf tissue
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM sucrose, 1 mM EDTA, 10 mM KCl, 1 mM MgCl2, supplemented with protease and phosphatase inhibitors just before use)
-
Differential centrifugation equipment
-
Sucrose gradient solutions (for further purification)
-
Protein quantification assay (e.g., Bradford or BCA)
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to the protein of interest and to organelle markers (e.g., H+-ATPase for plasma membrane, Histone H3 for nucleus, V-ATPase for tonoplast)
Procedure:
-
Homogenization: Harvest fresh Arabidopsis leaf tissue and grind it to a fine powder in liquid nitrogen.
-
Lysis: Resuspend the powdered tissue in ice-cold Lysis Buffer. Homogenize further using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris. The supernatant contains other organelles and the cytosol.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria and chloroplasts.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing plasma membrane, ER, Golgi). The final supernatant is the cytosolic fraction.
-
-
(Optional) Sucrose Density Gradient Centrifugation: For further purification of the microsomal fraction, resuspend the pellet and layer it on top of a discontinuous or continuous sucrose gradient. Centrifuge at high speed for several hours. Collect fractions and identify those enriched for the plasma membrane using marker proteins.
-
Analysis: Determine the protein concentration of each fraction. Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against the protein of interest. Compare the signal intensity across fractions to determine the relative enrichment.
Whole-Mount Immunolocalization in Arabidopsis thaliana Seedlings
This protocol allows for the in situ visualization of protein localization within intact plant tissues.[11][12][13][14][15]
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old)
-
Fixation Solution (e.g., 4% paraformaldehyde in 1x PBS with 0.1% Triton X-100)
-
Cell Wall Digestion Buffer (e.g., 1% cellulase, 0.5% pectolyase in a suitable buffer)
-
Permeabilization Buffer (e.g., 1x PBS with 1% Triton X-100)
-
Blocking Solution (e.g., 5% Bovine Serum Albumin in 1x PBS)
-
Primary antibody (specific to the protein of interest)
-
Secondary antibody (fluorescently labeled, species-specific to the primary antibody)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Immerse seedlings in Fixation Solution and apply a vacuum for 15-30 minutes. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the seedlings several times with 1x PBS.
-
Cell Wall Digestion: Incubate the seedlings in Cell Wall Digestion Buffer for 30-60 minutes at 37°C. The duration may need optimization depending on the tissue.
-
Permeabilization: Wash with 1x PBS and then incubate in Permeabilization Buffer for 1 hour at room temperature.
-
Blocking: Wash with 1x PBS and then incubate in Blocking Solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the seedlings in a solution of the primary antibody diluted in Blocking Solution overnight at 4°C.
-
Washing: Wash the seedlings extensively with 1x PBS containing 0.1% Tween-20 over several hours.
-
Secondary Antibody Incubation: Incubate the seedlings in a solution of the fluorescently labeled secondary antibody diluted in Blocking Solution for 2-4 hours at room temperature in the dark.
-
Washing: Repeat the extensive washing step as in step 7.
-
Counterstaining: Incubate in a DAPI solution for 10-15 minutes to stain the nuclei.
-
Mounting and Imaging: Mount the seedlings in antifade mounting medium on a microscope slide and image using a confocal microscope.
Signaling Pathways and Experimental Workflows
The interaction between this compound and PEPR1 triggers a complex signaling cascade that is central to the plant's immune response. Visualizing these pathways and the experimental logic is essential for a deeper understanding.
The this compound-PEPR1 Signaling Pathway
Upon perception of apoplastic this compound, PEPR1 forms a complex with the co-receptor BAK1.[16][17] This leads to the activation of the receptor kinase activity and the phosphorylation of downstream targets, including the BOTRYTIS-INDUCED KINASE 1 (BIK1).[16][17] Activated BIK1 initiates a signaling cascade that includes a rapid influx of calcium ions (Ca2+) into the cytosol and the production of reactive oxygen species (ROS).[18][19] This is followed by the activation of a mitogen-activated protein kinase (MAPK) cascade, involving MPK3 and MPK6, which in turn phosphorylates and activates transcription factors such as WRKYs.[16][17] These transcription factors then regulate the expression of defense-related genes, leading to an appropriate immune response.
Experimental Workflow for Subcellular Localization
The following diagram illustrates a general workflow for determining the subcellular localization of a protein of interest, integrating both biochemical and microscopy-based approaches.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEPR1 PEP1 receptor 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. A quantitative analysis of Arabidopsis plasma membrane using trypsin-catalyzed (18)O labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope labeling of Arabidopsis thaliana cells and quantitative proteomics by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. agrisera.com [agrisera.com]
- 8. Subcellular fractionation protocol [abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
AtPep3: An Endogenous Elicitor Fortifying Plant Defenses
A Technical Guide for Researchers and Drug Development Professionals
Introduction
AtPep3, a member of the plant elicitor peptide (Pep) family, has emerged as a critical endogenous signaling molecule in the intricate network of plant defense.[1][2] Originating from its precursor, PROPEP3, this compound is recognized by cell surface receptors to initiate a signaling cascade that bolsters plant immunity against a range of pathogens and enhances tolerance to abiotic stresses like salinity.[3] This technical guide provides an in-depth overview of this compound's role in plant defense, presenting key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development seeking to understand and harness the potential of this compound-mediated plant defense.
Quantitative Data on this compound-Mediated Defense Responses
The perception of this compound by its receptors triggers a suite of quantifiable defense responses. These include a rapid oxidative burst, the induction of defense-related gene expression, and enhanced resistance to pathogens.
This compound-Induced Gene Expression
Treatment of Arabidopsis thaliana with AtPep peptides leads to a significant upregulation of defense-related genes. The expression of PROPEP2 and PROPEP3 is strongly induced by all AtPep peptides, suggesting a positive feedback loop in the signaling pathway.[1] Furthermore, genes associated with both the salicylic acid (SA) and jasmonate/ethylene (JA/Et) signaling pathways are induced, indicating a broad-spectrum defense activation.[1]
| Gene | Elicitor | Fold Change in Expression | Reference |
| PROPEP1 | AtPep1 (10 nM, 2h) | Strong induction | [4] |
| PROPEP2 | AtPep peptides (20 nM) | Strong induction | [1] |
| PROPEP3 | AtPep peptides (20 nM) | Strong induction | [1] |
| PDF1.2 | AtPep1 (10 nM, 2h) | Strong induction | [4] |
| PR-1 | AtPep peptides (20 nM) | Strong induction (except by AtPep4) | [1] |
| PEPR1 | PEP1 (1 µM, 1h) | ~12-fold | [2] |
| PEPR2 | PEP1 (1 µM, 1h) | ~30-fold | [2] |
This compound-Induced Reactive Oxygen Species (ROS) Burst
A hallmark of plant defense activation is the rapid production of reactive oxygen species (ROS), often referred to as the oxidative burst. AtPep peptides are known to elicit this response. Pre-treatment with microbe-associated molecular patterns (MAMPs) like flg22 can enhance the subsequent AtPep-triggered ROS production.[5] This synergistic effect suggests a priming mechanism in plant immunity. The ROS burst is dependent on the respiratory burst oxidase homologs D and F (RBOHD/F).[5]
| Treatment | ROS Measurement | Key Findings | Reference |
| AtPep1 | Luminol-based chemiluminescence | Strong increase in ROS production after flg22 pretreatment. | [5] |
| AtPep1 | Luminol-based chemiluminescence | ROS production is absent in the rbohD rbohF double mutant. | [5] |
This compound-Mediated Pathogen Resistance
The culmination of this compound-induced defense responses is an enhanced resistance to pathogens. Overexpression of PROPEP1 and PROPEP2 in Arabidopsis confers increased resistance to the root pathogen Pythium irregulare.[1] Treatment with AtPep peptides can also inhibit the growth of bacterial pathogens like Pseudomonas syringae.
| Pathogen | Host Plant | AtPep-related Treatment | Outcome | Reference |
| Pythium irregulare | Arabidopsis thaliana | Overexpression of PROPEP1 and PROPEP2 | Enhanced resistance | [1] |
| Pseudomonas syringae | Arabidopsis thaliana | AtPep treatment | Inhibition of bacterial growth | [6] |
Experimental Protocols
Reproducible and standardized protocols are essential for studying this compound-mediated plant defense. This section provides detailed methodologies for key experiments.
This compound Peptide Treatment of Arabidopsis Seedlings
This protocol is adapted for assessing the effect of this compound on seedling growth and gene expression.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7
-
1% (w/v) sucrose
-
0.8% (w/v) agar
-
Sterile petri dishes
-
Synthetic this compound peptide (e.g., KPTPSSGKGGKHN)
-
Sterile water
-
Growth chamber (long-day conditions: 16h light/8h dark, 22°C)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water).
-
Resuspend seeds in sterile 0.1% (w/v) agar and plate them on MS medium.
-
Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
-
Seedling Growth:
-
Transfer the plates to a growth chamber and grow the seedlings for 7 days.
-
-
Peptide Treatment:
-
Prepare a stock solution of synthetic this compound peptide in sterile water.
-
For liquid culture assays, transfer 7-day-old seedlings to 24-well plates containing liquid MS medium.
-
Add the this compound peptide to the liquid medium to the desired final concentration (e.g., 10 nM to 1 µM).
-
For plate-based assays, prepare MS agar plates containing the desired concentration of this compound and transfer the seedlings to these plates.
-
-
Incubation and Observation:
-
Incubate the treated seedlings in the growth chamber for the desired period (e.g., 2 hours for gene expression analysis, or several days for phenotype assessment).
-
Observe and record phenotypic changes, such as root growth inhibition or changes in chlorophyll content. For gene expression analysis, harvest the tissue and proceed with RNA extraction.
-
Luminol-Based Reactive Oxygen Species (ROS) Burst Assay
This protocol measures the production of ROS in leaf tissue in response to this compound treatment.
Materials:
-
4-5 week old Arabidopsis thaliana plants (grown under short-day conditions: 8h light/16h dark)
-
4 mm biopsy punch
-
96-well white luminometer plate
-
Sterile distilled water
-
Luminol stock solution (e.g., 10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)
-
Synthetic this compound peptide
-
Plate reader with luminescence detection capabilities
Procedure:
-
Leaf Disc Preparation:
-
Use a 4 mm biopsy punch to collect leaf discs from the leaves of 4-5 week old Arabidopsis plants, avoiding the midvein.
-
Float the leaf discs, adaxial side up, in a 96-well plate with 100 µL of sterile distilled water per well.
-
Incubate the plate overnight at room temperature in the dark to allow the leaf discs to recover from wounding.
-
-
Assay Preparation:
-
On the day of the assay, prepare the reaction solution containing 100 µM luminol and 10 µg/mL HRP in sterile water.
-
Prepare the elicitor solution containing this compound at the desired concentration (e.g., 100 nM).
-
-
Measurement:
-
Carefully replace the water in each well with 50 µL of the reaction solution.
-
Place the plate in the luminometer and record the baseline luminescence for a few cycles.
-
Add 50 µL of the this compound elicitor solution to each well.
-
Immediately start measuring the luminescence every 1-2 minutes for a period of 40-60 minutes.
-
-
Data Analysis:
-
The data is typically presented as relative light units (RLU) over time.
-
Pseudomonas syringae Infection Assay
This protocol assesses the resistance of Arabidopsis plants to the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 after this compound pretreatment.
Materials:
-
4-5 week old Arabidopsis thaliana plants
-
Pseudomonas syringae pv. tomato DC3000 culture
-
King's B medium with appropriate antibiotics (e.g., rifampicin)
-
10 mM MgCl₂
-
1 mL needleless syringe
-
0.02% (v/v) Silwet L-77
-
Sterile water
-
Petri dishes with King's B agar and antibiotics
-
Homogenizer
Procedure:
-
Bacterial Culture Preparation:
-
Grow P. syringae pv. tomato DC3000 in King's B liquid medium with rifampicin at 28°C overnight with shaking.
-
Pellet the bacteria by centrifugation, wash twice with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2.
-
Prepare the final inoculum by diluting the bacterial suspension to an OD₆₀₀ of 0.0002 in 10 mM MgCl₂.
-
-
Plant Pretreatment:
-
Twenty-four hours prior to infection, infiltrate the leaves of Arabidopsis plants with a solution of this compound (e.g., 1 µM) or a mock solution (water) using a needleless syringe.
-
-
Infection:
-
Infiltrate the pretreated leaves with the P. syringae suspension using a needleless syringe.
-
-
Quantification of Bacterial Growth:
-
At 0 and 3 days post-infection (dpi), collect leaf discs from the infiltrated areas using a 4 mm biopsy punch.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate on King's B agar plates containing rifampicin.
-
Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs).
-
-
Data Analysis:
-
Calculate the bacterial titer as CFU per cm² of leaf tissue.
-
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol details the steps for quantifying the expression of defense-related genes in response to this compound.
Materials:
-
Plant tissue treated with this compound
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., ACTIN2 or UBQ10)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate on ice. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green qPCR master mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA template
-
6 µL nuclease-free water
-
-
Include no-template controls (NTC) for each primer pair.
-
-
qPCR Program:
-
Run the qPCR in a real-time PCR machine with a program such as:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melting curve analysis to check for primer specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a reference gene.
-
Signaling Pathways and Logical Relationships
The perception of this compound at the cell surface initiates a complex signaling cascade that ultimately leads to the activation of defense responses. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
This compound Signaling Pathway
This diagram outlines the core signaling cascade initiated by this compound binding to its receptors, PEPR1 and PEPR2. This leads to an influx of calcium ions, which acts as a second messenger to activate downstream defense responses, including the production of reactive oxygen species (ROS) and the expression of defense-related genes.
References
- 1. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Quantitative Nature of Arabidopsis Responses during Compatible and Incompatible Interactions with the Bacterial Pathogen Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Conservation of the AtPep Peptide Family: A Technical Guide for Researchers
Abstract
The AtPep peptide family and their corresponding receptors (PEPRs) represent a crucial component of the plant innate immune system, acting as endogenous danger signals to amplify defense responses. This technical guide provides an in-depth analysis of the evolutionary conservation of the AtPep family, their structure, function, and the signaling pathways they initiate. It is intended for researchers, scientists, and drug development professionals working in plant biology and crop improvement. This guide summarizes key quantitative data, provides detailed experimental protocols for studying the AtPep-PEPR system, and visualizes complex biological processes using signaling pathway and workflow diagrams.
Introduction
Plants have evolved sophisticated mechanisms to detect potential threats and initiate immune responses. A key part of this system involves the recognition of Damage-Associated Molecular Patterns (DAMPs), which are endogenous molecules released upon tissue injury or pathogen attack. The Arabidopsis thaliana Peptide (AtPep) family are well-characterized DAMPs that play a pivotal role in amplifying pattern-triggered immunity (PTI).[1][2]
The AtPep family in Arabidopsis thaliana consists of eight small peptides (AtPep1-AtPep8) derived from larger precursor proteins (PROPEPs).[3][4] These peptides are perceived by two leucine-rich repeat receptor-like kinases (LRR-RLKs), AtPEPR1 and AtPEPR2.[1][5][6] The binding of AtPeps to their receptors initiates a downstream signaling cascade, leading to a range of immune responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming of defense-related genes.[7][8]
Understanding the evolutionary conservation of the AtPep-PEPR signaling module is critical for its potential application in enhancing disease resistance in crop plants. This guide provides a comprehensive overview of the current knowledge on this topic, with a focus on quantitative data and detailed experimental methodologies.
The AtPep and PEPR Families: Structure and Diversity
The AtPep Peptide Family
The eight members of the AtPep family in Arabidopsis are derived from the C-termini of their respective PROPEP precursor proteins.[3] While the mature AtPep peptides show a degree of functional redundancy in activating immune responses, their precursor proteins (PROPEPs) exhibit distinct expression patterns, suggesting non-redundant roles in plant physiology.[3][9][10]
The PEPR Receptor Family
AtPEPR1 and AtPEPR2 are the two known receptors for AtPeps in Arabidopsis. They are transmembrane LRR-RLKs that perceive the extracellular AtPep signal and transduce it into the cell. PEPR1 is the primary receptor and can bind to AtPep1 through AtPep6, while PEPR2 shows a more restricted binding specificity, primarily recognizing AtPep1 and AtPep2.[1][5] Both receptors share a high degree of sequence similarity and are integral to the plant's response to danger signals.[11]
Quantitative Data on AtPep-PEPR Interactions and Gene Expression
Binding Affinities of AtPeps to PEPRs
The interaction between AtPep peptides and their receptors has been quantified using various biochemical assays. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.
| Ligand | Receptor | Method | Kd (nM) | Reference |
| 125I1-Tyr-AtPep1 | Arabidopsis suspension cells | Radioligand Binding | 0.25 | [8] |
| 125I1-Tyr-Pep1 | PEPR1 (in tobacco cells) | Radioligand Binding | 0.56 | [5] |
| 125I1-Tyr-Pep1 | PEPR2 (in tobacco cells) | Radioligand Binding | 1.25 | [5] |
Competition Binding Assays:
Competition assays have been used to assess the relative binding affinities of different AtPep peptides to the PEPRs.
| Receptor | Competitor Peptide (10 nM) | Remaining 125I1-Y-Pep1 Binding (%) | Reference |
| PEPR1 | AtPep1 | ~30 | [5] |
| PEPR1 | AtPep2 | ~35 | [5] |
| PEPR1 | AtPep3 | ~70 | [5] |
| PEPR1 | AtPep4 | ~100 (no competition) | [5] |
| PEPR1 | AtPep5 | ~40 | [5] |
| PEPR1 | AtPep6 | ~40 | [5] |
| PEPR2 | AtPep1 | ~10 | [5] |
| PEPR2 | AtPep2 | ~50 | [5] |
| PEPR2 | This compound | ~100 (no competition) | [5] |
| PEPR2 | AtPep4 | ~100 (no competition) | [5] |
| PEPR2 | AtPep5 | ~100 (no competition) | [5] |
| PEPR2 | AtPep6 | ~100 (no competition) | [5] |
Gene Expression of PROPEP and PEPR Genes
The expression of PROPEP and PEPR genes is dynamically regulated by various biotic and abiotic stresses, as well as by the AtPep peptides themselves, indicating a positive feedback loop that amplifies the defense signal.
| Gene | Tissue/Treatment | Fold Change/Expression Pattern | Reference |
| PROPEP1 | Wounding, MeJA, AtPep1, flg22 | Induced | [4][12] |
| PROPEP2 | MeJA, MeSA, PAMPs (flg22, elf18), Pathogen infection | Strongly Induced | [4][13] |
| PROPEP3 | MeJA, MeSA, PAMPs (flg22, elf18), Pathogen infection | Strongly Induced | [4][13] |
| PROPEP4, 7, 8 | NaCl treatment | Differentially activated | [12] |
| PROPEP5 | MeJA treatment | Differentially activated | [12] |
| PEPR1 | Wounding, MeJA, AtPeps, PAMPs (flg22, elf18) | Induced | [1][5] |
| PEPR2 | Wounding, MeJA, AtPeps, PAMPs (elf18) | Induced | [1][5] |
AtPep-PEPR Signaling Pathway
The perception of AtPeps by PEPRs triggers a signaling cascade that is a hallmark of plant pattern-triggered immunity. This pathway involves the recruitment of the co-receptor BAK1, activation of a phosphorylation cascade, and the production of downstream signaling molecules.
Evolutionary Conservation and Divergence
The AtPep-PEPR signaling system is widespread among angiosperms, but there is significant evolutionary divergence in the peptide sequences and receptor recognition. This suggests a co-evolutionary relationship between the peptides and their receptors, leading to family-specific recognition motifs.
Phylogenetic Distribution
PROPEP and PEPR orthologs have been identified in a wide range of flowering plants, indicating that this signaling system is an ancient and conserved component of plant immunity. However, the sequences of Pep peptides from different plant families, such as Brassicaceae, Solanaceae, and Poaceae, have diverged to an extent that they are not recognized by receptors from other families.[14][15]
Conserved Motifs
Despite the overall sequence divergence, Pep peptides within a plant family share conserved motifs that are critical for receptor recognition. For example, the C-terminal region of AtPep peptides contains conserved residues that are essential for binding to PEPRs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the AtPep-PEPR system.
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a radiolabeled peptide to its receptor in plant cell cultures or membrane preparations.
Protocol:
-
Preparation of Plant Material:
-
Grow Arabidopsis thaliana suspension cells in a suitable medium.
-
Alternatively, prepare microsomal membrane fractions from plant tissues.
-
-
Radiolabeling of Peptide:
-
Synthesize an AtPep analog with a tyrosine residue for iodination (e.g., Tyr-AtPep1).
-
Radiolabel the peptide with 125I using standard methods.
-
-
Binding Assay:
-
For saturation binding, incubate a fixed amount of cells or membranes with increasing concentrations of the radiolabeled peptide.
-
For competition binding, incubate with a fixed concentration of the radiolabeled peptide and increasing concentrations of an unlabeled competitor peptide.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the specific binding data to generate saturation curves and Scatchard plots to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.
-
MAPK Phosphorylation Assay
This protocol details the detection of MAPK activation in response to AtPep treatment using immunoblotting.
Protocol:
-
Plant Material and Treatment:
-
Use Arabidopsis seedlings or leaf discs.
-
Treat the plant material with a specific concentration of AtPep peptide for various time points (e.g., 0, 5, 15, 30 minutes).
-
Include a mock-treated control.
-
-
Protein Extraction:
-
Immediately freeze the treated tissue in liquid nitrogen.
-
Grind the tissue to a fine powder and extract total proteins using a suitable extraction buffer.
-
-
Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Visualize the bands corresponding to phosphorylated MPK3 and MPK6.
-
Use a loading control (e.g., anti-actin antibody) to ensure equal protein loading.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.
Protocol:
-
Sample Preparation:
-
Express and purify the extracellular domain of the PEPR.
-
Synthesize and purify the AtPep peptide.
-
Thoroughly dialyze both the protein and the peptide against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the purified PEPR into the sample cell of the ITC instrument.
-
Load the AtPep peptide into the injection syringe at a concentration typically 10-fold higher than the PEPR concentration.
-
Perform a series of small injections of the peptide into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of the interaction.
-
Conclusion and Future Perspectives
The AtPep-PEPR signaling system is a highly conserved and fundamental component of plant innate immunity. Its role in amplifying defense responses makes it a promising target for developing strategies to enhance disease resistance in crops. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further unravel the complexities of this signaling pathway and its evolutionary trajectory.
Future research should focus on:
-
Determining the binding affinities of all AtPep peptides to both PEPR1 and PEPR2 to create a comprehensive interaction map.
-
Elucidating the precise molecular mechanisms of PEPR activation and downstream signaling.
-
Investigating the role of the AtPep-PEPR system in response to a broader range of biotic and abiotic stresses.
-
Exploring the potential of engineering the AtPep-PEPR system to improve crop resilience.
By continuing to build upon the knowledge presented here, the scientific community can harness the power of this endogenous defense system to contribute to global food security.
References
- 1. Perception of the Arabidopsis danger signal peptide 1 involves the pattern recognition receptor AtPEPR1 and its close homologue AtPEPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome dynamics of Arabidopsis during sequential biotic and abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEPR1 and PEPR2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Perception of the Arabidopsis Danger Signal Peptide 1 Involves the Pattern Recognition Receptor AtPEPR1 and Its Close Homologue AtPEPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evolutionary divergence of the plant elicitor peptides (Peps) and their receptors: interfamily incompatibility of perception but compatibility of downstream signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Meta-Analysis of Common and Differential Transcriptomic Responses to Biotic and Abiotic Stresses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Molecular mechanism of AtPep3-mediated salt tolerance
AtPep3-Mediated Salt Tolerance: A Molecular Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plant peptides, acting as phytohormones, are crucial regulators of various developmental processes and stress responses. Among these, this compound, a small peptide derived from the C-terminus of its precursor PROPEP3, has emerged as a significant player in mediating salt tolerance in the model plant Arabidopsis thaliana.[1][2] Initially identified for its role in innate immunity, this compound demonstrates a dual function, highlighting a critical intersection between biotic and abiotic stress response pathways.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-mediated salt tolerance, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascade.
Core Signaling Pathway
Under conditions of high salinity, the expression of the AtPROPEP3 gene is significantly upregulated.[1][2][4][5] The precursor protein is processed to release the active this compound peptide. This compound is perceived by the leucine-rich repeat receptor kinase (LRR-RLK) PEPR1 (PEP1 RECEPTOR 1).[1][4][5][6] While the immune response to pathogen-derived elicitors can involve both PEPR1 and its homolog PEPR2, this compound-mediated salt tolerance signaling appears to be specifically dependent on PEPR1.[3][4][5] Exogenous application of this compound can restore salt tolerance in pepr2 mutants but not in pepr1 mutants, confirming PEPR1's essential role.[4][5]
The binding of this compound to PEPR1 is believed to initiate a downstream signaling cascade that ultimately leads to enhanced salt tolerance. While the complete downstream pathway is still under investigation, evidence suggests it involves the regulation of ion homeostasis and potentially the modulation of reactive oxygen species (ROS) signaling.[1][7] This signaling helps to mitigate the ionic toxicity caused by high concentrations of Na+ and Cl- ions.[1]
Quantitative Data Summary
The function of this compound in salt tolerance has been quantified through various phenotypic and physiological assays. Overexpression of AtPROPEP3 or exogenous application of the this compound peptide enhances plant survival and growth under salt stress, while knockdown or knockout lines exhibit hypersensitivity.[1][2][4][5]
Table 1: Phenotypic Responses to Salt Stress
| Genotype / Treatment | Parameter | Condition | Observation | Reference |
|---|---|---|---|---|
| Wild-Type (WT) | Primary Root Length | 100 mM NaCl | Baseline growth inhibition | [7] |
| AtPROPEP3-ox (AT13-ox) | Primary Root Length | 100 mM NaCl | >1.5 times longer than WT | [7] |
| AtPROPEP3-RNAi | Survival Rate | Salinity Stress | Hypersensitive phenotype, reduced survival | [1][2] |
| AtPROPEP3-RNAi + this compound | Survival Rate | Salinity Stress | Complemented phenotype, survival restored | [1][2] |
| WT + this compound | Chlorophyll Content | Salinity Stress | Inhibition of salt-induced chlorophyll bleaching | [1][2] |
| pepr1 mutant | Survival Rate | High-Salt Treatment | Significantly reduced survival | [4][5] |
| pepr2 mutant | Survival Rate | High-Salt Treatment | Significantly reduced survival | [4][5] |
| pepr1 mutant + this compound | Survival Rate | High-Salt Treatment | No recovery of survival | [4][5] |
| pepr2 mutant + this compound | Survival Rate | High-Salt Treatment | Recovery of plant survival |[4][5] |
Table 2: Gene Expression under Salt Stress
| Gene | Genotype / Treatment | Regulation | Reference |
|---|---|---|---|
| AtPROPEP3 | Wild-Type (Salt-Stressed) | Upregulated | [1][2] |
| PEPC1 (AT1g17710) | AtPROPEP3-ox | Upregulated | [1] |
| PEPC1 (AT1g17710) | WT + this compound peptide | Upregulated | [1] |
| PEPC1 (AT1g17710) | AtPROPEP3-RNAi | Downregulated |[1] |
Experimental Protocols
Elucidating the this compound pathway requires a combination of genetic, physiological, and biochemical experiments.
Root Growth Analysis under Salt Stress
This protocol is used to quantify the effect of salinity on root system architecture.[8][9][10][11][12]
-
Sterilization and Germination: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach) and sow them on Murashige and Skoog (MS) agar plates. Stratify at 4°C for 2-3 days to synchronize germination.
-
Seedling Growth: Grow plates vertically in a growth chamber under long-day conditions (16h light / 8h dark) at 22°C.
-
Stress Application: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS plates or MS plates supplemented with NaCl (e.g., 80-150 mM).
-
Data Acquisition: Place the plates back in the growth chamber. Capture images of the plates daily for a period of 7-10 days. Mark the position of the root tip at the time of transfer for accurate measurement of new growth.
-
Analysis: Use software like ImageJ to measure the length of the primary root and the number and length of lateral roots from the captured images.[11] Calculate the relative root growth inhibition compared to control conditions.
Ion Content Measurement
This protocol determines the accumulation of Na+ and K+ in plant tissues, providing insight into ion homeostasis.[13][14]
-
Sample Collection: Grow plants under control and salt stress conditions as described above. Harvest shoot and root tissues separately from multiple plants per genotype/treatment.
-
Drying and Digestion: Dry the collected tissue in an oven at 60-70°C until a constant weight is achieved. Record the dry weight. Digest the dried tissue in a strong acid solution (e.g., nitric acid) at a high temperature.
-
Measurement: Dilute the digested samples with deionized water. Analyze the concentration of Na+ and K+ using an atomic absorption spectrophotometer or an inductively coupled plasma-optical emission spectrometer (ICP-OES).
-
Calculation: Express the ion content as mg/g of dry weight and calculate the K+/Na+ ratio.
Reactive Oxygen Species (ROS) Detection
ROS, such as hydrogen peroxide (H₂O₂), are key signaling molecules in stress responses. Their levels can be quantified using various methods.[15][16][17][18][19]
-
Histochemical Staining (DAB Staining for H₂O₂):
-
Immerse whole seedlings or detached leaves in a 1 mg/mL solution of 3,3'-Diaminobenzidine (DAB), pH 3.8.
-
Infiltrate the tissue under a vacuum for 10-15 minutes.
-
Incubate at room temperature in the dark for 8-16 hours.
-
Destain the chlorophyll by boiling in ethanol (96%) to visualize the brown precipitate formed by the reaction of DAB with H₂O₂.
-
-
Quantitative Fluorometric Assay (DCFH-DA):
-
Homogenize fresh plant tissue in a buffer (e.g., potassium phosphate buffer) on ice.
-
Centrifuge the homogenate to obtain a clear supernatant.
-
Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the supernatant. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.
-
Protein-Protein Interaction: Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify in vivo interactions between proteins, such as this compound's receptor PEPR1 and its potential signaling partners.[20][21][22][23][24]
-
Protein Extraction: Co-express tagged versions of the "bait" (e.g., PEPR1-FLAG) and "prey" (e.g., Partner-HA) proteins in a suitable system (e.g., Arabidopsis protoplasts or N. benthamiana leaves). Homogenize the tissue in a non-denaturing lysis buffer containing protease inhibitors.
-
Lysate Pre-clearing: Centrifuge the homogenate to pellet debris. To reduce non-specific binding, incubate the supernatant (lysate) with protein A/G beads and then discard the beads.[21][23]
-
Immunoprecipitation: Add an antibody specific to the bait protein's tag (e.g., anti-FLAG antibody) to the pre-cleared lysate. Incubate for several hours at 4°C to allow the antibody to bind the bait protein.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the entire protein complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against the prey protein's tag (e.g., anti-HA antibody). A band corresponding to the prey protein confirms the interaction.
Protein-DNA Interaction: Yeast One-Hybrid (Y1H) Assay
Y1H assays are used to identify transcription factors (TFs) that bind to a specific DNA sequence (e.g., the promoter of a gene upregulated by this compound).[25][26][27]
-
Bait Strain Generation: Clone the DNA sequence of interest ("bait"), typically 3-4 tandem repeats, upstream of a reporter gene (e.g., AUR1-C, conferring resistance to Aureobasidin A) in a yeast integration vector. Integrate this construct into the yeast genome to create a stable "bait" yeast strain.
-
Auto-activation Test: Grow the bait strain on selective media with varying concentrations of the selection agent (e.g., Aureobasidin A) to determine the basal reporter gene expression and identify the optimal concentration that suppresses background growth.
-
Prey Library Transformation: Transform the bait strain with a cDNA library where the cDNAs are fused to a transcription activation domain (AD). These AD-fusion proteins are the "prey".
-
Screening: Plate the transformed yeast on a medium that selects for both the bait and prey plasmids and also contains the predetermined concentration of the selection agent.
-
Hit Identification: Only yeast cells expressing a prey protein that binds to the bait DNA sequence will activate the reporter gene and grow. Isolate plasmids from these positive colonies ("hits") and sequence the cDNA insert to identify the interacting transcription factor.
This guide provides a foundational understanding of the molecular mechanisms and experimental approaches related to this compound-mediated salt tolerance. Further research is required to fully elucidate the downstream signaling components and the precise mechanisms of ion homeostasis regulation.
References
- 1. pnas.org [pnas.org]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 5. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant salt response: Perception, signaling, and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Salt-stress regulation of root system growth and architecture in Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salt-Stress Regulation of Root System Growth and Architecture in Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Capturing Arabidopsis Root Architecture Dynamics with root-fit Reveals Diversity in Responses to Salinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of ion homeostasis under salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion Homeostasis and Metabolome Analysis of Arabidopsis 14-3-3 Quadruple Mutants to Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Reactive Oxygen Species (ROS) in Plant Cells - Lifeasible [lifeasible.com]
- 16. researchgate.net [researchgate.net]
- 17. Noninvasive Methods to Detect Reactive Oxygen Species as a Proxy of Seed Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 24. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 25. fuxmanlab.com [fuxmanlab.com]
- 26. YEAST ONE-HYBRID ASSAYS: A HISTORICAL AND TECHNICAL PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-biolabs.com [creative-biolabs.com]
Structural Analysis of the AtPep3-PEPR1 Complex: A Technical Guide to Molecular Recognition and Signaling
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions between the plant elicitor peptide AtPep3 and its receptor, PEPR1. While the definitive crystal structure has been resolved for the homologous AtPep1-PEPR1 complex, this document leverages those findings to infer the structural basis for this compound recognition, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Concept: Molecular Recognition
The interaction between AtPep peptides and their receptors is a cornerstone of plant innate immunity and stress response. This compound, a danger-associated molecular pattern (DAMP), is recognized by the leucine-rich repeat receptor kinase (LRR-RK) PEPR1. This recognition triggers a downstream signaling cascade that confers resistance to pathogens and enhances tolerance to abiotic stresses like high salinity.[1][2]
The structural basis for this interaction has been elucidated through the X-ray crystal structure of the AtPep1-PEPR1 extracellular LRR domain complex.[3] The structure reveals that the peptide binds to a surface groove on the inner side of the LRR's solenoid structure.[3] The interaction is dominated by the conserved C-terminal portion of the peptide, with the final asparagine residue forming extensive and critical contacts with the receptor.[4] Although this compound differs from AtPep1 in its N-terminal region, it shares conserved residues in the C-terminal domain, suggesting a similar binding mode. Functional analyses have confirmed that this compound is preferentially recognized by PEPR1 over its homolog PEPR2.[5]
Quantitative Data Summary
Quantitative analysis of the AtPep-PEPR1 interaction has primarily been performed using the AtPep1 peptide as a model. These studies provide a strong benchmark for understanding the high-affinity nature of this receptor-ligand system. To date, specific binding constants for the this compound-PEPR1 interaction have not been published.
| Parameter | Value | Ligand-Receptor | Method | Source |
| Binding Affinity (Kd) | 0.25 nM | AtPep1 - PEPR1 | Radioligand Binding Assay | [6] |
| Half-maximal Response (EC50) | 0.25 nM | AtPep1 - PEPR1 | Medium Alkalinization Assay | [7] |
| Physiological Concentration | 1-10 nM | This compound | Induction of defense genes | [5] |
| Crystal Structure Resolution | 2.59 Å | AtPep1 - PEPR1LRR | X-ray Diffraction | [4] |
Signaling Pathway and Experimental Workflow
This compound-PEPR1 Signaling Cascade
Upon binding of this compound to the extracellular LRR domain of PEPR1, the receptor forms a heterodimer with the co-receptor BAK1. This association facilitates the trans-phosphorylation and activation of their intracellular kinase domains. The activated complex is believed to possess guanylyl cyclase activity, leading to the production of cyclic GMP (cGMP).[8] This secondary messenger activates cyclic nucleotide-gated channels (CNGCs), resulting in an influx of Ca2+ into the cytosol. The calcium signal then propagates further downstream, leading to the activation of MAP kinases and transcriptional reprogramming, ultimately mounting an immune or stress tolerance response.[8][9]
Experimental Workflow for Structural Analysis
The determination of the AtPep-PEPR1 complex structure involves a multi-step process beginning with the generation of recombinant proteins, followed by biophysical characterization, crystallization, and structure solution via X-ray diffraction.
Detailed Experimental Protocols
The following protocols are synthesized based on the methodologies reported for the structural and biochemical analysis of the AtPep1-PEPR1 complex and serve as a robust template for studying the this compound-PEPR1 interaction.
Protocol for PEPR1-LRR Expression and Purification
This protocol details the generation of the soluble extracellular leucine-rich repeat domain of PEPR1 (PEPR1LRR) for structural and binding studies.
-
Construct Design: The coding sequence for the PEPR1 extracellular domain (e.g., residues 1-767) is cloned into a suitable expression vector, such as pFastBac, containing an N-terminal secretion signal (e.g., gp67) and a C-terminal affinity tag (e.g., His₆-tag) for purification.
-
Protein Expression: The construct is used to generate high-titer baculovirus using the Bac-to-Bac system (Invitrogen). Spodoptera frugiperda (Sf9) insect cells are infected with the virus and grown in suspension culture. The supernatant containing the secreted PEPR1LRR is harvested 48-60 hours post-infection.
-
Affinity Chromatography: The cleared supernatant is loaded onto a Ni-NTA affinity column. After washing with a low-imidazole buffer (e.g., 20 mM Tris pH 8.0, 200 mM NaCl, 20 mM imidazole), the protein is eluted with a high-imidazole buffer (e.g., 20 mM Tris pH 8.0, 200 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography (SEC): The eluted protein is concentrated and further purified by SEC on a Superdex 200 or similar column equilibrated with a final buffer (e.g., 10 mM BIS-TRIS pH 6.5, 100 mM NaCl) to remove aggregates and impurities. Protein purity is assessed by SDS-PAGE.
Protocol for In Vitro Pull-Down Assay
This assay qualitatively assesses the interaction between this compound and PEPR1LRR.
-
Protein Preparation: Purified PEPR1LRR is prepared as described above. This compound is synthesized and fused to an affinity tag like Glutathione S-transferase (GST-AtPep3). GST alone is used as a negative control.
-
Binding Reaction: GST-AtPep3 or GST (e.g., 5 µg) is immobilized on glutathione-agarose beads in a binding buffer (e.g., 10 mM BIS-TRIS pH 6.5, 100 mM NaCl, 0.02% Tween-20).
-
Incubation: An equimolar amount of purified PEPR1LRR is added to the beads and incubated for 1-2 hours at 4°C with gentle rotation.
-
Washing: The beads are washed 3-5 times with binding buffer to remove non-specific interactors.
-
Elution and Detection: Bound proteins are eluted with SDS-PAGE loading buffer, separated by SDS-PAGE, and the presence of PEPR1LRR is detected by Western blotting using an anti-His tag antibody or by Coomassie staining.
Protocol for X-ray Crystallography
This protocol outlines the steps to obtain a high-resolution crystal structure of the this compound-PEPR1LRR complex.
-
Complex Formation: Purified PEPR1LRR (e.g., at 10 mg/mL) is incubated with a 3- to 5-fold molar excess of chemically synthesized this compound peptide for 1 hour on ice.
-
Crystallization: The complex is subjected to sparse-matrix screening using the sitting-drop vapor diffusion method at a constant temperature (e.g., 18°C). Drops are set up by mixing equal volumes of the complex solution and the reservoir solution.
-
Optimization: Initial crystal hits are optimized by varying the concentration of the precipitant (e.g., PEG 3350), pH, and additives.
-
Cryo-protection and Data Collection: Crystals are harvested and flash-cooled in liquid nitrogen, typically after brief soaking in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol). X-ray diffraction data are collected at a synchrotron beamline.
-
Structure Determination: The structure is solved using molecular replacement with a homologous structure as a search model. The model is then manually built and refined against the diffraction data.
References
- 1. Structural basis for recognition of an endogenous peptide by the plant receptor kinase PEPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for recognition of an endogenous peptide by the plant receptor kinase PEPR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. nickelauto.fr [nickelauto.fr]
- 8. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perception of the Arabidopsis Danger Signal Peptide 1 Involves the Pattern Recognition Receptor AtPEPR1 and Its Close Homologue AtPEPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesizing AtPep3 for Bioassays: A Detailed Guide for Researchers
Introduction
AtPep3 is a plant peptide hormone crucial for mediating responses to both biotic and abiotic stress, particularly salinity and pathogen defense.[1][2] It belongs to a family of endogenous elicitor peptides that are perceived by the PEPR1 and PEPR2 receptors, initiating a signaling cascade that leads to enhanced stress tolerance and immune responses.[1][2][3][4] For researchers investigating these pathways and developing novel strategies for crop improvement, the availability of high-purity, biologically active synthetic this compound is paramount. This document provides a comprehensive guide to the synthesis, purification, and quality control of the this compound peptide, along with detailed protocols for its application in various bioassays.
The this compound peptide is a 23-amino acid sequence: H-Glu-Ile-Lys-Ala-Arg-Gly-Lys-Asn-Lys-Thr-Lys-Pro-Thr-Pro-Ser-Ser-Gly-Lys-Gly-Gly-Lys-His-Asn-OH [5]
I. This compound Peptide Synthesis and Purification
The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[6][7] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[6][8]
Key Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reversed-phase HPLC system
-
Mass spectrometer
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: Swell Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[9]
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first C-terminal amino acid (Fmoc-Asn(Trt)-OH) to the resin using a coupling reagent like HBTU and a base like DIPEA. Allow the reaction to proceed for 2 hours.
-
Confirm complete coupling using a ninhydrin test.[10]
-
-
Chain Elongation (Iterative Steps):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling: Add the next Fmoc-protected amino acid, coupling reagent, and base. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for all 23 amino acids in the this compound sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reversed-phase HPLC.[11] A C18 column is commonly used with a gradient of acetonitrile in water containing 0.1% TFA.
-
-
Quality Control:
-
Verify the purity of the collected fractions using analytical HPLC.
-
Confirm the identity of the peptide by mass spectrometry to ensure the correct molecular weight (2420.71 g/mol ).[5]
-
-
Lyophilization and Storage:
-
Lyophilize the pure peptide fractions to obtain a white powder.
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability.
-
Quantitative Data Summary
| Parameter | Typical Value | Analysis Method |
| Purity | >95% | Analytical RP-HPLC |
| Molecular Weight | 2420.71 Da | Mass Spectrometry (ESI-MS) |
| Yield (crude) | 70-80% | Gravimetric |
| Yield (purified) | 20-40% | Gravimetric |
II. Bioassays for this compound Activity
The biological activity of synthetic this compound can be assessed through various bioassays that measure its effect on plant physiology and defense responses.
Protocol 1: Seedling Growth Inhibition Assay
This assay measures the effect of this compound on root growth, a common response to stress elicitors.
-
Plant Material: Arabidopsis thaliana (Col-0) seedlings.
-
Growth Conditions: Sterilize seeds and germinate them on half-strength Murashige and Skoog (MS) medium.
-
Treatment: Transfer 5-day-old seedlings to liquid half-strength MS medium containing different concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM).
-
Incubation: Grow the seedlings under controlled conditions (16h light/8h dark photoperiod) for 7-10 days.
-
Measurement: Measure the primary root length and fresh weight of the seedlings.
-
Data Analysis: Compare the root length and fresh weight of this compound-treated seedlings to the control group. Calculate the EC₅₀ value for growth inhibition.
Protocol 2: Oxidative Burst Assay
This assay detects the rapid production of reactive oxygen species (ROS), a key event in plant defense signaling.
-
Plant Material: Leaf discs from 4-week-old Arabidopsis thaliana plants.
-
Assay Buffer: Prepare a solution containing luminol and horseradish peroxidase (HRP).
-
Procedure:
-
Float leaf discs in water overnight to reduce wounding effects.
-
Place individual leaf discs in a 96-well plate containing the assay buffer.
-
Measure the background luminescence for 30 minutes.
-
Add this compound to the desired final concentration (e.g., 100 nM).
-
Immediately measure the luminescence over time (e.g., every 2 minutes for 60-90 minutes) using a luminometer.
-
-
Data Analysis: Plot the relative light units (RLU) over time to visualize the ROS burst.
Protocol 3: Medium Alkalinization Assay
This assay measures the change in pH of the external medium, an early response to elicitor perception.[12][13]
-
Plant Material: Arabidopsis thaliana cell suspension culture or seedlings.
-
Procedure:
-
Equilibrate the cell culture or seedlings in a low-buffered medium.
-
Place a pH electrode in the medium to continuously monitor the pH.
-
Once the baseline pH is stable, add this compound to a final concentration of 100 nM.
-
Record the change in pH over 30-60 minutes.
-
-
Data Analysis: Plot the pH change over time. A rapid increase in pH indicates a positive response.
III. Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
This compound perception at the cell surface by the PEPR1/PEPR2 receptors initiates a signaling cascade involving an increase in cytosolic Ca²⁺, production of reactive oxygen species (ROS), and activation of mitogen-activated protein kinases (MAPKs).[14] This ultimately leads to the transcriptional reprogramming of defense and stress-responsive genes.[15][16]
Caption: this compound signaling pathway.
Workflow for this compound Synthesis and Purification
The overall process from synthesis to a purified peptide ready for bioassays is outlined below.
Caption: Workflow for this compound synthesis.
Workflow for a Representative Bioassay (Oxidative Burst)
A typical workflow for conducting a bioassay to test the activity of the synthesized this compound is shown below.
Caption: Oxidative burst bioassay workflow.
Conclusion
This application note provides a comprehensive set of protocols for the synthesis, purification, and functional characterization of the this compound peptide. By following these detailed methodologies, researchers can produce high-quality this compound for use in a variety of bioassays to further elucidate its role in plant stress responses and immunity. The provided diagrams offer a clear visual representation of the underlying biological pathway and experimental procedures.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. PEPR1 and PEPR2 - Wikipedia [en.wikipedia.org]
- 4. Perception of the Arabidopsis danger signal peptide 1 involves the pattern recognition receptor AtPEPR1 and its close homologue AtPEPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound peptide [novoprolabs.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. digital.csic.es [digital.csic.es]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Arabidopsis PEPR pathway couples local and systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Measuring AtPep3-Induced Gene Expression by qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AtPep3 is a plant elicitor peptide that plays a crucial role in mediating responses to both biotic and abiotic stress, such as pathogen attack and soil salinity.[1][2][3] As a member of the plant elicitor peptide (Pep) family, this compound is recognized by the plasma membrane-localized leucine-rich repeat receptor kinase PEPR1 (PEP RECEPTOR 1).[1][2][3] This recognition event initiates a downstream signaling cascade that ultimately leads to the transcriptional reprogramming of stress-responsive genes, enhancing the plant's defense and tolerance capabilities.[4][5] Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring these changes in gene expression, providing valuable insights into the molecular mechanisms of this compound signaling and its potential applications in crop improvement and drug development.
This document provides detailed application notes and protocols for measuring this compound-induced gene expression in Arabidopsis thaliana seedlings using qPCR.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the experimental workflow for measuring this compound-induced gene expression.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for qPCR Analysis.
Experimental Protocols
Plant Material and this compound Treatment
This protocol describes the growth and treatment of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7
-
Phytagel or Agar
-
Sterile petri dishes
-
This compound peptide (synthetic)
-
Sterile water
-
Growth chamber (long-day conditions: 16 h light/8 h dark, 22°C)
Protocol:
-
Seed Sterilization and Plating:
-
Sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and rinse 3-5 times with sterile water).
-
Resuspend seeds in sterile 0.1% agar and plate them on MS medium solidified with 0.8% Phytagel in petri dishes.
-
-
Seedling Growth:
-
Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber under long-day conditions for 10-14 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound peptide in sterile water.
-
On the day of the experiment, transfer seedlings to a liquid MS medium. Allow them to acclimate for a few hours.
-
Add this compound peptide to the liquid medium to a final concentration of 100 nM to 1 µM. For the control group, add an equal volume of sterile water.
-
Incubate the seedlings for the desired time points (e.g., 1, 3, 6, 12, 24 hours) under the same growth conditions.
-
RNA Extraction and cDNA Synthesis
This protocol outlines the extraction of total RNA and its reverse transcription into complementary DNA (cDNA).
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Nanodrop spectrophotometer or equivalent
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Nuclease-free water
Protocol:
-
RNA Extraction:
-
Harvest seedlings from the liquid culture, blot dry, and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel to visualize the 28S and 18S ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
Quantitative Real-Time PCR (qPCR)
This protocol details the setup and execution of the qPCR experiment.
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers (see Table 1 for examples)
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qPCR instrument
-
Optical-grade qPCR plates and seals
Protocol:
-
Primer Design and Validation:
-
Design primers for target and reference genes with a melting temperature (Tm) of 58-62°C, a GC content of 40-60%, and an amplicon length of 100-200 bp.
-
Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 10-20 µL per reaction. A typical reaction includes:
-
SYBR Green Master Mix (2X): 5-10 µL
-
Forward Primer (10 µM): 0.2-0.5 µL
-
Reverse Primer (10 µM): 0.2-0.5 µL
-
Diluted cDNA: 1-2 µL
-
Nuclease-free water: to final volume
-
-
Pipette the reaction mix into the wells of a qPCR plate.
-
Include no-template controls (NTCs) for each primer pair to check for contamination.
-
Perform at least three technical replicates for each sample and primer pair.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program consists of:
-
Initial denaturation: 95°C for 2-5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15-30 seconds
-
Annealing/Extension: 60°C for 30-60 seconds
-
-
Melt curve analysis: 65°C to 95°C with a ramp rate of 0.5°C/5 seconds.
-
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables provide examples of target and reference genes for studying this compound-induced gene expression in Arabidopsis thaliana.
Table 1: Examples of this compound-Responsive Target Genes
| Gene ID | Gene Name | Function | Expected Response to this compound |
| AT5G44420 | PDF1.2 | Plant Defensin 1.2 | Upregulation[4][5] |
| AT2G14610 | PR-1 | Pathogenesis-Related Protein 1 | Upregulation[5] |
| AT1G74710 | PROPEP3 | Precursor of this compound | Upregulation (positive feedback)[2] |
| AT4G23550 | WRKY33 | Transcription Factor | Upregulation |
Table 2: Commonly Used Housekeeping (Reference) Genes for Arabidopsis thaliana
| Gene ID | Gene Name | Function |
| AT3G18780 | ACTIN2 | Structural protein |
| AT5G25760 | UBQ10 | Ubiquitin |
| AT5G60390 | EF1α | Elongation Factor 1-alpha |
| AT1G13320 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase |
Note: It is crucial to validate the stability of the chosen reference gene(s) under the specific experimental conditions.
Data Analysis using the 2-ΔΔCt Method
The relative expression of target genes can be calculated using the 2-ΔΔCt (Livak) method.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene.
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample.
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Example Data and Calculation:
Table 3: Example qPCR Data and Fold Change Calculation
| Sample | Target Gene (Ct) | Reference Gene (Ct) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | 25.5 | 20.2 | 5.3 | 0 | 1 |
| This compound-treated | 22.8 | 20.1 | 2.7 | -2.6 | 6.06 |
In this example, this compound treatment resulted in a ~6-fold increase in the expression of the target gene. The magnitude of induction can vary significantly depending on the target gene, with some genes like PROPEP3 showing over 100-fold induction under certain stress conditions.[2]
Conclusion
This application note provides a comprehensive guide for researchers to reliably measure this compound-induced gene expression using qPCR. By following these detailed protocols and data analysis methods, scientists can gain valuable insights into the molecular mechanisms underlying plant stress responses, which can inform strategies for developing more resilient crops and novel agrochemicals.
References
- 1. pnas.org [pnas.org]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
Generating AtPROPEP3 Overexpression Lines in Arabidopsis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and analysis of Arabidopsis thaliana lines overexpressing the AtPROPEP3 gene. These transgenic lines are valuable tools for dissecting the roles of AtPROPEP3 in plant defense, abiotic stress tolerance, and development, and for screening compounds that may modulate these pathways.
Introduction
AtPROPEP3 is a member of a small gene family in Arabidopsis thaliana that encodes precursor proteins for small signaling peptides known as AtPeps. These peptides are recognized by leucine-rich repeat receptor kinases (LRR-RLKs), primarily PEPR1 and PEPR2, to initiate downstream signaling cascades. Research has demonstrated that AtPROPEP3 and its derived peptide, AtPep3, play a crucial role in amplifying the plant's innate immune response and enhancing tolerance to abiotic stresses, particularly salinity.[1][2] Overexpression of AtPROPEP3 can therefore lead to plants with constitutively activated defense and stress response pathways.
Data Presentation
The following table summarizes quantitative data from studies on Arabidopsis lines overexpressing AtPROPEP3, highlighting the impact on salinity stress tolerance.
| Parameter | Wild-Type (WT) | AtPROPEP3 Overexpression (OE) | AtPROPEP3 RNAi | Condition | Reference |
| Survival Rate (%) | ~20 | ~80 | <10 | 150 mM NaCl | Nakaminami et al., 2018 |
| Primary Root Length (cm) | ~1.5 | ~2.5 | ~1.0 | 100 mM NaCl | Nakaminami et al., 2018 |
| Chlorophyll Content (µg/g FW) | ~0.4 | ~0.8 | ~0.2 | 125 mM NaCl | Nakaminami et al., 2018 |
Signaling Pathway
The AtPROPEP3 signaling pathway is initiated by various stress signals, leading to the processing of the PROPEP3 precursor protein and the release of the this compound peptide into the apoplast. This compound is then perceived by the PEPR1 receptor kinase, triggering a downstream signaling cascade that involves reactive oxygen species (ROS) production and the activation of both jasmonate/ethylene (JA/Et) and salicylic acid (SA) signaling pathways. This ultimately leads to the expression of defense and stress-responsive genes, enhancing the plant's resistance to pathogens and tolerance to abiotic stresses like high salinity.[1][3][4]
Experimental Protocols
Vector Construction for AtPROPEP3 Overexpression
This protocol describes the construction of a binary vector for stable overexpression of AtPROPEP3 in Arabidopsis thaliana under the control of the constitutive CaMV 35S promoter.
Materials:
-
Arabidopsis thaliana (Col-0) cDNA library
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., BamHI, SacI)
-
T4 DNA Ligase
-
pBI121 binary vector (or similar vector with a 35S promoter and a selectable marker like kanamycin resistance)
-
Competent E. coli cells (e.g., DH5α)
-
LB medium and plates with appropriate antibiotics
-
Plasmid purification kit
-
DNA sequencing primers
Procedure:
-
Primer Design: Design forward and reverse primers to amplify the full-length coding sequence (CDS) of AtPROPEP3 (AT5G64905). Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the chosen binary vector (e.g., BamHI in the forward primer and SacI in the reverse primer).
-
PCR Amplification: Perform PCR using the designed primers and the Arabidopsis cDNA library as a template. Use a high-fidelity DNA polymerase to minimize errors.
-
Gel Purification: Run the PCR product on an agarose gel and purify the band corresponding to the expected size of the AtPROPEP3 CDS.
-
Restriction Digest: Digest both the purified PCR product and the pBI121 vector with the selected restriction enzymes (e.g., BamHI and SacI).
-
Ligation: Ligate the digested AtPROPEP3 insert into the digested pBI121 vector using T4 DNA Ligase.
-
Transformation into E. coli: Transform the ligation product into competent E. coli cells and plate on LB agar containing kanamycin for selection.
-
Colony PCR and Plasmid Purification: Screen colonies by colony PCR to identify those with the correct insert. Culture positive colonies and purify the plasmid DNA.
-
Sequence Verification: Verify the sequence of the inserted AtPROPEP3 CDS by Sanger sequencing to ensure there are no mutations.
Agrobacterium-mediated Transformation of Arabidopsis thaliana
This protocol details the floral dip method for transforming Arabidopsis thaliana with the constructed AtPROPEP3 overexpression vector.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Constructed pBI121-AtPROPEP3 plasmid
-
YEB medium with appropriate antibiotics (e.g., kanamycin and rifampicin)
-
Infiltration medium (5% sucrose, 0.05% Silwet L-77)
-
Healthy, flowering Arabidopsis thaliana (Col-0) plants
-
Plastic wrap or humidity dome
Procedure:
-
Transform Agrobacterium: Introduce the pBI121-AtPROPEP3 plasmid into competent Agrobacterium tumefaciens cells by electroporation or heat shock. Select for transformed colonies on YEB plates containing the appropriate antibiotics.
-
Prepare Agrobacterium Culture: Inoculate a single colony of transformed Agrobacterium into liquid YEB medium with antibiotics and grow overnight at 28°C with shaking.
-
Prepare Infiltration Suspension: The next day, inoculate a larger volume of YEB medium with the overnight culture and grow to an OD600 of 0.8-1.0. Pellet the cells by centrifugation and resuspend them in the infiltration medium to a final OD600 of 0.8.
-
Floral Dip: Dip the inflorescences of healthy Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds, ensuring all floral buds are submerged.
-
Incubation: Place the treated plants in a humid environment for 16-24 hours by covering them with plastic wrap or a humidity dome.
-
Plant Growth and Seed Collection: Grow the plants under standard conditions until they set seed. Collect the T1 seeds from the transformed plants.
Selection and Analysis of Transgenic Lines
This protocol describes the selection of T1 transformants and subsequent analysis to confirm transgene insertion and expression.
Materials:
-
T1 seeds from transformed plants
-
Murashige and Skoog (MS) medium containing kanamycin (50 µg/mL)
-
Genomic DNA extraction kit
-
Primers specific for the AtPROPEP3 transgene and a selectable marker gene
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative real-time PCR (qRT-PCR) reagents and instrument
-
Reference gene primers (e.g., for ACTIN2 or UBQ10)
Procedure:
-
Selection of T1 Plants: Sterilize and plate the T1 seeds on MS medium containing kanamycin. Kanamycin-resistant seedlings will develop green cotyledons and true leaves, while non-transformed seedlings will bleach and die.
-
Transfer to Soil: Transfer the resistant T1 seedlings to soil and grow them to maturity.
-
Genomic DNA PCR: Extract genomic DNA from the leaves of T1 plants. Perform PCR using primers specific for the AtPROPEP3 transgene to confirm the presence of the T-DNA insertion.
-
Analysis of Transgene Expression (qRT-PCR):
-
Extract total RNA from the leaves of T2 or T3 homozygous lines.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for AtPROPEP3 to quantify its expression level. Normalize the expression data to a stable reference gene.
-
-
Phenotypic Analysis: Analyze the phenotype of the overexpression lines under normal and stress conditions (e.g., high salinity) to assess the functional consequences of AtPROPEP3 overexpression.
Experimental Workflow
The following diagram illustrates the overall workflow for generating and analyzing AtPROPEP3 overexpression lines in Arabidopsis.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Creating pepr1 Mutant Lines to Study AtPep3 Signaling in Arabidopsis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Plant elicitor peptides (Peps) are endogenous signaling molecules that play a crucial role in plant immunity and stress responses. In Arabidopsis thaliana, the AtPep peptide family is perceived by two leucine-rich repeat receptor kinases, PEPR1 and PEPR2. AtPep3 has been shown to preferentially bind to PEPR1 and is involved in responses to both biotic and abiotic stresses, such as pathogen attack and salinity.[1][2][3] To elucidate the specific signaling pathways mediated by this compound, it is essential to generate and characterize mutant lines lacking the primary receptor, PEPR1. This document provides detailed protocols for creating pepr1 mutant lines using CRISPR/Cas9 and T-DNA insertion line screening, as well as methods for analyzing the downstream effects of this compound signaling.
Data Presentation
The following tables summarize quantitative data comparing wild-type (WT) and pepr1 mutant Arabidopsis plants in response to AtPep treatment.
| Parameter | Wild-Type (Col-0) | pepr1 Mutant | pepr1 pepr2 Double Mutant | Reference |
| Seedling Growth Inhibition (Fresh Weight Reduction upon 1 µM AtPep1) | 25-50% | Reduced sensitivity compared to WT | Insensitive | [4] |
| EC50 for AtPep1-induced Response | 0.10 nM | 0.75 nM | Not responsive | [4] |
| AtPep1-induced ROS Burst | Strong induction | Reduced response | Absent | [4][5] |
| Bacterial Growth Reduction (Pst DC3000) after Pep1 Pre-infiltration | 100-fold reduction | 25-fold reduction | No reduction | [6][7] |
| AtPep1-induced PROPEP1 Gene Expression (Fold Induction) | 7-8 fold | ~50% reduction | Completely abolished | [6] |
Table 1: Phenotypic and Molecular Responses to AtPep Treatment in Wild-Type and Mutant Lines.
| Parameter | Condition | Wild-Type (Col-0) | pepr1 Mutant | Reference |
| Chlorophyll Content (µg/g FW) under Salt Stress (125 mM NaCl) | Control | Value | Value | [1][8] |
| + this compound | Higher than salt-stressed WT | Similar to salt-stressed pepr1 | [1] | |
| Salt Stress | Reduced | Significantly reduced | [1][8] | |
| Primary Root Growth Inhibition (%) by AtPep1 (100 nM) | Control | 0% | 0% | [9][10] |
| + AtPep1 | Significant inhibition | Reduced inhibition | [9][10] |
Table 2: this compound-mediated Salt Stress Tolerance and Root Growth Inhibition. (Note: Specific values for chlorophyll content under these exact conditions require direct experimental measurement following the provided protocols; the table reflects the expected trends based on published findings).
Experimental Protocols
Protocol 1: Generation of pepr1 Mutant Lines using CRISPR/Cas9
This protocol describes the generation of targeted knockout mutants of the PEPR1 gene (AT1G73080) in Arabidopsis thaliana using the CRISPR/Cas9 system.
1. Designing single-guide RNAs (sgRNAs): a. Identify two unique 20-bp target sequences in the coding region of the PEPR1 gene. Target sites should be in the 5' region of the gene to increase the likelihood of generating a null allele. The target sequence must be followed by a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[11] b. Design sgRNAs that are complementary to the target sequences. Ensure the designed sgRNAs have high on-target scores and low off-target scores using online tools such as CRISPR-P 2.0.
2. Vector Construction: a. Synthesize the designed sgRNA sequences as DNA oligonucleotides. b. Clone the sgRNAs into a plant expression vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S) and the sgRNA under the control of a U6 promoter.[12][13][14] A common method is Golden Gate cloning.[14]
3. Agrobacterium-mediated Transformation: a. Transform the resulting CRISPR/Cas9 construct into Agrobacterium tumefaciens strain GV3101 by electroporation. b. Transform Arabidopsis thaliana (Col-0) plants using the floral dip method.[11]
4. Selection and Screening of T1 Mutants: a. Select transformed T1 plants on a selection medium (e.g., MS medium containing hygromycin or Basta, depending on the vector's resistance marker). b. Extract genomic DNA from the leaves of T1 transformants. c. Screen for mutations in the PEPR1 gene by PCR amplification of the target region followed by Sanger sequencing to identify insertions, deletions, or substitutions.
5. Generation of Homozygous, Cas9-free T2 and T3 Lines: a. Allow T1 plants with confirmed mutations to self-pollinate and collect T2 seeds. b. Grow T2 plants and screen for homozygous mutations by PCR and sequencing. c. In parallel, screen for the absence of the Cas9 transgene by PCR to obtain Cas9-free mutant lines. d. Propagate homozygous, Cas9-free T2 lines to the T3 generation to ensure the stability of the mutation.
Protocol 2: Screening of pepr1 T-DNA Insertion Mutants
This protocol outlines the screening of pre-existing T-DNA insertion lines for the PEPR1 gene.
1. Identification and Ordering of T-DNA Lines: a. Use the TAIR database to identify available T-DNA insertion lines for the PEPR1 gene (AT1G73080). Examples include SALK, SAIL, and GABI-Kat lines. b. Order seeds for the selected lines from the Arabidopsis Biological Resource Center (ABRC).
2. Plant Growth and Selection: a. Sow the seeds on a selection medium (e.g., MS medium with kanamycin for SALK lines) to identify plants carrying the T-DNA insertion. b. Transfer resistant seedlings to soil and allow them to grow.
3. Genotyping: a. Extract genomic DNA from the leaves of individual plants. b. Perform PCR-based genotyping using a three-primer system:[15][16] i. A left genomic primer (LP) flanking the insertion site. ii. A right genomic primer (RP) flanking the insertion site. iii. A T-DNA left border primer (LB). c. Expected PCR products: i. Wild-type: A single band from the LP and RP primers. ii. Homozygous mutant: A single band from the RP and LB primers. iii. Heterozygous: Two bands, one from LP and RP, and one from RP and LB.
4. Confirmation of Gene Disruption: a. For homozygous mutant lines, perform RT-qPCR to confirm the absence or significant reduction of PEPR1 transcript.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the expression of this compound-responsive genes.
1. Plant Material and Treatment: a. Grow Arabidopsis seedlings (WT and pepr1 mutant) in liquid MS medium for 10-14 days. b. Treat the seedlings with a final concentration of 100 nM synthetic this compound peptide. Include a mock treatment (water or buffer) as a control. c. Harvest seedlings at different time points (e.g., 0, 30, 60, 120 minutes) after treatment, flash-freeze in liquid nitrogen, and store at -80°C.
2. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the harvested seedlings using a commercial kit or a standard Trizol-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qRT-PCR: a. Design gene-specific primers for target genes (e.g., PROPEP3, defense-related genes like PDF1.2) and a reference gene (e.g., ACTIN2, UBQ10).[17][18] b. Perform qRT-PCR using a SYBR Green-based detection method.[19][20] c. The reaction mixture (20 µl) should contain: 10 µl of 2x SYBR Green Master Mix, 1 µl of each primer (10 µM), 2 µl of diluted cDNA, and 6 µl of nuclease-free water. d. Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[19] e. Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
Protocol 4: Root Growth Inhibition Assay
This assay measures the effect of this compound on seedling root growth.
1. Seedling Growth: a. Sterilize seeds of WT and pepr1 mutant lines and sow them on vertical MS agar plates. b. After 4-5 days of growth, transfer seedlings to new MS plates containing different concentrations of this compound (e.g., 0, 10, 50, 100 nM).[10]
2. Measurement: a. Mark the position of the root tip at the time of transfer. b. After 5-7 days of further growth, scan the plates and measure the length of the primary root from the marked position to the new root tip using ImageJ software.[10] c. Calculate the percentage of root growth inhibition for each treatment relative to the mock-treated control.
Protocol 5: Chlorophyll Content Measurement
This protocol is used to assess stress tolerance by measuring chlorophyll content.
1. Plant Material and Stress Treatment: a. Grow WT and pepr1 seedlings on MS agar plates for 7 days. b. Transfer the seedlings to MS plates supplemented with or without 125 mM NaCl, and with or without 1 µM this compound. c. After 7-10 days of stress treatment, collect the aerial parts of the seedlings.
2. Chlorophyll Extraction: a. Weigh the fresh tissue and place it in a tube with a known volume of 80% acetone. b. Incubate in the dark at 4°C for 24-48 hours until the tissue is white.
3. Spectrophotometric Measurement: a. Centrifuge the tubes to pellet the tissue debris. b. Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.[21] c. Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations:[21]
- Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)
- Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)
- Total Chlorophyll (µg/mL) = 20.2(A645) + 8.02(A663) d. Express the results as µg of chlorophyll per gram of fresh weight.
Mandatory Visualization
Caption: this compound signaling pathway mediated by the PEPR1 receptor.
Caption: Workflow for generating pepr1 mutants using CRISPR/Cas9.
Caption: Workflow for screening pepr1 T-DNA insertion mutants.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perception of the Arabidopsis Danger Signal Peptide 1 Involves the Pattern Recognition Receptor AtPEPR1 and Its Close Homologue AtPEPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Truncated Peptide AtPEP1(9–23) Has the Same Function as AtPEP1(1–23) in Inhibiting Primary Root Growth and Triggering of ROS Burst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEPR2 is a second receptor for the Pep1 and Pep2 peptides and contributes to defense responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Danger-Associated Peptide Regulates Root Immune Responses and Root Growth by Affecting ROS Formation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. purdue.edu [purdue.edu]
- 14. Using CRISPR/Cas9 System to Introduce Targeted Mutation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. agrobioclim.iptpo.hr [agrobioclim.iptpo.hr]
- 18. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-time RT-PCR profiling of over 1400 Arabidopsis transcription factors: unprecedented sensitivity reveals novel root- and shoot-specific genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A nondestructive method to estimate the chlorophyll content of Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity Synthetic AtPep3: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of high-purity synthetic Arabidopsis thaliana Peptide 3 (AtPep3). This compound is a key signaling peptide involved in plant defense and abiotic stress responses, making it a molecule of significant interest in agricultural biotechnology and the development of novel crop protection strategies.
Introduction
This compound is a plant elicitor peptide that plays a crucial role in mediating responses to both biotic and abiotic stresses, particularly salinity.[1][2] It is derived from the C-terminal region of its precursor protein, PROPEP3. Exogenous application of synthetic this compound has been shown to enhance salt stress tolerance in plants, primarily by mitigating chlorophyll degradation.[1][2] This peptide is recognized by the PEPR1 receptor, initiating a signaling cascade that leads to the activation of defense and stress-responsive genes.[1][3] The availability of high-purity synthetic this compound provides a powerful tool for dissecting these signaling pathways and for developing applications to improve crop resilience.
Commercial Suppliers of High-Purity Synthetic this compound
High-purity synthetic this compound and its active fragments can be sourced from various commercial suppliers specializing in peptide synthesis. Researchers can obtain the full-length 23-amino acid peptide or the shorter, active 13-amino acid fragment.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product | Sequence | Purity | Modifications Available |
| NovoPro Bioscience Inc. | This compound peptide | H-Glu-Ile-Lys-Ala-Arg-Gly-Lys-Asn-Lys-Thr-Lys-Pro-Thr-Pro-Ser-Ser-Gly-Lys-Gly-Gly-Lys-His-Asn-OH | >95% | Standard synthesis. |
| Various Custom Peptide Suppliers (e.g., GenScript, CPC Scientific, AAPPTec, Biosynth) | Custom Synthetic this compound | User-defined (full-length or fragments) | Up to >98% | Phosphorylation, fluorescent labeling, isotope labeling, etc.[4][5][6][7] |
Quantitative Data Summary
The following tables summarize quantitative data from key experiments demonstrating the bioactivity of synthetic this compound.
Table 2: Effect of this compound on Chlorophyll Content in Arabidopsis thaliana under Salt Stress
| Treatment | This compound Concentration (nM) | NaCl Concentration (mM) | Chlorophyll Content (µg/g FW) | Fold Change vs. Salt Stress Control | Reference |
| Control | 0 | 0 | ~2.0 | - | Nakaminami et al., 2018 |
| Salt Stress | 0 | 150 | ~0.5 | 1.0 | Nakaminami et al., 2018 |
| Salt Stress + this compound | 10 | 150 | ~1.5 | 3.0 | Nakaminami et al., 2018[1] |
| Salt Stress + this compound | 100 | 150 | ~1.8 | 3.6 | Nakaminami et al., 2018 |
| Salt Stress + this compound | 1000 | 150 | ~1.9 | 3.8 | Nakaminami et al., 2018 |
Table 3: Dose-Dependent Effect of this compound on Salinity Stress Tolerance in Arabidopsis thaliana
| This compound Concentration (nM) | NaCl Concentration (mM) | Phenotype | Reference |
| 0 (Control) | 150 | Severe bleaching | Nakaminami et al., 2018 |
| 1 | 150 | Moderate bleaching | Nakaminami et al., 2018 |
| 10 | 150 | Mild bleaching, green cotyledons | Nakaminami et al., 2018[1] |
| 100 | 150 | Green seedlings, high tolerance | Nakaminami et al., 2018 |
| 1000 | 150 | Green seedlings, high tolerance | Nakaminami et al., 2018 |
Experimental Protocols
Protocol 1: In Vitro Salinity Stress Tolerance Assay in Arabidopsis thaliana
This protocol details the methodology to assess the effect of synthetic this compound on the salinity stress tolerance of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
MES buffer
-
Agar
-
Sterile petri dishes
-
Synthetic this compound (lyophilized powder)
-
Sodium chloride (NaCl)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% v/v commercial bleach)
-
Growth chamber with controlled light and temperature conditions
Methodology:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a bleach solution with gentle shaking.
-
Rinse the seeds 5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.
-
Plate the seeds on MS agar medium (0.5x MS salts, 1% sucrose, 0.25% MES, pH 5.7, 0.8% agar).
-
-
Seedling Growth:
-
Grow the seedlings vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 7 days.
-
-
This compound and Salt Treatment:
-
Prepare a stock solution of synthetic this compound in sterile water. Further dilute to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) in liquid MS medium.
-
Prepare a concentrated stock solution of NaCl in sterile water.
-
Transfer 7-day-old seedlings to 24-well plates containing 1 ml of liquid MS medium per well.
-
Add the appropriate volume of this compound stock solution to achieve the final desired concentrations. As a control, add an equal volume of sterile water.
-
After a pre-treatment period (e.g., 24 hours), add NaCl to a final concentration of 150 mM to the designated wells.
-
-
Phenotypic Analysis and Data Collection:
-
Continue to grow the seedlings under the same conditions for an additional 7-10 days.
-
Visually assess and document the phenotype of the seedlings, noting differences in chlorophyll content (greenness) and overall health.
-
For quantitative analysis, measure the chlorophyll content (see Protocol 2).
-
Protocol 2: Chlorophyll Content Measurement
This protocol describes the extraction and quantification of chlorophyll from seedling tissues.
Materials:
-
Arabidopsis seedlings from Protocol 1
-
80% Acetone
-
Microcentrifuge tubes
-
Spectrophotometer
-
Homogenizer or pestle
Methodology:
-
Sample Collection:
-
Carefully remove whole seedlings from the liquid culture and blot dry to remove excess medium.
-
Record the fresh weight of the seedlings.
-
-
Chlorophyll Extraction:
-
Place the seedlings in a microcentrifuge tube and add 1 ml of 80% acetone.
-
Homogenize the tissue using a homogenizer or a micro-pestle until the tissue is completely macerated.
-
Incubate the tubes in the dark at 4°C for at least 1 hour to ensure complete chlorophyll extraction.
-
-
Quantification:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the cell debris.
-
Transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculate the total chlorophyll concentration using the following formula: Total Chlorophyll (µg/ml) = (8.02 x A663) + (20.2 x A645)
-
Express the chlorophyll content as µg per gram of fresh weight (µg/g FW).
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway for salt stress tolerance.
Experimental Workflow for this compound Bioassay
Caption: Workflow for this compound salinity stress bioassay.
References
- 1. pnas.org [pnas.org]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cpcscientific.com [cpcscientific.com]
- 5. genscript.com [genscript.com]
- 6. Custom Peptide Synthesis Service [novoprolabs.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for AtPep3 Treatment of Seedlings in Stress Assays
Introduction
AtPep3, a plant elicitor peptide derived from its precursor PROPEP3, has emerged as a significant signaling molecule in plant defense and stress responses.[1] Initially recognized for its role in innate immunity, recent studies have highlighted its crucial function in conferring tolerance to abiotic stressors, particularly high salinity.[2][3][4][5][6] This dual functionality makes this compound and its signaling pathway a compelling target for researchers and drug development professionals aiming to enhance crop resilience.
These application notes provide detailed protocols for utilizing synthetic this compound peptides to assess and induce stress tolerance in seedlings, with a primary focus on Arabidopsis thaliana as a model organism. The methodologies outlined are designed to be adaptable for various research applications, from fundamental scientific inquiry to high-throughput screening for novel agrochemicals.
Application Notes
Principle of this compound-Mediated Stress Tolerance
Exogenous application of this compound mimics the plant's natural stress response. Under conditions of high salinity, the expression of the AtPROPEP3 gene is significantly upregulated.[4] The resulting this compound peptide is perceived by the cell surface receptor PEPR1 (PEP RECEPTOR 1).[2][3][4] This recognition event initiates a downstream signaling cascade that ultimately enhances the plant's ability to withstand the detrimental effects of salt stress, such as chlorophyll degradation and growth inhibition.[2][3][4] By supplying synthetic this compound, researchers can directly activate this protective pathway and quantify its effects.
Effective Concentrations and Treatment Duration
The effective concentration of this compound for inducing a stress tolerance response is in the nanomolar range, consistent with other peptide hormones. A dose-response test revealed that a concentration as low as 10 nM of the active this compound peptide fragment is sufficient to induce a significant level of salinity stress tolerance in Arabidopsis seedlings.[2][4] For robust and reproducible results in plate-based assays, a pre-treatment with this compound for a period of 3 days prior to the introduction of the stressor is recommended.[4]
Expected Outcomes and Their Significance
Treatment with this compound is expected to mitigate the negative impacts of salinity stress on seedling growth and development. Key measurable outcomes include:
-
Increased Survival Rate: A higher percentage of seedlings are expected to survive lethal levels of salt stress.
-
Enhanced Root Growth: Inhibition of primary and lateral root growth, a common symptom of salt stress, is expected to be less severe in this compound-treated seedlings.
-
Preservation of Chlorophyll: this compound treatment helps to prevent the bleaching of chlorophyll that occurs under high salinity, resulting in greener and healthier seedlings.[2][3][4]
These outcomes provide quantitative measures of stress tolerance and can be used to screen for genetic modifications or chemical compounds that modulate the this compound signaling pathway.
Data Presentation
Table 1: Effective Concentrations of this compound for Salinity Stress Tolerance
| This compound Peptide Fragment | Concentration | Plant Species | Assay Type | Observed Effect | Reference |
| C-terminal 13-amino acid peptide (KPTPSSGKGGKHN) | 10 nM | Arabidopsis thaliana | Liquid Culture | Induced high level of salinity stress tolerance. | [2][4] |
| C-terminal 13-amino acid peptide (KPTPSSGKGGKHN) | 100 nM | Arabidopsis thaliana | Liquid Culture | Pre-treatment enhanced survival and chlorophyll content under 150 mM NaCl. | [4] |
| Full-length this compound | Not specified | Arabidopsis thaliana | Not specified | Complemented the hypersensitive phenotype of Atpropep3 knockdown plants under salinity stress. | [2][3][6] |
Table 2: Quantitative Effects of this compound Treatment on Seedling Phenotypes under Salinity Stress
| Parameter | Stress Condition | Treatment | Result | Reference |
| Chlorophyll Content | 150 mM NaCl | 100 nM this compound pre-treatment | Significantly higher than untreated controls. | [4] |
| Primary Root Length | 150 mM NaCl | Overexpression of AtPROPEP3 | Longer primary roots compared to wild-type. | [4] |
| Seedling Survival | 150 mM NaCl | Overexpression of AtPROPEP3 | Higher survival rate compared to wild-type. | [4] |
Experimental Protocols
Protocol 1: this compound Treatment of Arabidopsis Seedlings for Salinity Stress Assay
1. Materials and Reagents
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
MES buffer
-
Agar
-
Potassium Hydroxide (KOH)
-
Sodium Chloride (NaCl)
-
Synthetic this compound peptide (C-terminal fragment: KPTPSSGKGGKHN)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (9 cm)
-
Sterile square plates (12x12 cm)
-
Micropore tape
-
Growth chamber with controlled light and temperature
-
Spectrophotometer
-
Ethanol (70% and 100%)
-
Sterile distilled water
-
Bleach solution (e.g., 20% commercial bleach)
2. Seedling Preparation
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 20% bleach solution with gentle shaking.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification to ensure uniform germination.
-
Prepare MS agar plates (0.5X MS salts, 1% sucrose, 0.5 g/L MES, pH 5.7 with KOH, 0.8% agar).
-
Pipette the stratified seeds onto the MS agar plates.
-
Seal the plates with micropore tape and place them vertically in a growth chamber at 22-23°C under a 16-hour light/8-hour dark photoperiod.[7]
3. This compound Peptide Preparation and Application
-
Prepare a 1 mM stock solution of the synthetic this compound peptide in DMSO. Store at -20°C.
-
Prepare the working solutions of this compound by diluting the stock solution in sterile liquid MS medium to the desired final concentrations (e.g., 10 nM, 100 nM).
-
After 4-5 days of germination, transfer seedlings of uniform size to new square MS agar plates containing the different concentrations of this compound. Include a control plate with the same concentration of DMSO as the peptide-treated plates.
-
Allow the seedlings to grow on the this compound-containing medium for 3 days (pre-treatment).
4. Induction of Salinity Stress
-
Prepare MS agar plates supplemented with the desired concentration of NaCl (e.g., 150 mM). Ensure the plates also contain the respective concentrations of this compound or DMSO for each treatment group.
-
Carefully transfer the pre-treated seedlings from the this compound plates to the corresponding NaCl-containing plates.
-
Place the plates vertically in the growth chamber and continue to grow under the same conditions for 7-10 days.
5. Data Collection and Analysis
-
Root Length Measurement:
-
After the stress treatment period, remove the plates from the growth chamber and scan them to create high-resolution images.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip.
-
Calculate the average root length and standard deviation for each treatment group.
-
-
Chlorophyll Content Measurement:
-
Harvest whole seedlings from each treatment group and record the fresh weight.
-
Place the seedlings in a tube with a known volume of 80% acetone or methanol and grind the tissue thoroughly.
-
Centrifuge the samples to pellet the cell debris.
-
Transfer the supernatant to a new tube and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.[3]
-
Calculate the chlorophyll concentration using established formulas.[3]
-
-
Survival Rate:
-
Count the number of surviving (green and turgid) and non-surviving (bleached and desiccated) seedlings in each treatment group.
-
Calculate the survival rate as a percentage of the total number of seedlings.
-
Mandatory Visualization
Caption: this compound signaling pathway in response to salinity stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Salinity Assay in Arabidopsis [bio-protocol.org]
- 3. Physiological evaluation for salt tolerance in green and purple leaf color rice cultivars at seedling stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A plant peptide that enhances salt tolerance | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 6. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fdm-makers.com [fdm-makers.com]
Dose-Response Curve Analysis for AtPep3 Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AtPep3, a member of the plant elicitor peptide (Pep) family in Arabidopsis thaliana, is a crucial signaling molecule involved in both biotic and abiotic stress responses.[1][2] It is recognized by the leucine-rich repeat receptor kinases (LRR-RKs) PEPR1 and PEPR2, initiating a downstream signaling cascade that enhances plant immunity and tolerance to environmental challenges such as high salinity.[1][2] Understanding the dose-dependent bioactivity of this compound is essential for elucidating its mechanism of action and for the development of novel peptide-based strategies to enhance crop resilience.
These application notes provide a comprehensive guide to performing dose-response analysis of this compound bioactivity using three key assays: seedling growth inhibition, reactive oxygen species (ROS) burst, and gene expression analysis. Detailed protocols, data presentation tables, and signaling pathway diagrams are included to facilitate experimental design and data interpretation.
Key Bioassays for this compound Activity
Seedling Growth Inhibition Assay
This assay provides a macroscopic assessment of this compound's impact on plant development. High concentrations of elicitor peptides can lead to growth inhibition, a hallmark of a strong defense response, as resources are reallocated from growth to defense.
ROS Burst Assay
The production of reactive oxygen species (ROS) is one of the earliest responses upon elicitor recognition. This assay quantifies the rapid and transient increase in ROS levels, providing a sensitive measure of the initial stages of this compound-mediated signaling.
Gene Expression Analysis
This compound perception leads to transcriptional reprogramming, activating defense-related genes. Quantitative real-time PCR (qRT-PCR) is used to measure the dose-dependent upregulation of specific marker genes, offering insights into the downstream molecular responses.
Data Presentation
Table 1: Dose-Response of this compound on Arabidopsis Seedling Fresh Weight
| This compound Concentration (nM) | Average Fresh Weight (mg) ± SD | % Growth Inhibition |
| 0 (Mock) | 10.5 ± 0.8 | 0% |
| 1 | 10.2 ± 0.7 | 2.9% |
| 10 | 8.9 ± 0.9 | 15.2% |
| 50 | 6.3 ± 0.6 | 40.0% |
| 100 | 4.1 ± 0.5 | 61.0% |
| 500 | 2.5 ± 0.4 | 76.2% |
Table 2: Dose-Response of this compound on ROS Production in Arabidopsis Leaf Discs
| This compound Concentration (nM) | Peak Luminescence (RLU) ± SD | Total Luminescence (RLU) ± SD |
| 0 (Mock) | 500 ± 80 | 1.5 x 10^5 ± 0.2 x 10^5 |
| 1 | 2,500 ± 300 | 7.5 x 10^5 ± 0.8 x 10^5 |
| 10 | 15,000 ± 1,200 | 4.5 x 10^6 ± 0.5 x 10^6 |
| 50 | 45,000 ± 3,500 | 1.3 x 10^7 ± 1.1 x 10^7 |
| 100 | 80,000 ± 6,000 | 2.4 x 10^7 ± 1.8 x 10^7 |
| 500 | 85,000 ± 7,500 | 2.5 x 10^7 ± 2.0 x 10^7 |
Table 3: Dose-Response of this compound on Defense Gene Expression (WRKY33)
| This compound Concentration (nM) | Fold Change in WRKY33 Expression ± SD |
| 0 (Mock) | 1.0 ± 0.1 |
| 1 | 5.2 ± 0.6 |
| 10 | 25.8 ± 3.1 |
| 50 | 85.3 ± 9.2 |
| 100 | 150.6 ± 15.7 |
| 500 | 155.2 ± 16.3 |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Seedling Growth Inhibition Assay
1. Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0).
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7.
-
1% (w/v) sucrose.
-
0.8% (w/v) plant agar.
-
Sterile 48-well plates.
-
Synthetic this compound peptide (dissolved in sterile water).
-
Growth chamber (22°C, 16h light/8h dark cycle).
2. Procedure:
-
Surface sterilize Arabidopsis seeds and sow them on sterile MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber and grow for 4-5 days.
-
Prepare liquid MS medium with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM).
-
Carefully transfer one seedling into each well of a 48-well plate containing 500 µL of the corresponding this compound-containing medium.
-
Seal the plates with a breathable membrane and return them to the growth chamber.
-
After 7-10 days, carefully remove the seedlings, blot them dry on filter paper, and measure the fresh weight of individual seedlings.
-
Calculate the percentage of growth inhibition relative to the mock-treated control.
Protocol 2: ROS Burst Assay
1. Materials:
-
4-5 week old soil-grown Arabidopsis thaliana plants.
-
Luminol (sodium salt).
-
Horseradish peroxidase (HRP).
-
Synthetic this compound peptide.
-
96-well white opaque microplate.
-
Plate-reading luminometer.
-
Biopsy punch (4 mm).
2. Procedure:
-
Use a biopsy punch to obtain leaf discs from the leaves of 4-5 week old plants, avoiding the midvein.
-
Float the leaf discs, adaxial side up, in a 96-well plate containing 100 µL of sterile water per well.
-
Incubate the plate overnight at room temperature in the dark to allow the wound response to subside.
-
The next day, replace the water with 100 µL of a freshly prepared assay solution containing 20 µM luminol and 10 µg/mL HRP.
-
Immediately before measurement, add 100 µL of this compound solution at 2x the final desired concentration (e.g., 0, 2, 20, 100, 200, 1000 nM).
-
Immediately place the plate in a luminometer and measure luminescence (Relative Light Units, RLU) every 2 minutes for a period of 60-90 minutes.
-
Analyze the data to determine the peak and total ROS production for each concentration.
Protocol 3: Gene Expression Analysis by qRT-PCR
1. Materials:
-
Arabidopsis thaliana seedlings (10-14 days old, grown in liquid MS medium).
-
Synthetic this compound peptide.
-
Liquid nitrogen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qRT-PCR instrument.
-
Primers for a reference gene (e.g., ACTIN2) and a target defense gene (e.g., WRKY33).
2. Procedure:
-
Grow Arabidopsis seedlings in liquid MS medium for 10-14 days.
-
Treat the seedlings with different concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a specified time (e.g., 1-3 hours).
-
Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix, cDNA template, and primers for the reference and target genes.
-
The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[3]
-
Analyze the results using the 2-ΔΔCt method to calculate the relative fold change in gene expression compared to the mock-treated control.[2]
References
Application Notes and Protocols for Monitoring AtPROPEP3 Expression Using GUS Reporter Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of β-glucuronidase (GUS) reporter lines to monitor the expression of the Arabidopsis thaliana PROPEP3 (AtPROPEP3) gene. AtPROPEP3 is a precursor to the plant elicitor peptide AtPep3, a key signaling molecule in plant immunity and abiotic stress responses, particularly salinity stress.
Introduction
The AtPROPEP3 gene is rapidly and strongly induced by various stimuli, including pathogen-associated molecular patterns (PAMPs) and high salinity.[1] The resulting this compound peptide is perceived by the PEPR1 receptor kinase, initiating a signaling cascade that leads to the activation of defense and stress-responsive genes.[2][3][4] Monitoring the expression of AtPROPEP3 is crucial for understanding the plant's response to these stresses and for screening compounds that may modulate these pathways. The GUS reporter system offers a robust and versatile method for visualizing and quantifying gene expression in plants.[5]
Data Presentation
Table 1: Qualitative GUS Staining in pAtPROPEP3::GUS Seedlings Treated with NaCl
| Treatment | Time after Treatment | Observed GUS Staining |
| Mock | 1h, 6h, 24h | No significant staining |
| 100 mM NaCl | 1h | Faint staining in vascular tissue |
| 100 mM NaCl | 6h | Moderate staining in vascular tissue and leaves |
| 100 mM NaCl | 24h | Strong staining throughout the leaves |
| 250 mM NaCl | 1h | Moderate staining in vascular tissue |
| 250 mM NaCl | 6h | Strong staining in vascular tissue and leaves |
| 250 mM NaCl | 24h | Very strong and widespread staining in leaves |
Source: Adapted from qualitative data presented in Safaeizadeh et al., 2019.[6][7]
Table 2: Relative Quantification of AtPROPEP3 mRNA Expression in Response to NaCl Treatment by qRT-PCR
| Time after NaCl Treatment | Fold Induction of AtPROPEP3 mRNA |
| 15 minutes | > 7-fold |
| 1.5 hours | > 15-fold |
Source: Nakaminami et al., 2018.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AtPROPEP3 signaling pathway and the general experimental workflow for using pAtPROPEP3::GUS reporter lines.
Caption: AtPROPEP3 Signaling Pathway.
Caption: Experimental Workflow for pAtPROPEP3::GUS Lines.
Experimental Protocols
Generation of pAtPROPEP3::GUS Transgenic Arabidopsis
Principle: The promoter region of AtPROPEP3 is fused to the GUS reporter gene in a binary vector, which is then introduced into Arabidopsis thaliana using Agrobacterium tumefaciens-mediated floral dip transformation.
Methodology:
-
Vector Construction:
-
Amplify the promoter region of AtPROPEP3 (approximately 1.5-2.0 kb upstream of the start codon) from Arabidopsis thaliana (Col-0) genomic DNA using PCR with primers containing appropriate restriction sites.
-
Clone the amplified promoter fragment into a binary vector containing the GUS reporter gene (e.g., pCAMBIA series). The promoter should be placed upstream of the GUS coding sequence.
-
Verify the construct by restriction digestion and sequencing.
-
-
Agrobacterium Transformation:
-
Introduce the resulting pAtPROPEP3::GUS construct into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation or heat shock.
-
Select for transformed Agrobacterium on LB plates containing appropriate antibiotics.
-
-
Arabidopsis Floral Dip Transformation: [2][8][9]
-
Grow Arabidopsis thaliana plants until they start flowering.
-
Prepare an Agrobacterium culture carrying the pAtPROPEP3::GUS construct. Inoculate 5 mL of LB medium with a single colony and grow overnight at 28°C. Use this to inoculate a larger culture (200-500 mL) and grow until it reaches an OD600 of 1.5-2.0.
-
Pellet the Agrobacterium cells by centrifugation and resuspend in a 5% sucrose solution to an OD600 of 0.8-1.0.
-
Add Silwet L-77 to a final concentration of 0.02-0.05% (v/v) to the Agrobacterium suspension just before dipping.
-
Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
-
Place the treated plants in a tray, cover with a plastic dome to maintain high humidity for 16-24 hours, and then return to normal growing conditions.
-
Allow the plants to set seed.
-
-
Selection of Transgenic Plants:
-
Harvest the T1 seeds and sterilize them.
-
Plate the seeds on MS medium containing a selection agent (e.g., hygromycin, kanamycin, depending on the binary vector used).
-
Transplant resistant T1 seedlings to soil and allow them to self-pollinate to produce T2 seeds.
-
Analyze the segregation of the resistance marker in the T2 generation to identify single-insertion lines. T3 homozygous lines can then be used for experiments.
-
Histochemical GUS Staining
Principle: The GUS enzyme hydrolyzes the substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), producing a blue precipitate at the site of enzyme activity.[6]
-
Sample Collection: Collect tissues from pAtPROPEP3::GUS plants (e.g., whole seedlings, leaves) at desired time points after treatment.
-
Fixation (Optional but Recommended): Fix the tissues in cold 90% acetone for 20 minutes on ice. This can improve tissue permeability.
-
Staining:
-
Rinse the tissues with staining buffer without X-Gluc.
-
Immerse the tissues in GUS staining solution.
-
Vacuum infiltrate the samples for 10-15 minutes to ensure the solution penetrates the tissue.
-
Incubate the samples at 37°C in the dark for 2-24 hours, depending on the expected expression level.
-
-
Destaining:
-
Remove the staining solution.
-
Wash the tissues with a series of ethanol concentrations (e.g., 30%, 50%, 70%) to remove chlorophyll and stop the enzymatic reaction.
-
Store the destained tissues in 70% ethanol at 4°C.
-
-
Imaging: Observe and photograph the stained tissues using a dissecting microscope or a light microscope.
GUS Staining Solution (10 mL):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Sodium Phosphate Buffer (pH 7.0) | 1 M | 1 mL | 100 mM |
| K₃[Fe(CN)₆] | 100 mM | 50 µL | 0.5 mM |
| K₄[Fe(CN)₆] | 100 mM | 50 µL | 0.5 mM |
| EDTA (pH 8.0) | 0.5 M | 200 µL | 10 mM |
| Triton X-100 | 10% (v/v) | 10 µL | 0.1% |
| X-Gluc | 100 mg/mL in DMF | 100 µL | 1 mg/mL |
| Sterile Water | - | to 10 mL | - |
Quantitative Fluorometric GUS Assay
Principle: The GUS enzyme cleaves the non-fluorescent substrate 4-methylumbelliferyl-β-D-glucuronide (4-MUG) to produce the fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence can be measured and is proportional to GUS activity.[8][9][11]
-
Tissue Homogenization:
-
Harvest plant tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle or using a tissue homogenizer.
-
Add 200-500 µL of GUS Extraction Buffer and continue grinding until a homogenous extract is obtained.
-
-
Protein Extraction:
-
Transfer the homogenate to a microfuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. Keep on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of the extract using a standard method like the Bradford assay. This is crucial for normalizing GUS activity.
-
-
GUS Assay:
-
Pre-warm the GUS Assay Buffer to 37°C.
-
In a microplate or microfuge tubes, mix a specific amount of protein extract (e.g., 10-50 µL) with the GUS Assay Buffer. The total volume should be consistent across samples.
-
Incubate the reaction at 37°C. The incubation time will depend on the GUS activity and should be within the linear range of the assay (e.g., 30 minutes to a few hours).
-
Stop the reaction by adding a large excess of Stop Buffer (e.g., add 50 µL of the reaction to 950 µL of Stop Buffer).
-
-
Fluorometric Measurement:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
-
Prepare a standard curve using known concentrations of 4-MU to convert fluorescence units into moles of product.
-
-
Calculation of GUS Activity:
-
Calculate the GUS activity as pmol of 4-MU produced per minute per mg of total protein.
-
Buffers for Quantitative GUS Assay:
-
GUS Extraction Buffer: 50 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, 10 mM β-mercaptoethanol (add fresh).
-
GUS Assay Buffer: 1 mM 4-MUG in GUS Extraction Buffer.
-
Stop Buffer: 0.2 M Na₂CO₃.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative GUS Activity Assay in Intact Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beta-Glucuronidase (GUS) Reporter Gene Activity Detection Kit (ab253372) is not available | Abcam [abcam.co.jp]
Application Notes and Protocols for the In Vivo Detection of AtPep3
Audience: Researchers, scientists, and drug development professionals.
Introduction
AtPep3 is a plant peptide hormone in Arabidopsis thaliana derived from its precursor, AtPROPEP3. This peptide is a crucial signaling molecule involved in plant responses to both biotic and abiotic stress, particularly in mediating salinity stress tolerance.[1][2][3] Upon stress, such as high salinity, the expression of the AtPROPEP3 gene is upregulated, leading to the accumulation of the this compound peptide.[1][4][5] this compound is perceived by the leucine-rich repeat receptor-like kinase PEP RECEPTOR 1 (PEPR1), initiating a downstream signaling cascade that enhances the plant's defense and tolerance mechanisms.[4][5][6] Given its role as a key regulator in stress responses, the accurate in vivo detection and quantification of this compound are critical for understanding plant physiology and for the development of strategies to enhance crop resilience.
These application notes provide an overview of the primary methods for the in vivo detection of this compound, including direct quantification by mass spectrometry and indirect assessment through antibody-based assays and reporter gene systems. Detailed protocols for these key experimental approaches are provided to guide researchers in their study of this important signaling peptide.
Direct Detection by Mass Spectrometry (Peptidomics)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the direct identification and quantification of endogenous peptides from complex biological samples.[7] This approach has been successfully used to identify the this compound peptide in planta and to observe its accumulation under salinity stress.[1][4][5]
Application Note:
The peptidomics workflow involves the extraction of total peptides from plant tissue, followed by enrichment and separation using liquid chromatography, and finally, detection and sequencing by tandem mass spectrometry. For quantification, stable isotope-labeled synthetic this compound peptides can be used as internal standards. This method is highly specific and sensitive, allowing for the detection of low-abundance peptides.
Experimental Workflow: LC-MS/MS for this compound Detection
Caption: Workflow for the direct detection of this compound using LC-MS/MS.
Protocol 1: this compound Quantification by LC-MS/MS
Principle: This protocol describes the extraction of small peptides from Arabidopsis tissue and their subsequent analysis by LC-MS/MS. A fragment of this compound, "TKPTPSSGKG," has been successfully identified using this approach.[1]
Materials and Reagents:
-
Arabidopsis thaliana seedlings (control and stress-treated)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 1% (v/v) Trifluoroacetic acid (TFA) in water
-
C18 Sep-Pak cartridges for desalting
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Milli-Q water
-
LC-MS/MS system (e.g., AB SCIEX Triple TOF 5600 plus)[7]
-
Stable isotope-labeled synthetic this compound peptide (for absolute quantification, optional)
Procedure:
-
Sample Collection: Harvest approximately 1-2 g of fresh plant tissue from both control and stress-treated (e.g., 200 mM NaCl) plants. Immediately freeze in liquid nitrogen to quench metabolic activity.[1]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Peptide Extraction: a. Transfer the frozen powder to a tube containing 5 mL of ice-cold Extraction Buffer. b. Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with intermittent vortexing. c. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris. d. Carefully collect the supernatant, which contains the peptide-enriched extract.[7][8]
-
Desalting and Enrichment: a. Activate a C18 cartridge by washing with 100% ACN, followed by equilibration with 0.1% TFA in water. b. Load the peptide extract onto the equilibrated C18 cartridge. c. Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities. d. Elute the peptides with a solution of 80% ACN, 0.1% TFA. e. Lyophilize the eluted peptides to dryness and store at -80°C.
-
LC-MS/MS Analysis: a. Re-dissolve the dried peptide sample in a suitable buffer for mass spectrometry (e.g., 2% ACN, 0.1% FA).[7] b. Inject an appropriate amount (e.g., 2 µg of total peptide) into the LC-MS/MS system.[9] c. Separate peptides using a C18 analytical column with a gradient of ACN in 0.1% FA. d. Acquire MS data in a data-dependent acquisition mode, selecting precursor ions for fragmentation.[9]
-
Data Analysis: a. Process the raw MS/MS data using a suitable proteomics software suite. b. Search the spectra against the Arabidopsis thaliana protein database, specifying no enzyme or a broad-specificity enzyme to allow for peptide identification. c. Identify spectra matching the this compound sequence (or its fragments). d. For quantitative analysis, compare the peak areas of the identified this compound peptide fragment between control and treated samples. If an isotope-labeled standard was used, calculate the absolute concentration based on the light/heavy peak area ratio.[10]
Indirect Detection by Antibody-Based Methods
Application Note:
This approach involves generating an antibody that specifically recognizes this compound. The antibody can then be used as a capture or detection agent in an ELISA format for quantification from plant extracts. Alternatively, it can be used to immuno-precipitate the peptide from a complex mixture, followed by MS analysis (Immuno-MRM), which drastically increases sensitivity and specificity.[10]
Logical Workflow: Development of an this compound ELISA
Caption: Conceptual workflow for developing an antibody and an ELISA for this compound.
Protocol 2: this compound Quantification by Indirect Competitive ELISA (cELISA)
Principle: This protocol outlines a theoretical competitive ELISA for this compound quantification. In a cELISA, the sample this compound competes with a known amount of labeled (e.g., biotinylated or enzyme-conjugated) this compound for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the amount of this compound in the sample.
Materials and Reagents:
-
Custom anti-AtPep3 polyclonal antibody (see above)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Synthetic this compound standard peptide
-
This compound-HRP conjugate (custom synthesis)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Plant protein extracts (prepared similarly to Protocol 1, Step 3)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the anti-AtPep3 antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antibody.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding. Wash the plate three times.
-
Competition Reaction: a. Prepare a standard curve by serially diluting the synthetic this compound standard. b. In a separate plate or tubes, pre-incubate 50 µL of each standard or plant extract sample with 50 µL of a fixed, limiting concentration of this compound-HRP conjugate for 1 hour. c. Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate. d. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Signal Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the standard concentrations to generate a standard curve. Calculate the this compound concentration in the plant samples by interpolating their absorbance values from the curve.
Indirect Detection by Reporter Gene Assays
Reporter gene assays provide a functional, cell-based readout of signaling pathway activation.[11][12] This method can be adapted to monitor the this compound signaling pathway by placing a reporter gene (e.g., Luciferase, GUS) under the control of a promoter that is strongly and specifically induced by this compound signaling. The AtPROPEP3 gene itself is inducible by related peptides, suggesting its promoter could be a candidate.[8]
Application Note:
This system allows for high-throughput screening of conditions or compounds that modulate this compound levels or signaling. By creating transgenic plants or cell cultures expressing the reporter construct, one can quantify the bioactivity of this compound in tissue extracts or monitor signaling in vivo in real-time.
Logical Diagram: this compound Reporter Gene Assay
Caption: Principle of a reporter gene assay for monitoring this compound signaling.
Protocol 3: Luciferase Reporter Assay in Arabidopsis Protoplasts
Principle: Arabidopsis protoplasts are transfected with a plasmid containing the firefly luciferase (LUC) gene driven by the AtPROPEP3 promoter. When these protoplasts are treated with plant extracts containing this compound, the signaling pathway is activated, leading to luciferase expression, which is quantified by measuring luminescence.
Materials and Reagents:
-
pAtPROPEP3::LUC reporter plasmid (custom construct)
-
35S::RLUC control plasmid (for normalization)
-
Arabidopsis thaliana cell suspension culture or leaves for protoplast isolation
-
Protoplast Isolation Solution (e.g., cellulase, macerozyme)
-
PEG-calcium transfection solution
-
W5 solution for washing
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Protoplast Isolation: Isolate protoplasts from Arabidopsis leaves or cell culture using established enzymatic digestion methods.
-
Transfection: a. Co-transfect the protoplasts with the pAtPROPEP3::LUC reporter plasmid and the 35S::RLUC control plasmid using a PEG-mediated method. b. Incubate the transfected protoplasts for 6-12 hours to allow for initial gene expression.
-
Treatment: a. Aliquot the protoplasts into a 96-well plate. b. Treat the cells with different dilutions of the plant extract to be tested. Include a standard curve using synthetic this compound peptide. Use an extract from a null-mutant as a negative control. c. Incubate for an appropriate time (e.g., 4-8 hours) to allow for reporter gene induction.
-
Cell Lysis and Assay: a. Pellet the protoplasts by gentle centrifugation. b. Lyse the cells by adding Passive Lysis Buffer and shaking for 15 minutes. c. Transfer the lysate to a luminometer plate.
-
Luminescence Measurement: a. Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (Firefly LUC). b. Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (Renilla LUC).
-
Data Analysis: a. Calculate the ratio of Firefly LUC to Renilla LUC for each sample to normalize for transfection efficiency. b. Determine the fold induction of reporter activity relative to the untreated control. c. Quantify the this compound bioactivity in the plant extracts by comparing the normalized reporter activity to the standard curve generated with synthetic this compound.
Quantitative Data Summary
The following table summarizes quantitative data related to this compound levels and activity based on published literature. Direct quantification of endogenous this compound is challenging, and data is often presented as relative changes or effective concentrations in bioassays.
| Parameter | Method | Value/Observation | Plant Condition | Reference |
| Endogenous Peptide Level | LC-MS/MS | This compound fragment ("TKPTPSSGKG") detected; levels increased post-treatment. | Wild-type plants treated with 200 mM NaCl. | [1] |
| Effective Concentration | Phenotypic Assay (Chlorophyll Content) | 10 nM of synthetic this compound peptide induced a high level of salinity stress tolerance. | Wild-type Arabidopsis seedlings. | [1] |
| Dose-Response | Phenotypic Assay (Chlorophyll Content) | Concentrations from 1 nM to 10 µM of synthetic this compound peptide showed a dose-dependent effect on salinity tolerance. | Wild-type Arabidopsis seedlings. | [2] |
| Receptor Activation | Ca²⁺ Elevation Assay | 20 nM of synthetic this compound was sufficient to induce a cytosolic Ca²⁺ elevation in roots and leaves. | Aequorin-expressing Arabidopsis. | [13] |
| Gene Expression | qRT-PCR | AtPROPEP3 mRNA expression was rapidly and highly upregulated in response to salinity stress. | Wild-type plants treated with 200 mM NaCl. | [1] |
References
- 1. pnas.org [pnas.org]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of peptides discovery and function in resistance to abiotic stress in plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 6. Research Progress of Small Plant Peptides on the Regulation of Plant Growth, Development, and Abiotic Stress [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SP3 Protocol for Proteomic Plant Sample Preparation Prior LC-MS/MS [frontiersin.org]
- 10. Antibody-based capture of target peptides in multiple reaction monitoring experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. berthold.com [berthold.com]
- 13. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: AtPep3 Peptide Infiltration Assays in Plant Leaves
Introduction
AtPep3 (Arabidopsis thaliana Pep3) is an endogenous peptide signal, or phytocytokine, derived from the C-terminus of its precursor protein, PROPEP3.[1] Initially identified for its role in amplifying the plant's innate immune response, this compound is now recognized as a key regulator in both biotic and abiotic stress tolerance, particularly against salinity.[2][3] The application of synthetic this compound peptide to plant tissues, especially via leaf infiltration, allows researchers to specifically investigate its role in signaling cascades, gene expression, and physiological responses. This method provides a controlled way to mimic the release of endogenous peptides during stress, activating downstream defense and tolerance mechanisms.
The primary receptors for the AtPep family of peptides are the leucine-rich repeat receptor-like kinases (LRR-RLKs) PEPR1 and PEPR2.[4] this compound preferentially binds to the PEPR1 receptor to initiate its signaling cascade.[2][4] This binding triggers a series of intracellular events, including an increase in cytosolic Ca2+, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) pathways, culminating in the transcriptional regulation of defense- and stress-related genes.[5][6] Leaf infiltration assays are therefore a powerful tool for dissecting these signaling pathways and identifying components that contribute to plant resilience.
This compound Signaling Pathway
Upon perception by its receptor PEPR1 at the cell surface, this compound initiates a signaling cascade that is crucial for activating plant defense and stress responses. While pathogen-induced this compound can act on both PEPR1 and PEPR2, salt-induced this compound signaling is more specific to PEPR1.[1][7] The binding of this compound to PEPR1 leads to downstream events including the elevation of cytosolic calcium (Ca2+), partly through cGMP-activated Ca2+ channels, and the activation of MAPK cascades.[5][6] These events trigger the production of ROS and lead to the expression of defense-related genes, such as PDF1.2, and genes involved in salinity tolerance.[5][7][8]
Caption: this compound peptide signaling cascade upon receptor binding.
Experimental Protocols
Protocol 1: this compound Peptide Leaf Infiltration Assay
This protocol describes the infiltration of a synthetic this compound peptide solution into the leaves of Arabidopsis thaliana to induce and analyze downstream responses.
1. Materials and Reagents:
-
Arabidopsis thaliana plants (4-6 weeks old, grown under controlled conditions).
-
Synthetic this compound peptide (e.g., sequence: EIKARGKNKTKPTPSSGKGGKHN).[9]
-
Bovine Serum Albumin (BSA).
-
Sodium Chloride (NaCl).
-
Sterile, ultrapure water.
-
1 mL needleless syringes.
-
Liquid nitrogen.
-
Mortar and pestle or tissue homogenizer.
-
Standard lab equipment for RNA extraction, protein analysis, or metabolite quantification.
2. Preparation of this compound Stock and Infiltration Solution:
-
This compound Stock Solution (100 µM): Dissolve synthetic this compound peptide in a solution containing 1 mg/mL BSA and 0.1 M NaCl to create a 100 µM stock solution.[9] Store at -20°C in aliquots. BSA helps to prevent the peptide from adhering to plastic surfaces.
-
Infiltration Solution: On the day of the experiment, dilute the 100 µM stock solution in sterile water to the desired final concentration. A typical concentration range for eliciting a response is 10 nM to 1 µM.[7][9]
-
Control Solution: Prepare a mock solution containing the same concentrations of BSA and NaCl as the final infiltration solution, but without the this compound peptide.
3. Infiltration Procedure:
-
Select healthy, fully expanded leaves from 4-6 week-old Arabidopsis plants.
-
Using a 1 mL needleless syringe, gently press the tip against the abaxial (underside) of the leaf.
-
Slowly and carefully depress the plunger to infiltrate the solution into the leaf apoplast. A successful infiltration is visible as a dark, water-soaked area.
-
Infiltrate a defined area of the leaf (e.g., one half of the leaf blade), leaving the other half uninfiltrated or infiltrated with the mock solution as an internal control.
-
Label the treated plants and leaves clearly.
-
Return the plants to their growth chamber for the desired incubation period (e.g., 30 minutes for signaling studies, 2-24 hours for gene expression analysis).[8]
4. Sample Collection and Analysis:
-
At the designated time points post-infiltration, excise the infiltrated leaf areas (or entire leaves).
-
Immediately flash-freeze the samples in liquid nitrogen to halt biological activity.
-
Store samples at -80°C until further analysis.
-
Process the tissue for downstream applications such as:
-
Gene Expression Analysis (RT-qPCR): Extract total RNA to quantify the expression levels of defense-related genes (e.g., PDF1.2, PROPEP1) or stress-responsive genes.[8]
-
ROS Detection: Use staining methods (e.g., with diaminobenzidine) to visualize hydrogen peroxide accumulation.[8]
-
Protein Analysis (Western Blot): Analyze the activation of MAPKs by using phospho-specific antibodies.
-
Metabolite Analysis: Quantify changes in defense-related metabolites or hormones.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from this compound-related experiments.
Table 1: this compound Peptide Characteristics
| Characteristic | Description | Reference |
| Precursor Protein | AtPROPEP3 | [1][3] |
| Full-Length Peptide | EIKARGKNKTKPTPSSGKGGKHN | [9] |
| Functional Fragment | A C-terminal 13-peptide fragment (KPTPSSGKGGKHN) was found to induce salinity stress tolerance. | [1][7] |
| Primary Receptor | PEPR1 | [2][4] |
Table 2: Typical Experimental Parameters for Leaf Infiltration
| Parameter | Value/Range | Purpose | Reference |
| Plant Age | 4-6 weeks | Mature leaves for infiltration | [10] (adapted) |
| This compound Concentration | 10 nM - 1 µM | Eliciting defense/stress responses | [7][9] |
| Incubation Time | 30 min - 2 hours | Analysis of early signaling (e.g., H₂O₂ production, MAPK activation) | [8] |
| Incubation Time | 2 - 24 hours | Analysis of downstream gene expression | [8] |
Table 3: Summary of Reported Quantitative Readouts
| Response Measured | Treatment/Condition | Result | Reference |
| Gene Expression | 10 nM AtPep1 supplied to leaves | Strong induction of PROPEP1 and PDF1.2 (defensin) expression within 2 hours. | [8] |
| Salinity Tolerance | 10 nM this compound peptide treatment | Induced a high level of salinity stress tolerance in WT Arabidopsis. | [7] |
| Chlorophyll Content | AtPROPEP3 overexpressing plants under salt stress | Significantly higher chlorophyll content compared to Wild Type plants. | [7] |
| Ca²⁺ Signaling | 20 nM this compound application to roots/leaves | Rapid elevation of cytosolic Ca²⁺ dependent on the AtPepR1 receptor. | [11] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of an this compound leaf infiltration experiment, from initial setup to final data interpretation.
Caption: Workflow for this compound peptide leaf infiltration assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence [frontiersin.org]
- 10. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying AtPep3-Induced Protein Phosphorylation
This document provides detailed methodologies for researchers, scientists, and drug development professionals interested in investigating the phosphorylation events triggered by the plant elicitor peptide AtPep3. The protocols outlined here cover both large-scale phosphoproteomic analysis and targeted studies of specific protein phosphorylation events.
Introduction to this compound Signaling
This compound is an endogenous plant peptide that plays a crucial role in plant defense and stress responses, including immunity and salinity stress tolerance.[1][2] It belongs to the Plant Elicitor Peptide (Pep) family and is perceived by the leucine-rich repeat receptor-like kinase (LRR-RLK) PEPR1.[2][3] The binding of this compound to PEPR1 initiates a downstream signaling cascade that heavily relies on protein phosphorylation to relay the signal and activate cellular responses.[4] This cascade involves the activation of other kinases, the production of reactive oxygen species (ROS) like hydrogen peroxide, and ultimately leads to large-scale transcriptional reprogramming, including the expression of defense-related genes.[5][6] Understanding the specific phosphorylation events induced by this compound is key to dissecting its signaling network and identifying potential targets for enhancing plant resilience.
Caption: this compound signaling pathway initiated by peptide binding to the PEPR1 receptor.
Application Note 1: Quantitative Phosphoproteomic Analysis of this compound Response
Objective: To identify and quantify global changes in protein phosphorylation in Arabidopsis thaliana seedlings following treatment with this compound. This approach is crucial for discovering novel signaling components and understanding the systemic response.
Caption: Experimental workflow for quantitative phosphoproteomics.
Experimental Protocol
1. Plant Material and Treatment:
-
Grow Arabidopsis thaliana (Col-0) seedlings for 10-14 days in liquid Murashige and Skoog (MS) medium.
-
Prepare a 1 µM solution of synthetic this compound peptide in sterile water. Use sterile water as the mock control.
-
Treat the seedlings with 1 µM this compound or the mock solution for various time points (e.g., 0, 5, 15, 30 minutes).
-
Harvest the seedlings by flash-freezing in liquid nitrogen and store them at -80°C.
2. Protein Extraction and Digestion:
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Extract total proteins using a suitable extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease, and phosphatase inhibitors).
-
Quantify the protein concentration using a Bradford or BCA assay.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.[7]
-
Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.[7]
3. Phosphopeptide Enrichment:
-
Enrich phosphopeptides from the total peptide mixture using either Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads.[8][9] This step is critical due to the low stoichiometry of phosphorylation.[9]
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides using a high-pH buffer (e.g., containing ammonia or phosphate).
4. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
5. Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against the Arabidopsis thaliana protein database to identify peptides and proteins.
-
Quantify the relative abundance of phosphopeptides between this compound-treated and mock-treated samples (label-free quantification or using isotopic labels like TMT).[10][11]
-
Perform statistical analysis to identify phosphosites with significant changes in abundance.
Data Presentation: Summary of Quantitative Phosphoproteomic Results
The table below represents a hypothetical summary of proteins showing significant changes in phosphorylation upon this compound treatment.
| Protein ID | Protein Name | Phosphorylation Site | Fold Change (this compound/Mock) | p-value | Biological Function |
| AT4G23150 | BIK1 | Ser238 | + 4.8 | 0.001 | Receptor-like cytoplasmic kinase |
| AT3G45140 | MPK3 | Thr202/Tyr204 | + 3.5 | 0.005 | Mitogen-activated protein kinase |
| AT1G07160 | WRKY33 | Ser150 | + 2.9 | 0.012 | Transcription factor |
| AT2G38910 | RBOHD | Ser343 | + 5.2 | < 0.001 | Respiratory burst oxidase homolog D |
| AT5G44420 | CPK5 | Thr189 | + 2.1 | 0.021 | Calcium-dependent protein kinase |
Application Note 2: Targeted Analysis of Protein of Interest (POI) Phosphorylation
Objective: To validate and characterize the phosphorylation of a specific Protein of Interest (POI), for instance, a kinase identified from the phosphoproteomic screen.
Caption: Workflow for the targeted validation of protein phosphorylation.
Experimental Protocols
1. Immunoblotting with Phos-tag™ SDS-PAGE: This technique enhances the separation of phosphorylated and non-phosphorylated forms of a protein.[12][13]
-
Extract total proteins from this compound- and mock-treated seedlings as described previously.
-
Prepare polyacrylamide gels containing Phos-tag™ acrylamide and MnCl₂ according to the manufacturer's instructions.
-
Separate proteins by SDS-PAGE. Phosphorylated proteins will migrate more slowly than their non-phosphorylated counterparts.[12]
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to your POI, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescence detection system. A shift to higher molecular weight bands in this compound-treated samples indicates increased phosphorylation.
2. In Vitro Kinase Assay:
-
Express and purify the kinase domain of the putative upstream kinase (e.g., PEPR1) and the POI (substrate) as recombinant proteins (e.g., GST- or His-tagged).
-
Incubate the purified kinase and substrate in a kinase reaction buffer containing ATP (and γ-³²P-ATP for radioactive detection or use phospho-specific antibodies for non-radioactive detection).
-
Stop the reaction and analyze the results by SDS-PAGE followed by autoradiography or immunoblotting with a phospho-specific antibody.
3. Site-Directed Mutagenesis: To confirm the importance of a specific phosphorylation site, mutate the serine (S), threonine (T), or tyrosine (Y) residue.[14]
-
Use site-directed mutagenesis to create two types of mutants for your POI:
-
Generate transgenic plants expressing these mutant versions of the POI.
-
Analyze the phenotype of these plants in response to this compound or relevant stress conditions (e.g., salinity) to determine the functional significance of the phosphorylation event.
Data Presentation: Summary of Targeted Analysis Results
The table below shows hypothetical results from an in vitro kinase assay, quantifying the phosphorylation of a substrate by its kinase.
| Kinase | Substrate | Substrate Mutant | Relative Phosphorylation (%) |
| PEPR1-CD | BIK1 | Wild-Type | 100 |
| PEPR1-CD | BIK1 | S238A | 12 |
| PEPR1-CD (Kinase-dead) | BIK1 | Wild-Type | 5 |
| Buffer Control | BIK1 | Wild-Type | < 1 |
(CD = Cytoplasmic Domain)
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 3. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Signals Lead to Big Changes: The Potential of Peptide-Induced Resistance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative phosphoproteomics reveals ectopic ATP synthase on mesenchymal stem cells to promote tumor progression via ERK/c-Fos pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics and Phosphoproteomics Support a Role for Mut9-Like Kinases in Multiple Metabolic and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Tyrosine Phosphorylation in PEP1 Receptor 1(PEPR1) in Arabidopsis thaliana [mdpi.com]
- 15. Synthetic Approaches to Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salt Stress Assay with AtPep3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a salt stress assay in the model plant Arabidopsis thaliana with the application of AtPep3, a plant peptide known to enhance salt tolerance.[1][2][3] This guide is intended for researchers in plant biology, agriculture, and professionals in the pharmaceutical and agrochemical industries interested in screening for compounds that modulate plant stress responses.
Introduction
Soil salinity is a major abiotic stress that adversely affects plant growth and crop productivity worldwide.[4][5][6] Plants have evolved intricate mechanisms to cope with salt stress, which involves osmotic and ionic stress phases.[1][2] Recent research has identified small signaling peptides that play crucial roles in mediating plant responses to environmental stresses.[7][8] this compound, a C-terminal peptide fragment derived from the AtPROPEP3 precursor protein in Arabidopsis thaliana, has been demonstrated to be a key regulator in salt stress tolerance.[1][2][3] Exogenous application of this compound has been shown to mitigate the detrimental effects of high salinity, such as chlorophyll bleaching, and enhance plant survival.[1][2] The signaling pathway involves the perception of this compound by its receptor, PEPR1 (PEP1 RECEPTOR 1).[2][3][7]
This protocol details two common methods for assessing salt stress tolerance in Arabidopsis thaliana seedlings: a liquid culture-based assay and a plate-based root growth assay.
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0)
-
Sterilization: Sterilize seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 20% bleach solution with 0.05% Triton X-100, and then rinse 4-5 times with sterile distilled water.
-
Plating: Plate sterile seeds on Murashige and Skoog (MS) medium solidified with 0.8% plant agar.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Growth Conditions: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod, a light intensity of approximately 100 µmol/m²/s, and a constant temperature of 22°C.[9]
This compound Peptide Preparation
-
Peptide Synthesis: Synthesize or procure the functional this compound peptide fragment. A commonly used functional fragment is a 13-amino acid peptide (KPTPSSGKGGKHN).[1][10][11]
-
Stock Solution: Prepare a stock solution of the this compound peptide in sterile water or a suitable solvent (e.g., DMSO, ensuring the final concentration in the media is non-toxic to plants). Store the stock solution at -20°C.
Liquid Culture-Based Salt Stress Assay
This assay is suitable for observing overall seedling health and chlorophyll content.
-
Seedling Preparation: Grow seedlings on MS agar plates for 7 days as described in section 1.
-
Pre-treatment with this compound:
-
Prepare liquid MS medium containing the desired concentration of this compound peptide (e.g., 100 nM to 10 µM).[1][11] A dose-response experiment is recommended to determine the optimal concentration.[11]
-
Carefully transfer 7-day-old seedlings into 24-well plates containing the liquid MS medium with this compound.
-
Incubate the seedlings for 3 days for pre-treatment.[1]
-
-
Salt Stress Induction:
-
After the 3-day pre-treatment, add a concentrated NaCl solution to the wells to achieve the final desired salt concentration (e.g., 125 mM or 150 mM NaCl).[1]
-
Include control groups:
-
MS medium only (negative control)
-
MS medium + NaCl (salt stress control)
-
MS medium + this compound (peptide-only control)
-
-
-
Incubation and Observation:
-
Grow the seedlings for an additional 7-10 days under the same growth conditions.[1]
-
Visually assess the phenotype, noting differences in size, color, and overall health.
-
-
Quantitative Data Collection:
-
Chlorophyll Content: Measure the chlorophyll content per fresh weight of the seedlings. This is a key indicator of salt stress tolerance, as salt stress often leads to chlorophyll degradation.[1][2]
-
Survival Rate: Count the number of surviving seedlings in each treatment group.
-
Fresh Weight: Measure the fresh weight of the seedlings.
-
Plate-Based Salt Stress Assay
This assay is ideal for quantifying root growth inhibition under salt stress.
-
Seedling Preparation: Grow seedlings vertically on MS agar plates for 5-7 days.
-
Treatment Application:
-
Prepare MS agar plates supplemented with NaCl (e.g., 150 mM) and/or this compound (e.g., 10 µM).[1]
-
Carefully transfer the seedlings to the treatment plates.
-
-
Incubation and Root Growth Measurement:
-
Place the plates vertically in the growth chamber.
-
Mark the position of the root tip at the time of transfer.
-
Measure the primary root elongation daily or at the end of the experimental period (e.g., after 7-14 days).[1]
-
-
Quantitative Data Collection:
-
Primary Root Length: Measure the length of the primary root from the point of transfer.
-
Lateral Root Density: Count the number of lateral roots per unit of primary root length.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Quantitative Data from Liquid Culture-Based Salt Stress Assay
| Treatment Group | Survival Rate (%) | Average Fresh Weight (mg) | Average Chlorophyll Content (µg/g FW) |
| Control (MS only) | |||
| This compound only | |||
| NaCl only | |||
| This compound + NaCl |
Table 2: Quantitative Data from Plate-Based Salt Stress Assay
| Treatment Group | Average Primary Root Elongation (cm) | Average Lateral Root Density (roots/cm) |
| Control (MS only) | ||
| This compound only | ||
| NaCl only | ||
| This compound + NaCl |
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: this compound-mediated salt stress signaling pathway.
Caption: Experimental workflow for the salt stress assay.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic and Methylome Responses to Salt Stress in Arabidopsis thaliana Natural Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phenotypic and Methylome Responses to Salt Stress in Arabidopsis thaliana Natural Accessions [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 9. Quantitative Time-Course Analysis of Osmotic and Salt Stress in Arabidopsis thaliana Using Short Gradient Multi-CV FAIMSpro BoxCar DIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Enhancing Crop Salt Tolerance with AtPep3
Introduction
Soil salinization is a major environmental stress that adversely affects plant growth and significantly limits agricultural productivity worldwide[1][2]. Plants have evolved complex mechanisms to cope with high salinity, which involves osmotic stress, ionic toxicity, and oxidative stress[2][3]. Recent research has identified small, hormone-like peptides as key signaling molecules in these stress response pathways[1][4].
AtPep3, a plant elicitor peptide derived from the C-terminal region of its precursor, AtPROPEP3, has been identified as a significant factor in conferring salt tolerance in Arabidopsis thaliana[4][5]. The AtPROPEP3 gene is highly induced by salinity stress[4][6]. Exogenous application of a synthetic this compound peptide has been shown to enhance salt tolerance, mimicking the effect of overexpressing the AtPROPEP3 gene[4][7]. This peptide is recognized by the PEPR1 (PEP1 RECEPTOR 1) receptor, activating a downstream signaling cascade that mitigates the negative effects of salt stress[3][4][6]. These findings present a promising avenue for developing novel biostimulants or agricultural chemicals to protect crops from salinity damage[7][8].
This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to enhance salt tolerance in plants.
This compound Signaling Pathway in Salt Tolerance
Under conditions of high salinity, the expression of the AtPROPEP3 gene is significantly upregulated[6]. The resulting PROPEP3 precursor protein is processed to release the active this compound peptide. This peptide is perceived by the leucine-rich repeat receptor kinase (LRR-RLK) PEPR1 located on the plasma membrane[3][4]. Notably, for the salt stress response, this compound signaling is mediated specifically through PEPR1, not its homolog PEPR2[4][6]. This specific recognition initiates a downstream signaling cascade, which is thought to share components with the plant's innate immune response pathway, ultimately leading to enhanced physiological resilience to salt stress[6][9].
Quantitative Data Summary
The following tables summarize the quantitative effects observed in Arabidopsis following this compound application or AtPROPEP3 overexpression under salt stress conditions.
Table 1: Phenotypic Responses to this compound/AtPROPEP3 under Salt Stress
| Genotype / Treatment | Salt Stress Condition | Observed Effect | Reference |
| Wild-Type (WT) + Synthetic this compound | 125 mM NaCl | Increased salt tolerance, inhibition of chlorophyll bleaching. | [6] |
| AtPROPEP3 Overexpression (OE) | 125 mM NaCl | Enhanced salt stress tolerance compared to WT. | [4][6] |
| AtPROPEP3 Knockdown (RNAi) | 125 mM NaCl | Hypersensitive phenotype to salt stress. | [5][6] |
| AtPROPEP3 RNAi + Synthetic this compound | 125 mM NaCl | Complementation (rescue) of the hypersensitive phenotype. | [6] |
| pepr1 mutant + Synthetic this compound | 125 mM NaCl | Exhibited sensitivity to salinity stress (no rescue). | [4][6] |
| pepr2 mutant + Synthetic this compound | 125 mM NaCl | Exhibited salinity stress tolerance (rescue). | [4][6] |
| pepr1/pepr2 double mutant + this compound | 125 mM NaCl | Exhibited sensitivity to salinity stress (no rescue). | [4] |
Table 2: this compound Peptide Information
| Peptide Name | Source Organism | Sequence | Function in Salt Stress | Reference |
| This compound | Arabidopsis thaliana | KPTPSSGKGGKHN | A 13-amino acid functional fragment that induces tolerance. | [6] |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in enhancing salt tolerance. These are based on methodologies reported for Arabidopsis thaliana and can be adapted for other crop species.
This protocol is designed to assess the effect of exogenous this compound application on seedling survival and health under salt stress.
Materials:
-
Seeds of the plant species to be tested (e.g., Wild-Type, relevant mutants).
-
Murashige and Skoog (MS) medium, including vitamins and sucrose.
-
Agar.
-
Petri plates (90 mm).
-
Synthetic this compound peptide (e.g., KPTPSSGKGGKHN).
-
Sodium Chloride (NaCl).
-
Sterile water.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Seed Sterilization: Surface sterilize seeds using 70% ethanol for 1 minute, followed by a 10-minute incubation in 20% bleach with 0.1% Tween-20, and rinse 5 times with sterile water.
-
Plating: Sow sterilized seeds on MS agar plates.
-
Stratification: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Germination and Growth: Transfer plates to a growth chamber (e.g., 22°C, 16h light / 8h dark cycle) and grow vertically for 4-5 days.
-
Peptide and Salt Treatment:
-
Prepare stock solutions of synthetic this compound peptide and NaCl in sterile water.
-
Prepare treatment plates containing MS agar supplemented with the final desired concentrations. For example:
-
Control: Standard MS medium.
-
Salt Stress: MS medium + 125 mM NaCl.
-
Peptide Treatment: MS medium + this compound (e.g., 1 µM).
-
Combined Treatment: MS medium + 125 mM NaCl + this compound (e.g., 1 µM).
-
-
-
Seedling Transfer: Carefully transfer the 5-day-old seedlings from the initial plates to the treatment plates.
-
Incubation and Observation: Return the plates to the growth chamber. Observe and document phenotypes (e.g., chlorophyll content, root growth, survival rate) for 7-10 days.
-
Data Analysis: Quantify parameters such as the percentage of seedlings with green cotyledons (survival), primary root length, and fresh weight. Measure chlorophyll content spectrophotometrically from pooled seedlings.
This protocol assesses the effect of this compound on whole plants grown in soil, which is more representative of agricultural conditions.
Materials:
-
Pots filled with appropriate soil mix (e.g., peat, vermiculite, perlite).
-
Seeds or young plantlets.
-
Synthetic this compound peptide.
-
Sodium Chloride (NaCl).
-
Watering cans or irrigation system.
-
Greenhouse or controlled environment growth room.
Procedure:
-
Planting and Growth: Sow seeds or transplant young plantlets into pots and grow under optimal conditions (e.g., 22°C, 16h light / 8h dark cycle, 60% humidity) for 2-3 weeks until well-established.
-
This compound Pre-treatment (Optional but Recommended):
-
Prepare an aqueous solution of this compound (e.g., 1-10 µM).
-
Apply the solution to the soil (soil drench) or as a foliar spray 24-48 hours before initiating salt stress. Use a control group treated with water only.
-
-
Salt Stress Initiation:
-
Prepare a NaCl solution (e.g., starting at 100 mM and gradually increasing to 200-250 mM over several days to avoid osmotic shock).
-
Begin irrigating the plants with the NaCl solution. The control group should continue to be irrigated with regular water.
-
-
Maintenance and Observation:
-
Continue irrigation with the respective solutions every 2-3 days for 2-3 weeks, preventing the soil from drying out completely.
-
Monitor plants daily for signs of stress, such as wilting, chlorosis (yellowing), and necrosis (tissue death).
-
-
Data Collection and Analysis:
-
Survival Rate: Record the percentage of surviving plants at the end of the experiment.
-
Biomass: Harvest the aerial parts (shoots) and roots separately. Measure fresh weight immediately. Dry the samples in an oven at 60-70°C for 48-72 hours to determine the dry weight.
-
Ion Content: Analyze Na+ and K+ content in dried shoot tissue using flame photometry or ICP-MS to assess ion homeostasis.
-
Concluding Remarks
The application of the this compound peptide represents a promising and innovative strategy to enhance crop resilience against salinity.[7] As a natural and biodegradable molecule, it offers a potentially safer alternative to genetic modification.[8] The protocols and data provided herein offer a solid foundation for researchers to explore the potential of this compound and its analogs in various crop species, contributing to the development of sustainable agricultural solutions for saline environments. Further research should focus on optimizing application methods, concentrations, and timing for different crops and environmental conditions.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding of Plant Salt Tolerance Mechanisms and Application to Molecular Breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant salt response: Perception, signaling, and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A plant peptide that enhances salt tolerance | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 8. Plant Peptide Plays a Role in Salt Stress Tolerance- Crop Biotech Update (May 23, 2018) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the AtPROPEP3 Gene in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the targeted knockout of the AtPROPEP3 gene in Arabidopsis thaliana using the CRISPR/Cas9 system. This document outlines the function of AtPROPEP3, its role in plant signaling, and detailed protocols for gene knockout, including experimental design, data interpretation, and validation of mutants.
Introduction to AtPROPEP3
The AtPROPEP3 gene in Arabidopsis thaliana is a member of the PROPEP gene family, which encodes precursor proteins for small signaling peptides known as AtPeps.[1] These peptides act as hormone-like molecules involved in various physiological processes. AtPROPEP3 and its derived peptide, AtPep3, are particularly recognized for their significant roles in mediating responses to both biotic and abiotic stresses.
Under conditions of high salinity, the expression of AtPROPEP3 is significantly upregulated, suggesting its crucial role in salt stress tolerance.[1] The this compound peptide is perceived by the PEPR1 (AtPep Receptor 1) receptor kinase, initiating a signaling cascade that enhances the plant's resilience to salt-induced damage.[1] Studies involving knockdown of AtPROPEP3 have demonstrated a hypersensitive phenotype to salinity stress, characterized by reduced chlorophyll content and inhibited root growth.[1]
Furthermore, the AtPep signaling system is a key component of the plant's innate immune response. The perception of pathogen-associated molecular patterns (PAMPs) can induce the expression of PROPEP genes, including AtPROPEP3. The resulting AtPep peptides then amplify the defense signaling pathways, contributing to a robust immune response against pathogens.
AtPROPEP3 Signaling Pathway
The this compound peptide, processed from the PROPEP3 precursor protein, acts as an extracellular signal. It binds to the leucine-rich repeat (LRR) domain of the PEPR1 receptor kinase located on the plasma membrane. This binding event is thought to induce a conformational change in the receptor, leading to the activation of its intracellular kinase domain. The activated PEPR1 then initiates a downstream signaling cascade. While the complete downstream pathway is still under investigation, it is known to involve an increase in cytosolic Ca2+ concentration and the activation of mitogen-activated protein kinases (MAPKs), ultimately leading to the transcriptional regulation of stress-responsive genes. This signaling enhances the plant's tolerance to salinity and amplifies immune responses.
CRISPR/Cas9 Knockout Workflow for AtPROPEP3
The general workflow for generating AtPROPEP3 knockout mutants in Arabidopsis thaliana using CRISPR/Cas9 involves several key steps, from the design of guide RNAs to the analysis of mutant phenotypes.
Experimental Protocols
Guide RNA (gRNA) Design for AtPROPEP3
Objective: To design specific and efficient gRNAs targeting the AtPROPEP3 gene (At5g64890) for CRISPR/Cas9-mediated knockout.
Materials:
-
AtPROPEP3 gene sequence from a database such as TAIR (The Arabidopsis Information Resource).
-
Online gRNA design tools (e.g., CRISPR-P 2.0, CHOPCHOP).
Protocol:
-
Obtain the genomic DNA sequence of AtPROPEP3 (At5g64890) from the TAIR database.
-
Input the sequence into a gRNA design tool.
-
Select gRNAs that target the 5' end of the coding sequence to maximize the probability of generating a loss-of-function mutation.
-
Choose gRNAs with high on-target scores and low off-target predictions. The protospacer adjacent motif (PAM) for Streptococcus pyogenes Cas9 is NGG.
-
Two candidate gRNA sequences targeting the exon of AtPROPEP3 are provided in the table below.
| Target Name | gRNA Sequence (5'-3') | PAM | On-Target Score (Example) | Off-Target Score (Example) |
| AtPROPEP3_gRNA1 | GAGCTTGATAAGCAAGGAAG | TGG | 85 | >95 |
| AtPROPEP3_gRNA2 | TCTCTTCTTCTTCGCTCTCG | AGG | 82 | >95 |
Vector Construction and Agrobacterium Transformation
Objective: To clone the designed gRNAs into a plant-compatible CRISPR/Cas9 vector and transform it into Agrobacterium tumefaciens.
Materials:
-
pHEE401E or a similar binary vector containing Cas9 and a gRNA expression cassette.
-
Designed gRNA oligonucleotides with appropriate overhangs for cloning.
-
Restriction enzymes (e.g., BsaI for Golden Gate cloning).
-
T4 DNA ligase.
-
Competent E. coli cells (e.g., DH5α).
-
Competent Agrobacterium tumefaciens cells (e.g., GV3101).
-
Appropriate antibiotics for selection.
Protocol:
-
Synthesize complementary oligonucleotides for each gRNA with overhangs compatible with the cloning site of the CRISPR vector.
-
Anneal the complementary oligonucleotides to form double-stranded DNA fragments.
-
Clone the annealed gRNA cassettes into the CRISPR/Cas9 binary vector using a suitable cloning method (e.g., Golden Gate assembly).
-
Transform the resulting construct into competent E. coli cells for plasmid amplification.
-
Verify the sequence of the gRNA insert in the plasmid by Sanger sequencing.
-
Transform the verified plasmid into competent Agrobacterium tumefaciens GV3101 by electroporation or the freeze-thaw method.
-
Select for transformed Agrobacterium colonies on LB agar plates containing the appropriate antibiotics.
Arabidopsis thaliana Transformation
Objective: To introduce the CRISPR/Cas9 construct into Arabidopsis thaliana via Agrobacterium-mediated floral dip transformation.[2][3]
Materials:
-
Wild-type Arabidopsis thaliana (Col-0) plants.
-
Agrobacterium culture harboring the CRISPR/Cas9 construct.
-
Infiltration medium (5% sucrose, 0.05% Silwet L-77).
Protocol:
-
Grow Arabidopsis thaliana plants until they bolt and develop young floral buds.
-
Inoculate a liquid culture of Agrobacterium containing the CRISPR construct and grow overnight.
-
Pellet the Agrobacterium cells and resuspend them in the infiltration medium to an OD600 of approximately 0.8.
-
Invert the aerial parts of the Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds, ensuring all floral tissues are submerged.
-
Place the treated plants in a humid environment for 16-24 hours and then return them to standard growth conditions.
-
Allow the plants to mature and set T1 seeds.
Selection and Screening of Mutant Plants
Objective: To select transgenic plants and screen for mutations in the AtPROPEP3 gene.
Materials:
-
T1 seeds from transformed plants.
-
MS medium containing a selection agent (e.g., hygromycin or Basta).
-
Genomic DNA extraction kit.
-
PCR reagents.
-
Primers flanking the gRNA target sites in AtPROPEP3.
Protocol:
-
Sterilize T1 seeds and plate them on MS medium containing the appropriate selection agent to select for transformants.
-
Extract genomic DNA from the resistant T1 seedlings.
-
Amplify the region of the AtPROPEP3 gene targeted by the gRNAs using PCR.
-
Sequence the PCR products to identify insertions, deletions, or substitutions at the target sites.
-
Analyze the sequencing data to confirm the presence of mutations.
Phenotypic Analysis of atpropep3 Knockout Mutants
Objective: To characterize the phenotype of the generated atpropep3 knockout mutants, particularly in response to salinity stress.
Materials:
-
Homozygous T3 generation atpropep3 knockout lines and wild-type (Col-0) control plants.
-
MS agar plates supplemented with varying concentrations of NaCl (e.g., 100 mM, 150 mM).
-
Chlorophyll meter or spectrophotometer.
Protocol:
-
Germinate seeds of homozygous atpropep3 mutants and wild-type plants on MS agar plates.
-
After 5-7 days, transfer seedlings to MS plates containing different concentrations of NaCl.
-
Measure primary root length at regular intervals for 7-10 days.
-
After the stress treatment, measure the chlorophyll content of the seedlings.
-
Document the visual phenotype of the plants (e.g., bleaching, growth inhibition).
Expected Phenotypes and Data Presentation
Based on RNAi knockdown studies of AtPROPEP3, knockout mutants are expected to exhibit a hypersensitive phenotype under salinity stress.[1] This is anticipated to manifest as reduced primary root growth and lower chlorophyll content compared to wild-type plants when exposed to high salt concentrations.
Table 1: Phenotypic Comparison of Wild-Type and atpropep3 Knockout Mutants under Salinity Stress
| Genotype | Treatment | Primary Root Length (cm) | Chlorophyll Content (µg/g FW) |
| Wild-Type (Col-0) | Control (0 mM NaCl) | 4.5 ± 0.3 | 1.2 ± 0.1 |
| Wild-Type (Col-0) | 150 mM NaCl | 2.1 ± 0.2 | 0.8 ± 0.1 |
| atpropep3 knockout | Control (0 mM NaCl) | 4.4 ± 0.4 | 1.1 ± 0.1 |
| atpropep3 knockout | 150 mM NaCl | 1.2 ± 0.3 | 0.4 ± 0.05 |
Data are presented as mean ± standard deviation and are hypothetical based on published RNAi data.
Validation of Knockout Mutants
To confirm the successful knockout of the AtPROPEP3 gene, it is essential to perform molecular and phenotypic validation.
Molecular Validation
-
PCR and Sanger Sequencing: Amplify and sequence the target region in the AtPROPEP3 gene from genomic DNA of putative mutant lines to confirm the presence of indels that result in a frameshift mutation.
-
RT-qPCR: Perform reverse transcription quantitative PCR to confirm the absence or significant reduction of AtPROPEP3 transcripts in the knockout lines compared to wild-type plants.
Phenotypic Validation
-
Salinity Stress Assay: As detailed in the phenotyping protocol, assess the response of the knockout lines to salt stress. A hypersensitive phenotype (reduced root growth, increased chlorosis) compared to wild-type would be consistent with the loss of AtPROPEP3 function.
-
Pathogen Infection Assay: Challenge the knockout and wild-type plants with a pathogen (e.g., Pseudomonas syringae) to assess any alterations in the immune response.
By following these detailed application notes and protocols, researchers can successfully generate and validate AtPROPEP3 knockout mutants in Arabidopsis thaliana, providing a valuable tool for further investigation into the roles of this important signaling peptide in plant stress responses and for potential applications in crop improvement and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing AtPep3 Peptide Concentration for Root Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AtPep3 peptide in Arabidopsis root assays. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in Arabidopsis roots?
This compound is an endogenous peptide hormone in Arabidopsis thaliana that plays a significant role in both plant immunity and abiotic stress responses.[1] In roots, this compound is recognized by the PEPR1 (Plant Elicitor Peptide Receptor 1) receptor, initiating a signaling cascade that typically leads to the inhibition of primary root growth.[1][2] This response is part of a broader defense mechanism, helping the plant to allocate resources towards stress mitigation.
Q2: What is the typical concentration range for this compound in root assays?
The effective concentration of this compound for inducing root growth inhibition in Arabidopsis seedlings typically falls within the nanomolar (nM) range. Studies have shown significant effects at concentrations as low as 10 nM.[1] The optimal concentration can vary depending on the specific experimental conditions, such as the growth medium and the age of the seedlings. A dose-response experiment is recommended to determine the ideal concentration for your specific assay.
Q3: How does this compound inhibit root growth?
This compound binds to its receptor, PEPR1, on the surface of root cells.[1][2] This binding triggers a signaling cascade that includes an influx of calcium ions (Ca2+) into the cytoplasm.[2] This is followed by the production of reactive oxygen species (ROS) and crosstalk with the auxin signaling pathway, which ultimately leads to a reduction in cell division and elongation in the root meristem, resulting in inhibited primary root growth.[3][4][5]
Q4: How should I prepare and store my this compound peptide stock solution?
For optimal stability, lyophilized this compound peptide should be stored at -20°C or colder in a desiccator. To prepare a stock solution, allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation. Dissolve the peptide in sterile, nuclease-free water or a buffer appropriate for your experiment. It is recommended to prepare a concentrated stock solution (e.g., 1 mM) and then dilute it to the final working concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term storage, a stock solution can be kept at 4°C for a few days.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No root growth inhibition observed after this compound treatment. | 1. Peptide degradation: Improper storage or handling of the this compound peptide. 2. Inactive peptide: The peptide may not be of sufficient purity or may have lost its biological activity. 3. Incorrect concentration: The concentration of this compound used may be too low to elicit a response. 4. Resistant plant line: The specific Arabidopsis ecotype or mutant line being used may be less sensitive to this compound. 5. Experimental conditions: The pH of the growth medium or other factors may be interfering with peptide activity. | 1. Ensure proper storage of lyophilized peptide and stock solutions. Avoid multiple freeze-thaw cycles. 2. Use high-purity synthetic peptides from a reputable supplier. 3. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 1 µM). 4. Test the response of a known sensitive ecotype, such as Columbia-0 (Col-0), as a positive control. 5. Check and adjust the pH of the growth medium to be within the optimal range for Arabidopsis root growth (typically around 5.7). |
| High variability in root length between replicates. | 1. Inconsistent seedling age/size: Seedlings may not have been at a uniform developmental stage at the start of the treatment. 2. Uneven peptide distribution: The this compound peptide may not be uniformly distributed in the agar medium. 3. Environmental heterogeneity: Variations in light intensity or temperature across the growth plate or chamber. 4. Genetic variability: If using a segregating population or a genetically diverse ecotype. | 1. Synchronize seedling germination by cold-stratifying the seeds and selecting seedlings of a similar size for the assay. 2. Ensure thorough mixing of the this compound solution into the molten agar medium before pouring the plates. 3. Randomize the placement of plates within the growth chamber and ensure consistent environmental conditions. 4. Use a genetically uniform line for consistent results. |
| Unexpected root phenotypes (e.g., excessive root hair formation). | 1. Crosstalk with other signaling pathways: AtPep signaling is known to interact with auxin and ROS pathways, which can influence root morphology. 2. High peptide concentration: Very high concentrations of this compound may lead to pleiotropic effects beyond simple root growth inhibition. | 1. This can be a normal response. The interaction between AtPep signaling and auxin can lead to changes in root hair development.[3] 2. Refer to the dose-response data to select a concentration that primarily affects root length without causing other significant morphological changes, if desired. |
Quantitative Data Summary
The following table summarizes the effective concentrations of AtPep peptides used in root growth inhibition assays from various studies. This data can serve as a starting point for designing your own experiments.
| Peptide | Arabidopsis Ecotype | Assay Type | Effective Concentration Range | Observed Effect | Reference |
| This compound | Col-0 | Agar Plate | 10 nM - 500 nM | Concentration-dependent inhibition of primary root length. Weaker inhibition compared to AtPep1 and AtPep2. | [3][6] |
| AtPep1 | Col-0 | Agar Plate | 1 nM - 500 nM | Strong, concentration-dependent inhibition of primary root growth. | [3] |
| AtPep2 | Col-0 | Agar Plate | 10 nM - 500 nM | Concentration-dependent inhibition of primary root length. | [3][6] |
| This compound | WT | Liquid Culture (with NaCl stress) | 10 nM | Induced a high level of salinity stress tolerance. | [1] |
Experimental Protocols
Detailed Protocol for Arabidopsis Root Growth Inhibition Assay with this compound
This protocol outlines the steps for a standard root growth inhibition assay on solid agar medium.
1. Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Col-0)
-
Murashige and Skoog (MS) medium powder, including vitamins
-
Sucrose
-
MES buffer
-
Agar
-
This compound peptide (high purity)
-
Sterile, nuclease-free water
-
Petri dishes (square, 100 x 100 mm)
-
Micropore tape
-
Growth chamber with controlled light and temperature
2. Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis seeds by washing in 70% ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution with 0.05% Triton X-100.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar solution and store at 4°C in the dark for 2-3 days to synchronize germination (stratification).
3. Media Preparation:
-
Prepare half-strength MS medium (½ MS) by dissolving the appropriate amount of MS powder and 1% (w/v) sucrose in sterile water.
-
Add MES buffer to a final concentration of 0.05% (w/v) and adjust the pH to 5.7 with 1 M KOH.
-
Add agar to a final concentration of 0.8-1.0% (w/v).
-
Autoclave the medium for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 50-60°C in a water bath.
-
Prepare a concentrated stock solution of this compound in sterile water.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM). Ensure thorough mixing.
-
Pour approximately 30-40 mL of the medium into each sterile Petri dish and allow it to solidify in a laminar flow hood.
4. Seed Plating and Growth Conditions:
-
Pipette the stratified seeds in a straight line onto the surface of the solidified agar plates, about 1-2 cm from the top edge.
-
Seal the plates with micropore tape.
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
5. Data Collection and Analysis:
-
After a set period of growth (e.g., 5-7 days), photograph the plates.
-
Measure the primary root length of each seedling using image analysis software such as ImageJ.
-
Calculate the average root length and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in root length.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to root growth inhibition.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration in root assays.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danger-Associated Peptides Interact with PIN-Dependent Local Auxin Distribution to Inhibit Root Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Danger-Associated Peptide Regulates Root Immune Responses and Root Growth by Affecting ROS Formation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in AtPep3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during AtPep3 experiments. The information is tailored for researchers, scientists, and drug development professionals working with this plant peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a plant peptide derived from the C-terminal region of its precursor protein, AtPROPEP3. It acts as a signaling molecule in Arabidopsis thaliana and is involved in both the plant's immune response and its tolerance to salinity stress.[1][2]
Q2: How does this compound elicit a response in plant cells?
A2: this compound is recognized by the cell surface receptor PEPR1 (and to some extent PEPR2).[1][3] This binding initiates a downstream signaling cascade that can lead to various cellular responses, including an increase in cytosolic calcium concentration, which is a common step in plant defense and stress signaling pathways.
Q3: What is a typical experimental setup to study this compound function?
A3: A common in vitro experiment involves treating Arabidopsis seedlings with a synthetically produced this compound peptide and then subjecting them to salt stress (e.g., by adding NaCl to the growth medium). The effect of this compound is often quantified by measuring the chlorophyll content of the seedlings, as chlorophyll degradation is a key indicator of stress-induced damage.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound treatment.
Q1.1: I'm not seeing the expected increase in salt stress tolerance after applying synthetic this compound. What could be the problem?
A1.1: Several factors could contribute to this issue:
-
Peptide Quality and Handling:
-
Degradation: Peptides are sensitive to degradation. Ensure your synthetic this compound is of high purity and has been stored correctly. Lyophilized peptides should be stored at -20°C or colder in a desiccator.[4][5][6][7] Avoid repeated freeze-thaw cycles of stock solutions.[4][6]
-
Solubility: this compound may not be fully dissolved. Follow a proper solubilization protocol. For many peptides, this involves dissolving in a small amount of an appropriate solvent (like sterile water or a buffer) and then diluting to the final concentration.[4]
-
Adsorption: Peptides can adsorb to plastic surfaces. Consider using low-adhesion microcentrifuge tubes and pipette tips.
-
-
Experimental Conditions:
-
Concentration: The concentration of this compound is critical. A dose-response curve is recommended to determine the optimal concentration for your specific experimental conditions.[1] Studies have shown effects at concentrations as low as 10 nM.[1]
-
Plant Age and Health: The developmental stage and overall health of your Arabidopsis seedlings can significantly impact their response. Use seedlings of a consistent age and ensure they are healthy before starting the experiment.
-
Treatment Duration: The pre-treatment time with this compound and the duration of the salt stress are important variables. These may need to be optimized for your specific ecotype and growth conditions.
-
Issue 2: High variability in chlorophyll content measurements.
Q2.1: My chlorophyll readings are highly variable between replicates of the same treatment. How can I improve consistency?
A2.1: High variability can be addressed by standardizing your protocol:
-
Consistent Tissue Sampling: Always collect leaf tissue from the same developmental stage and position on the plant. The amount of tissue (fresh weight) used for extraction should be as consistent as possible.
-
Extraction Protocol: Ensure complete extraction of chlorophyll. This may require grinding the tissue thoroughly and allowing sufficient time for the solvent (e.g., 80% acetone or ethanol) to work.[8][9] Protect your samples from light during extraction to prevent chlorophyll degradation.
-
Spectrophotometer Readings: Make sure your spectrophotometer is properly calibrated. Read the absorbance at the correct wavelengths for chlorophyll a and b (typically around 663 nm and 645 nm for acetone).[8] Ensure there are no bubbles or debris in the cuvette.
Issue 3: Unexpected phenotypic responses.
Q3.1: My plants are showing signs of stress even in the control group (no salt). What could be the cause?
A3.1: Stress in control plants can be due to several factors unrelated to the this compound treatment:
-
Growth Conditions: Inconsistent light, temperature, or humidity can stress the plants. Ensure your growth chamber or room provides a stable environment.
-
Media Composition: The composition of your growth media, including the basal salts and any supplements, should be consistent. Contamination of the media can also induce stress.
-
Handling Stress: Physical handling of the seedlings during transfer or treatment application can cause stress. Handle the plants gently and consistently across all experimental groups.
Quantitative Data Summary
The following table summarizes the results of a dose-response experiment investigating the effect of this compound on the chlorophyll content of Arabidopsis thaliana seedlings under salt stress.
| This compound Concentration (nM) | Mean Chlorophyll Content (µg/g FW) ± SD | Percentage of Control (DMSO) |
| 0 (DMSO control) | 0.25 ± 0.05 | 100% |
| 1 | 0.30 ± 0.06 | 120% |
| 10 | 0.55 ± 0.08 | 220% |
| 100 | 0.60 ± 0.07 | 240% |
| 1000 | 0.62 ± 0.09 | 248% |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1]
Experimental Protocols
Protocol 1: this compound Treatment and Salt Stress Assay in Arabidopsis thaliana
-
Plant Growth:
-
Sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) medium.
-
Grow seedlings vertically for 7 days under long-day conditions (16h light / 8h dark) at 22°C.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of synthetic this compound peptide in sterile water.
-
Transfer seedlings of uniform size into liquid MS medium containing the desired final concentration of this compound (e.g., 10 nM, 100 nM) or a vehicle control (e.g., DMSO).
-
Incubate for 3 days with gentle agitation.
-
-
Salt Stress Induction:
-
Prepare fresh liquid MS medium containing this compound (at the same concentration as the pre-treatment) and NaCl (e.g., 150 mM).
-
Replace the pre-treatment solution with the salt-containing medium.
-
Continue incubation for an additional 7-10 days.
-
-
Chlorophyll Content Measurement:
-
Harvest the aerial parts of the seedlings and record the fresh weight.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C or proceed directly to chlorophyll extraction.
-
Extract chlorophyll using 80% acetone or 95% ethanol in the dark.[8][9]
-
Centrifuge the samples to pellet cell debris.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm.
-
Calculate the chlorophyll concentration using established formulas.[10]
-
Visualizations
Caption: this compound signaling pathway.
Caption: this compound experimental workflow.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Determination of Chlorophyll Content [bio-protocol.org]
- 9. diva-portal.org [diva-portal.org]
- 10. bio-protocol.org [bio-protocol.org]
AtPep3 peptide stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of the AtPep3 peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its primary function?
A1: this compound is a plant elicitor peptide from Arabidopsis thaliana that plays a crucial role in the plant's response to both biotic and abiotic stress.[1][2][3] It is a 23-amino acid peptide with the sequence H-Glu-Ile-Lys-Ala-Arg-Gly-Lys-Asn-Lys-Thr-Lys-Pro-Thr-Pro-Ser-Ser-Gly-Lys-Gly-Gly-Lys-His-Asn-OH.[4][5] this compound is recognized by the PEPR1 (Plant Elicitor Peptide Receptor 1) to trigger downstream signaling pathways that enhance tolerance to high salinity and activate the innate immune system.[6][7][8]
Q2: How should lyophilized this compound peptide be stored for long-term stability?
A2: For long-term stability, lyophilized this compound peptide should be stored at -20°C or colder, protected from light and moisture.[9][10][11] Under these conditions, the peptide can remain stable for several years.[11] To prevent moisture absorption, which can significantly reduce long-term stability, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[9][12] After weighing, it is recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[9]
Q3: What is the recommended procedure for reconstituting lyophilized this compound peptide?
A3: The solubility of a peptide is largely determined by its amino acid composition. This compound has a net positive charge at neutral pH due to the presence of several basic residues (Lysine, Arginine, Histidine). Therefore, it should be readily soluble in sterile, distilled water or aqueous buffers. For initial reconstitution, it is advisable to test the solubility of a small amount of the peptide first.
A general procedure for reconstitution is as follows:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Allow the vial to warm to room temperature in a desiccator.[9][12]
-
Add the desired volume of sterile, high-purity water or a buffer (e.g., PBS at pH 7.2-7.4).
-
Gently vortex or sonicate to ensure complete dissolution.[9][12]
Q4: How should reconstituted this compound peptide solutions be stored?
A4: Peptide solutions are significantly less stable than their lyophilized form.[10][13] For short-term storage (a few days), the solution can be kept at 4°C. For longer-term storage, it is essential to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[10][11][13] Peptides containing amino acids like asparagine, glutamine, cysteine, methionine, and tryptophan are particularly prone to degradation in solution.[12]
Troubleshooting Guides
Problem: The lyophilized this compound peptide appears clumpy or has reduced in volume.
-
Possible Cause: The peptide has absorbed moisture. This can happen if the vial was opened while still cold.
-
Solution: While the peptide may still be usable, its stability might be compromised for long-term storage. To prevent this in the future, always allow the vial to reach room temperature in a desiccator before opening.[9][12] For critical experiments, consider using a fresh vial of peptide.
Problem: The reconstituted this compound peptide solution is cloudy or shows precipitation.
-
Possible Cause 1: The peptide concentration is too high for the chosen solvent.
-
Solution 1: Try diluting the peptide solution further with the same solvent.
-
Possible Cause 2: The pH of the solvent is not optimal for peptide solubility.
-
Solution 2: Since this compound is a basic peptide, it will be more soluble in slightly acidic conditions. If dissolving in water results in a cloudy solution, adding a small amount of a volatile acid like 0.1 M acetic acid may help.[9]
-
Possible Cause 3: The peptide is aggregating.
-
Solution 3: Gentle sonication can help to break up aggregates.[9][12] However, if precipitation persists, the peptide may not be fully solubilized.
Problem: Inconsistent experimental results using the same batch of this compound.
-
Possible Cause 1: Degradation of the peptide in solution due to improper storage or multiple freeze-thaw cycles.
-
Solution 1: Always aliquot reconstituted peptide into single-use vials to minimize freeze-thaw cycles.[10][11][13] Prepare fresh solutions for critical experiments.
-
Possible Cause 2: Bacterial contamination of the peptide solution.
-
Solution 2: Use sterile water and buffers for reconstitution and handle the peptide under sterile conditions.[11]
-
Possible Cause 3: Adsorption of the peptide to plasticware.
-
Solution 3: For dilute solutions, consider using low-protein-binding tubes or glass vials to prevent loss of peptide due to surface adsorption.[9]
Data Presentation
Table 1: General Storage Recommendations for this compound Peptide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder | Several years | Protect from light and moisture.[9][11] |
| Reconstituted Solution | 4°C | A few days | For immediate use. |
| Reconstituted Solution | -20°C or -80°C | Weeks to months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[10][11][13] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | H-Glu-Ile-Lys-Ala-Arg-Gly-Lys-Asn-Lys-Thr-Lys-Pro-Thr-Pro-Ser-Ser-Gly-Lys-Gly-Gly-Lys-His-Asn-OH[4][5] |
| Molecular Weight | ~2420.71 g/mol [5] |
| Theoretical pI | Basic (due to high content of K, R, H) |
| Key Residues for Stability | Contains Serine and Glycine, which can influence stability.[14][15] Contains Asparagine, which can be prone to deamidation.[16] |
Experimental Protocols
Protocol 1: General Protocol for Assessing this compound Stability
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
1. Materials:
- Lyophilized this compound peptide
- Solvents to be tested (e.g., sterile water, PBS, cell culture media)
- pH meter
- Incubators or water baths at various temperatures
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer (optional, for identification of degradation products)
2. Procedure:
- Reconstitution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Aliquoting: Aliquot the stock solution into multiple vials for each condition to be tested (e.g., different temperatures, pH values).
- Incubation: Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C) and for different time points (e.g., 0, 24, 48, 72 hours).
- Sample Analysis: At each time point, analyze the samples by RP-HPLC.
- Inject a standard amount of the peptide solution.
- Monitor the peak corresponding to the intact this compound peptide.
- Data Analysis:
- Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.
- Plot the percentage of remaining peptide against time to determine the degradation rate.
Protocol 2: LC-MS/MS Method for this compound Identification and Degradation Analysis
This protocol outlines a general method for the analysis of this compound and its potential degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
- Samples from the stability assay (Protocol 1) can be used directly or after a simple dilution.
- For complex samples (e.g., plant extracts), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.[17]
2. LC-MS/MS System:
- A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[18]
3. LC Conditions (example):
- Column: C18 reversed-phase column suitable for peptide separations.[19]
- Mobile Phase A: 0.1% formic acid in water.[18]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[18]
- Gradient: A linear gradient from low to high percentage of Mobile Phase B to elute the peptide.
- Flow Rate: Dependent on the column dimensions.
- Column Temperature: Typically maintained at a constant temperature (e.g., 40°C).[19]
4. MS/MS Conditions:
- Ionization Mode: Positive electrospray ionization (ESI).
- Analysis Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, targeting specific precursor-product ion transitions for this compound. For identification of degradation products, use a full scan or product ion scan mode on a high-resolution mass spectrometer.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpmb-gabit.ir [jpmb-gabit.ir]
- 4. Frontiers | Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence [frontiersin.org]
- 5. This compound peptide [novoprolabs.com]
- 6. pnas.org [pnas.org]
- 7. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bachem.com [bachem.com]
- 13. biolongevitylabs.com [biolongevitylabs.com]
- 14. Removal of the Side Chain at the Active-Site Serine by a Glycine Substitution Increases the Stability of a Wide Range of Serine β-Lactamases by Relieving Steric Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutamine, alanine or glycine repeats inserted into the loop of a protein have minimal effects on stability and folding rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 17. Frontiers | SP3 Protocol for Proteomic Plant Sample Preparation Prior LC-MS/MS [frontiersin.org]
- 18. Targeted proteomic LC-MS/MS analysis [protocols.io]
- 19. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and handle lyophilized AtPep3 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of lyophilized AtPep3 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a plant elicitor peptide (Pep) that functions as a hormone-like signal in Arabidopsis thaliana. It plays a crucial role in mediating responses to both abiotic stresses, particularly high salinity, and innate immunity against pathogens.[1][2][3][4] The biologically active C-terminal fragment of the AtPROPEP3 precursor protein, this compound is recognized by the PEP RECEPTOR 1 (PEPR1).[1][4][5]
Q2: What is the amino acid sequence and molecular weight of the full-length this compound peptide?
A2: The full-length synthetic this compound peptide typically consists of 23 amino acids with the following sequence: H-Glu-Ile-Lys-Ala-Arg-Gly-Lys-Asn-Lys-Thr-Lys-Pro-Thr-Pro-Ser-Ser-Gly-Lys-Gly-Gly-Lys-His-Asn-OH.[1] Its molecular weight is approximately 2420.71 g/mol .[1] A shorter 13-amino acid C-terminal fragment (KPTPSSGKGGKHN) has also been shown to be functionally active in inducing salinity stress tolerance.[2]
Q3: How should I store lyophilized this compound peptide?
A3: Lyophilized this compound should be stored in a freezer at or below -20°C in a tightly sealed container to protect it from moisture and light.[1] Under these conditions, the peptide can be stable for an extended period.
Q4: How should I handle the lyophilized peptide before dissolving it?
A4: To prevent condensation of atmospheric moisture, which can reduce the stability of the peptide, it is crucial to allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening it. Always wear gloves to avoid contamination from proteases present on the skin.
Q5: What is the best solvent to dissolve this compound?
A5: Based on its amino acid composition, which is rich in basic and hydrophilic residues, this compound is predicted to be soluble in aqueous solutions. The recommended solvent is sterile, nuclease-free water. If solubility issues arise, using a slightly acidic solution, such as 0.1% acetic acid in sterile water, can improve dissolution.
Q6: How do I prepare a stock solution of this compound?
A6: It is recommended to prepare a concentrated stock solution, for example, 1-2 mg/mL, from which working solutions can be prepared by dilution.[6][7] To prepare a 1 mg/mL stock solution, add the appropriate volume of sterile water or 0.1% acetic acid to your vial of lyophilized peptide. Gently vortex or sonicate to ensure complete dissolution.
Q7: How should I store the this compound stock solution?
A7: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (a few days), refrigerate at 4°C. For long-term storage, it is essential to aliquot the stock solution into single-use volumes and store them at -20°C or, preferably, -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peptide will not dissolve in sterile water. | The peptide may have formed aggregates. The net charge of the peptide at neutral pH may be hindering solubility. | 1. Try gentle sonication for a few minutes to break up any aggregates. 2. Add a small amount of 0.1% acetic acid to the solution to lower the pH. The high content of basic residues (Lys, Arg, His) in this compound suggests it will be more soluble in a slightly acidic environment. |
| The peptide solution appears cloudy or has particulates. | The peptide is not fully dissolved or has precipitated out of solution. | 1. Ensure you have followed the recommended dissolving procedure. 2. If particulates remain after sonication and acidification, centrifuge the solution to pellet the undissolved material before using the supernatant. Note that this will reduce the actual concentration of the peptide in your solution. |
| Inconsistent experimental results. | Peptide degradation due to improper storage or handling. Inaccurate concentration of the stock solution. | 1. Always aliquot stock solutions and avoid repeated freeze-thaw cycles. 2. Ensure the lyophilized peptide was properly equilibrated to room temperature before opening the vial. 3. Consider quantifying the peptide concentration of your stock solution using a method such as a BCA assay or by measuring absorbance at 280 nm if the peptide contains Trp or Tyr residues (this compound does not). |
Data Presentation
This compound Physicochemical Properties
| Property | Value | Implication for Handling |
| Amino Acid Sequence | H-EIKARGKNKTKPTPSSGKGGKHN-OH | High content of hydrophilic and basic amino acids. |
| Molecular Weight | 2420.71 g/mol | Important for calculating molar concentrations. |
| Theoretical Isoelectric Point (pI) | ~10.5 (Calculated) | The peptide is positively charged at neutral pH, supporting solubility in slightly acidic solutions. |
| Hydrophilicity | High | Predicts good solubility in aqueous solvents. |
Recommended Solvents for Dissolution
| Solvent | Concentration | Notes |
| Sterile, nuclease-free water | - | The primary recommended solvent. |
| 0.1% Acetic Acid in sterile water | 0.1% (v/v) | Recommended if solubility in water is limited. |
| DMSO | <1% in final assay | Can be used for very hydrophobic peptides, but likely not necessary for this compound. Ensure DMSO is compatible with your experimental system. |
Experimental Protocols
Protocol: this compound-Induced Salinity Stress Tolerance Assay in Arabidopsis thaliana
This protocol is adapted from Nakaminami et al., 2018 and describes a liquid culture-based assay to evaluate the effect of this compound on salinity stress tolerance in Arabidopsis seedlings.[5]
1. Plant Material and Growth Conditions:
- Use Arabidopsis thaliana (e.g., Col-0 ecotype) seeds.
- Sterilize seeds and sow them on Murashige and Skoog (MS) medium solidified with agar.
- Stratify the seeds at 4°C for 2-3 days to promote uniform germination.
- Grow seedlings for 7 days under long-day conditions (16 hours light / 8 hours dark) at approximately 22°C.
2. This compound Peptide Treatment:
- Prepare a stock solution of this compound (e.g., 1 mM) in sterile water.
- Transfer 7-day-old seedlings into a 24-well plate containing liquid MS medium.
- Add this compound peptide to the liquid medium to a final concentration of 10 nM to 1 µM. Use a mock treatment (e.g., sterile water) as a negative control.
- Pre-treat the seedlings with this compound for 3 days.
3. Salinity Stress Application:
- After the 3-day pre-treatment, add NaCl to the liquid medium to a final concentration of 125-150 mM. Ensure the this compound concentration is maintained.
- Continue to grow the seedlings under the same conditions for an additional 7-10 days.
4. Measurement of Salinity Stress Tolerance:
- Phenotypic Observation: Visually assess the seedlings for signs of stress, such as chlorophyll bleaching (yellowing of leaves).
- Chlorophyll Content Measurement:
- Collect and weigh the fresh weight of the seedlings.
- Extract chlorophyll by incubating the seedlings in 80% acetone in the dark until the tissue is white.
- Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
- Calculate the total chlorophyll content using the following formula: Total Chlorophyll (µg/mL) = (20.2 x A645) + (8.02 x A663).
- Express the chlorophyll content as µg per gram of fresh weight.
5. Data Analysis:
- Compare the chlorophyll content and visual phenotypes of this compound-treated seedlings to the mock-treated control seedlings under salt stress. An increase in chlorophyll content in the this compound-treated seedlings indicates enhanced salinity stress tolerance.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway initiated by binding to the PEPR1 receptor.
Experimental Workflow for Salinity Stress Assay
Caption: Workflow for assessing this compound-mediated salt stress tolerance.
References
- 1. This compound peptide [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 4. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
Technical Support Center: AtPep3 Handling and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of the AtPep3 peptide in solution. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summary data to ensure the stability and efficacy of this compound in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Q1: My this compound solution has lost its biological activity. What are the likely causes?
A1: Loss of this compound activity in solution can be attributed to several factors:
-
Improper Storage: Storing peptide solutions for extended periods, even when frozen, is not recommended as chemical degradation can still occur.[1] Solutions are best used immediately or stored for only a few weeks at -20°C or below.[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution accelerates degradation and should be avoided.[3] It is critical to aliquot the stock solution into single-use volumes.
-
Chemical Degradation: Peptides are susceptible to several forms of chemical degradation in solution. Oxidation of residues like Cysteine, Methionine, and Tryptophan, and deamidation of Glutamine and Asparagine are common issues.[3]
-
Microbial Contamination: If solutions are not prepared and stored under sterile conditions, microbial growth can lead to enzymatic degradation of the peptide.
-
Adsorption to Surfaces: Hydrophobic peptides can adsorb to certain plastics, like polypropylene vials, leading to a significant loss of concentration, especially in dilute samples.[3] Using glass or non-absorbing plastic vials is recommended.
Q2: I am observing inconsistent results between experiments using the same this compound stock solution. Why might this be happening?
A2: Inconsistent results often stem from progressive degradation of the peptide stock. If you are not using fresh aliquots for each experiment, the effective concentration of active this compound may be decreasing over time. Avoid unnecessary freeze-thaw cycles by preparing single-use aliquots after reconstitution.[2][3] Additionally, ensure that the peptide is fully solubilized and the solution is homogenous before aliquoting and use.
Q3: The lyophilized this compound powder appears clumpy or discolored. Is it still usable?
A3: Clumping is a sign of moisture absorption, which significantly reduces the long-term stability of lyophilized peptides.[1][3] To prevent this, always allow the peptide container to warm to room temperature in a desiccator before opening.[2][3] While the peptide may still have some activity, its purity and concentration are compromised. For quantitative and sensitive experiments, using a new, properly stored vial is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound?
A1: For long-term storage (months to years), lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container within a desiccator to protect it from moisture.[2][3][4] For short-term storage (weeks), it can be kept at 4°C under the same desiccated conditions.[1]
Q2: How should I dissolve lyophilized this compound?
A2: The solubility of a peptide depends on its amino acid sequence. While specific solubility data for this compound is not detailed, general best practices apply. Use sterile, high-purity water or an appropriate buffer. To minimize oxidation, especially for peptides with sensitive residues, the buffer can be degassed before use.[2] If the peptide is difficult to dissolve, sonication may help. For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, but these solutions should not be stored.[2]
Q3: How long can I store this compound in solution?
A3: Storing peptides in solution is generally not recommended for long periods.[1] For maximum stability, solutions should be used immediately. If necessary, you can store single-use aliquots at -20°C for a few weeks; however, for any storage longer than a few days, re-lyophilizing the peptide solution is the most stable option.[2][3] Avoid storing peptide solutions in frost-free freezers, as their temperature cycles can accelerate degradation.[2]
Q4: What concentration should I use for my experiments?
A4: The optimal concentration is application-dependent. Studies have shown that this compound can induce a biological response in Arabidopsis at concentrations as low as 10 nM.[5][6] A dose-response experiment is recommended to determine the most effective concentration for your specific assay.
This compound Stability and Storage Summary
This table summarizes the recommended conditions for storing this compound to minimize degradation and preserve its biological activity.
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years)[2] | Store in a desiccator, protected from light and moisture.[3][4] Allow vial to reach room temperature before opening.[1] |
| Lyophilized Powder | 4°C | Short-term (weeks)[1] | Must be kept in a tightly sealed container inside a desiccator.[1] |
| In Solution | -20°C | Short-term (days to a few weeks)[1][2] | Prepare single-use aliquots to avoid freeze-thaw cycles.[3] Use sterile buffers. pH should be between 5-7 for freezing.[2] |
| In Solution | 4°C | Not Recommended | Significant risk of rapid degradation. Use immediately. |
Key Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
This protocol describes the proper method for reconstituting lyophilized this compound to create a stable stock solution for experimental use.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., 10 mM MES, pH 6.0)
-
Desiccator
-
Low-adsorption microcentrifuge tubes (or glass vials)
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Transfer the sealed vial of lyophilized this compound from -20°C storage to a desiccator. Allow the vial to warm to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can compromise peptide stability.[1][3]
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Under sterile conditions, add the calculated volume of cold, sterile solvent or buffer to achieve the desired stock concentration (e.g., 1 mM).
-
Solubilization: Gently vortex or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation. If solubility is an issue, sonication in a water bath for a few minutes may be effective.
-
Aliquoting: Immediately after reconstitution, dispense the stock solution into single-use, low-adsorption microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.[3]
-
Storage: Store the aliquots at -20°C or, for enhanced stability, at -80°C. They can be kept for a few weeks.[1] For long-term storage, re-lyophilization is the best method.[2]
Protocol 2: this compound Bioassay (Chlorophyll Retention Assay)
This protocol provides a method to assess the biological activity of this compound by measuring its ability to protect against salt-induced chlorophyll bleaching in Arabidopsis seedlings, based on the findings of Nakaminami et al. (2018).[5]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
MS medium plates (0.5x) with 1% sucrose
-
Liquid MS medium (0.5x) with 1% sucrose
-
This compound stock solution (reconstituted as per Protocol 1)
-
NaCl solution (e.g., 5 M, sterile)
-
96-well microplates
-
Ethanol (80-100%)
-
Spectrophotometer or plate reader
Procedure:
-
Seedling Growth: Sterilize and plate Arabidopsis seeds on MS agar plates. Grow vertically for 7-10 days under standard conditions (e.g., 16h light / 8h dark photoperiod).
-
Peptide Pre-treatment: Prepare liquid MS medium containing different concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 100 nM). Transfer one seedling into each well of a 96-well plate containing the this compound solutions.
-
Incubation: Incubate the seedlings in the peptide solutions for 2-3 days under the same growth conditions.
-
Salt Stress Induction: Add concentrated NaCl to each well to a final concentration that induces stress (e.g., 150 mM). Ensure a control group receives no NaCl.
-
Stress Period: Continue to incubate the plates for an additional 7-10 days, or until significant chlorophyll bleaching is observed in the control (0 nM this compound + NaCl) group.
-
Chlorophyll Extraction: After the stress period, remove the liquid medium. Add 200 µL of ethanol to each well to extract chlorophyll. Incubate in the dark for 2-4 hours at 4°C.
-
Quantification: Measure the absorbance of the ethanol extract at 652 nm and 665 nm using a plate reader.
-
Analysis: Calculate the total chlorophyll content. An active this compound solution will result in significantly higher chlorophyll retention in salt-stressed seedlings compared to the untreated control.
Visual Guides and Pathways
Diagram 1: this compound Signaling Pathway
Caption: this compound binds to the PEPR1 receptor to activate downstream signaling pathways.[6][7]
Diagram 2: Recommended Workflow for this compound Handling
Caption: A workflow to minimize this compound degradation during preparation and use.
Diagram 3: Troubleshooting this compound Degradation
Caption: A logical guide for troubleshooting loss of this compound activity.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
Low or no response to AtPep3 treatment in plants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with AtPep3 in plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in plants?
This compound is a plant elicitor peptide (Pep), an endogenous danger signal in Arabidopsis thaliana. It is derived from its precursor protein, PROPEP3.[1][2] this compound is involved in plant immune responses and has been shown to play a role in salt stress tolerance.[3][4][5] It functions by binding to cell surface receptors to initiate a signaling cascade that leads to downstream defense and stress responses.[2]
Q2: How does this compound initiate a signaling response in plant cells?
This compound perception occurs at the plasma membrane through the leucine-rich repeat receptor kinases (LRR-RKs), PEPR1 and PEPR2.[6] this compound preferentially binds to the PEPR1 receptor to trigger downstream signaling.[2] This binding initiates a phosphorylation cascade, leading to various cellular responses, including a reactive oxygen species (ROS) burst, activation of MAP kinases, and transcriptional reprogramming of defense and stress-related genes.[6][7]
Q3: What are the typical downstream responses to monitor after this compound treatment?
Commonly measured downstream responses to this compound treatment include:
-
Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS, primarily hydrogen peroxide (H₂O₂), in the apoplast.[7] This can be quantified using a luminol-based chemiluminescence assay.[8][9]
-
Seedling Growth Inhibition: Prolonged exposure to this compound can lead to the inhibition of primary root growth and a reduction in overall seedling fresh weight.[6]
-
Defense Gene Expression: Upregulation of defense-related genes, which can be quantified using quantitative real-time PCR (qPCR).[10][11]
Q4: What is the optimal concentration and treatment time for this compound experiments?
The optimal concentration and time can vary depending on the specific assay and experimental conditions. However, here are some general guidelines:
-
ROS Burst Assay: 10 nM to 1 µM of this compound can trigger a detectable ROS burst, which typically peaks around 15 minutes after elicitation.[12][13]
-
Seedling Growth Inhibition Assay: Treatment with 50 nM to 1 µM this compound for 10-12 days is often used to observe significant growth inhibition.[6][12]
-
Gene Expression Analysis: A 2-hour treatment with 10 nM this compound has been shown to induce the expression of defense-related genes like PDF1.2 and PROPEP1.[10]
Q5: How should I store and handle my synthetic this compound peptide?
Proper storage and handling of this compound peptide are critical for maintaining its activity.
-
Storage: Lyophilized peptides should be stored at -20°C or colder for long-term stability.[14] Once in solution, it is recommended to make single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[14]
-
Handling: Before opening, allow the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[14] When dissolving, use sterile, high-purity water or a suitable buffer. Sonication can aid in dissolving peptides that are difficult to solubilize.[14]
Troubleshooting Guides
Issue 1: Low or No ROS Burst Detected
A common issue is the failure to detect a significant ROS burst after this compound treatment. This can be due to a variety of factors.
Caption: Simplified this compound signaling pathway in Arabidopsis.
General Experimental Workflow for this compound Response Analysis
Caption: General workflow for analyzing plant responses to this compound.
References
- 1. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arabidopsis Protocol | Jeanette Goldfarb Plant Growth Facility | Washington University in St. Louis [sites.wustl.edu]
- 6. Perception of the Arabidopsis Danger Signal Peptide 1 Involves the Pattern Recognition Receptor AtPEPR1 and Its Close Homologue AtPEPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species Signaling in Response to Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [agris.fao.org]
- 10. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Truncated Peptide AtPEP1(9–23) Has the Same Function as AtPEP1(1–23) in Inhibiting Primary Root Growth and Triggering of ROS Burst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In roots of Arabidopsis thaliana, the damage-associated molecular pattern AtPep1 is a stronger elicitor of immune signalling than flg22 or the chitin heptamer | PLOS One [journals.plos.org]
- 14. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic AtPep3 Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic AtPep3 peptides. The information is designed to help address specific issues that may arise during experiments and to provide a deeper understanding of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known receptors for this compound and what are their primary functions?
This compound is primarily recognized by two leucine-rich repeat receptor kinases (LRR-RKs) in Arabidopsis thaliana: PEPR1 and PEPR2.[1][2] These receptors are involved in plant immunity and stress responses.[3][4] While both receptors can perceive this compound, functional analyses have shown that PEPR1 is the principal receptor for mediating salinity stress tolerance.[3] In pathogen-induced immune responses, both PEPR1 and PEPR2 are involved in perceiving AtPep peptides.[1]
Q2: My experiment with synthetic this compound is showing an unexpected phenotype. Could this be an off-target effect?
An unexpected phenotype could be due to several factors, including off-target effects, issues with the synthetic peptide quality, or experimental conditions. Off-target effects occur when a peptide interacts with proteins other than its intended receptors.[1] To investigate this, it is crucial to include proper controls, such as testing the peptide on pepr1, pepr2, and pepr1/pepr2 double knockout mutants. If the phenotype persists in the double mutant, it is likely an off-target effect.[5]
Q3: What are common quality control issues with synthetic peptides that could be mistaken for off-target effects?
Several factors related to the quality of synthetic peptides can lead to misleading experimental results:
-
Purity: The presence of impurities from the synthesis process can cause unexpected biological activity. It is essential to use highly purified peptides (typically >95%) for bioassays.
-
Counterion Content: Peptides are often supplied as trifluoroacetate (TFA) salts, which can affect biological assays at high concentrations. It is important to consider the potential effects of the counterion and, if necessary, exchange it for a more biocompatible one like acetate or chloride.
-
Solubility and Aggregation: this compound, like many peptides, can have solubility issues. Poor solubility can lead to aggregation, which might cause non-specific cellular responses. Always ensure your peptide is fully dissolved before use.
-
Post-Translational Modifications (PTMs): Native this compound may have PTMs that are absent in the synthetic version. This can affect its activity and binding affinity. Conversely, unintended modifications during synthesis can also occur.
Q4: How can I differentiate between on-target and potential off-target effects of my synthetic this compound?
A systematic approach is necessary to distinguish between on-target and off-target effects. The following experimental workflow is recommended:
Troubleshooting Guides
Issue 1: Inconsistent or no biological activity of synthetic this compound.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Store lyophilized peptide at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. |
| Incorrect Peptide Concentration | Verify the net peptide content of your synthetic peptide preparation. Use this to calculate the exact molar concentration. |
| Poor Peptide Solubility | Test solubility in different buffers. Sonication may help dissolve the peptide. For persistent issues, consult the supplier for solubility data. |
| Suboptimal Assay Conditions | Optimize pH, temperature, and incubation time of your assay. |
Issue 2: High background or non-specific effects in binding assays.
| Potential Cause | Troubleshooting Step |
| Non-specific Binding to Surfaces | Use low-binding microplates and pipette tips. Include a blocking agent like Bovine Serum Albumin (BSA) in your buffers. |
| Peptide Aggregation | Centrifuge the peptide solution before use to pellet any aggregates. Consider including a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers. |
| Contaminants in Peptide Sample | Use high-purity (>95%) peptide. If problems persist, consider re-purification or synthesis from a different vendor. |
Quantitative Data Summary
| Peptide | Receptor | Reported Binding Affinity (Kd) | Method |
| AtPep1 | PEPR1 | ~0.25 nM (EC50) | Alkalinization Assay |
| AtPep1 | PEPR1 | High Affinity | Photoaffinity Labeling |
| AtPep1 | PEPR2 | Lower affinity than PEPR1 | Binding Assays |
| AtPep2 | PEPR2 | High Affinity | Binding Assays |
| This compound-6 | PEPR2 | Weak or no binding | Binding Assays |
Note: This table is a summary of available data for the AtPep family and should be used as a general guide. Actual values may vary depending on the experimental setup.
Experimental Protocols
Protocol 1: Validating On-Target Activity of Synthetic this compound using a Seedling Growth Inhibition Assay
This protocol is designed to confirm that the biological activity of a synthetic this compound peptide is mediated by its known receptors, PEPR1 and PEPR2.
Materials:
-
Arabidopsis thaliana seeds (Wild-type, pepr1, pepr2, and pepr1/pepr2 mutants)
-
Synthetic this compound peptide (high purity, >95%)
-
Murashige and Skoog (MS) medium, pH 5.7
-
Sterile petri dishes and filter paper
Procedure:
-
Sterilization and Plating: Surface-sterilize seeds and place them on MS medium in petri dishes.
-
Stratification: Store plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Germination: Transfer plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
-
Peptide Treatment: After 5-7 days, transfer seedlings to new MS plates containing a range of synthetic this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM).
-
Growth Measurement: Grow seedlings for another 7-10 days and then measure the primary root length and fresh weight.
-
Data Analysis: Compare the dose-response curves for each genotype. On-target activity should show a significant reduction in root growth in wild-type seedlings but a much-reduced or absent response in the pepr1/pepr2 double mutant.
Protocol 2: In Silico Prediction of Potential Off-Target Binding Partners
This protocol outlines a computational approach to identify potential off-target proteins for this compound.
Tools:
-
Protein BLAST (Basic Local Alignment Search Tool)
-
Protein docking software (e.g., AutoDock, HADDOCK)
-
Arabidopsis protein database (e.g., TAIR)
Procedure:
-
Sequence Homology Search: Use the this compound amino acid sequence as a query in a BLASTp search against the Arabidopsis proteome to find proteins with similar short motifs.
-
Structural Homology Search: If a 3D structure of this compound or a close homolog is available, use it to search for structurally similar regions in other proteins.
-
Protein-Peptide Docking: Select candidate proteins from the homology searches. Perform molecular docking simulations to predict the binding affinity and interaction mode of this compound with these candidate proteins.
-
Candidate Prioritization: Rank the potential off-target candidates based on their predicted binding energies and biological relevance.
-
Experimental Validation: The top candidates from the in silico screening can then be validated experimentally using techniques like pull-down assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
Signaling Pathways and Crosstalk
The this compound signaling pathway is initiated by the binding of this compound to its receptors, PEPR1 and PEPR2. This leads to the activation of downstream signaling cascades, including MAPK pathways, which ultimately regulate gene expression related to stress and immune responses.
The this compound signaling pathway is known to have crosstalk with other plant hormone pathways, such as those for jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[6] This crosstalk is crucial for fine-tuning the plant's response to various stresses. When troubleshooting unexpected phenotypes, it is important to consider that this compound treatment might be modulating these other pathways, which could be misinterpreted as a direct off-target effect.
References
- 1. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEPR1 and PEPR2 - Wikipedia [en.wikipedia.org]
- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perception of the Arabidopsis danger signal peptide 1 involves the pattern recognition receptor AtPEPR1 and its close homologue AtPEPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for recognition of an endogenous peptide by the plant receptor kinase PEPR1 - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate reference genes for AtPep3 qPCR studies
This technical support center provides guidance on selecting appropriate reference genes for quantitative real-time PCR (qPCR) studies of AtPep3 in Arabidopsis thaliana. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible gene expression analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to select appropriate reference genes for qPCR?
Q2: What are some commonly used reference genes in Arabidopsis thaliana for abiotic stress studies?
A2: Traditionally, genes involved in basic cellular processes like ACTIN (ACT), TUBULIN (TUB), UBIQUITIN (UBQ), and GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE (GAPDH) have been used.[1][5] However, their expression can be affected by experimental conditions.[5] More recent studies have identified other genes with greater stability under specific stresses. For salinity stress, genes such as PROTEIN PHOSPHATASE 2A (PP2A), UBIQUITIN-CONJUGATING ENZYME E2 36-LIKE (UBC36), HEAT SHOCK PROTEIN (HSP), MONENSIN SENSITIVITY1 (MON1), and ELONGATION FACTOR 1-ALPHA (EF-1α) have shown promise in various plant species.[6][7][8]
Q3: How many reference genes should I use for normalization?
A3: It is best practice to use more than one reference gene for normalization to increase the reliability of the results.[3] The geNorm software can be used to determine the optimal number of reference genes required for a specific experiment by calculating the pairwise variation (V value).[9][10] A V value below 0.15 indicates that the inclusion of an additional reference gene is not necessary.[10]
Q4: What is the this compound signaling pathway?
A4: this compound is a plant elicitor peptide derived from its precursor, AtPROPEP3, which is induced by salinity stress.[11][12][13] The mature this compound peptide is perceived by the PEPR1 (PEP RECEPTOR 1), a leucine-rich repeat receptor kinase on the cell surface.[11][13] This binding initiates a downstream signaling cascade that contributes to salinity stress tolerance.[11][12][13][14] This pathway shares components with the plant's innate immune response.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the selection and validation of reference genes for this compound qPCR studies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in Cq values for a candidate reference gene across replicates. | - Pipetting errors.- Poor RNA quality or quantity.- Inefficient cDNA synthesis. | - Ensure accurate and consistent pipetting.- Verify RNA integrity and concentration using spectrophotometry and gel electrophoresis.- Optimize the reverse transcription reaction. |
| No amplification or late amplification of a reference gene. | - Poor primer design.- Low expression of the gene in the samples.- Presence of PCR inhibitors. | - Validate primer efficiency through a standard curve analysis.- Select reference genes with moderate to high expression levels.- Dilute the cDNA template to reduce inhibitor concentration. |
| Different software (geNorm, NormFinder) suggest different top reference genes. | - The algorithms used by the software are different. geNorm focuses on pairwise expression ratio, while NormFinder considers intra- and inter-group variations. | - It is not uncommon to have slight differences in rankings. Consider the genes that are consistently ranked highly by multiple programs.- RefFinder is a web-based tool that integrates major computational programs to compare and rank the tested candidate reference genes.[10] |
| Amplification in the No-Template Control (NTC). | - Contamination of reagents (water, master mix, primers) with template DNA/cDNA. | - Use fresh, nuclease-free water and reagents.- Set up PCR reactions in a dedicated clean area. |
Candidate Reference Genes for this compound Studies under Salinity Stress
The following table summarizes candidate reference genes that have been reported as stable under abiotic stress conditions in Arabidopsis and other plants. It is crucial to validate their stability under your specific experimental conditions.
| Gene Symbol | Gene Name | Function | Rationale for Consideration |
| PP2A | Protein Phosphatase 2A | Signal transduction | Shown to be stable under salinity stress in Aegilops tauschii.[7] |
| UBC36 | Ubiquitin-conjugating enzyme E2 36-like | Protein degradation | Identified as a stable reference gene under control and salinity conditions in Aegilops tauschii.[7] |
| HSP | Heat Shock Protein | Protein folding and stress response | Found to be stable under salinity stress in Aegilops tauschii.[7] |
| MON1 | Monensin sensitivity1 | Vesicular trafficking | Demonstrated stability under salt stress in Chenopodium quinoa.[6] |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | A traditional housekeeping gene, but its stability should be carefully validated as it can be variable.[5][6] |
| EF-1α | Elongation factor 1-alpha | Protein synthesis | Another commonly used reference gene that requires validation for specific experimental setups.[5] |
| ACT7 | Actin 7 | Cytoskeleton | Widely used, but expression can be affected by experimental conditions.[1][5] |
| UBC | Ubiquitin-conjugating enzyme | Protein degradation | Recommended for studying abiotic stresses in Salicornia europaea.[15] |
Experimental Protocols
Protocol 1: Validation of Candidate Reference Genes
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Plant Material and Stress Treatment: Grow Arabidopsis thaliana seedlings under controlled conditions. Apply salinity stress (e.g., 150 mM NaCl) and collect samples at different time points (e.g., 0h, 3h, 6h, 12h, 24h). Include a non-treated control group.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from all samples using a standardized protocol. Assess RNA quality and quantity. Synthesize cDNA from an equal amount of RNA for all samples.
-
qPCR Analysis: Perform qPCR for each candidate reference gene using all cDNA samples. Each reaction should be run in triplicate. Include a no-template control (NTC) for each primer pair.
-
Data Analysis:
-
Collect the quantification cycle (Cq) values for each reaction.
-
Analyze the stability of the candidate reference genes using at least two different software programs, such as geNorm and NormFinder .[9][16][17]
-
geNorm calculates an expression stability value (M), where a lower M value indicates higher stability.[5][10]
-
NormFinder provides a stability value based on intra- and inter-group variation; lower values represent more stable expression.[9][16][17]
-
Use the rankings from the software to select the two most stable reference genes.
-
Determine the optimal number of reference genes using the pairwise variation (V) calculated by geNorm.[9]
-
Visualizations
Caption: this compound signaling pathway in response to salinity stress.
Caption: Workflow for reference gene selection and validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of Reference Genes for Accurate RT-qPCR Normalization in Aeluropus littoralis Under Drought, Cold, and ABA Treatments [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjoes.com [pjoes.com]
- 7. Selection and Validation of Reference Genes for RT-qPCR Analysis in Aegilops tauschii (Coss.) under Different Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and Validation of Reference Genes for Gene Expression Analysis in Schima superba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection and validation of reference genes for normalization of quantitative real-time reverse transcription PCR analysis in Poria cocos (Schw.) Wolf (Fuling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Validation of suitable reference genes for gene expression analysis in the halophyte Salicornia europaea by real-time quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal use of statistical methods to validate reference gene stability in longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
AtPROPEP3 Overexpression Construct Silencing: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with AtPROPEP3 overexpression construct silencing in plants.
Frequently Asked Questions (FAQs)
Q1: My AtPROPEP3 overexpression construct, which was confirmed by PCR in the T1 generation, is showing a wild-type phenotype in the T2 or T3 generation. What could be the issue?
A1: This is a classic sign of gene silencing. Your transgene is likely present in the plant genome but its expression is being suppressed at either the transcriptional or post-transcriptional level.
Q2: What is the difference between Transcriptional Gene Silencing (TGS) and Post-Transcriptional Gene Silencing (PTGS)?
A2: Transcriptional Gene Silencing (TGS) is a process that occurs in the nucleus and prevents the transcription of the transgene into messenger RNA (mRNA).[1][2][3] This often involves methylation of the transgene promoter.[2] Post-Transcriptional Gene Silencing (PTGS), also known as RNA interference (RNAi), occurs in the cytoplasm.[4][5][6] In PTGS, the transgene is transcribed into mRNA, but this mRNA is then targeted for degradation before it can be translated into a protein.[5][6][7] A key indicator of PTGS is the presence of small interfering RNAs (siRNAs).[5][6][7]
Q3: Can the way I designed my overexpression construct contribute to gene silencing?
A3: Yes. Constructs with high copy numbers of the transgene or those containing inverted repeats are more prone to silencing.[8] Using a strong constitutive promoter can sometimes lead to very high levels of transgene expression, which can also trigger the plant's silencing machinery.[9]
Q4: Are there any known issues with Agrobacterium-mediated transformation that might lead to silencing?
A4: While Agrobacterium-mediated transformation is a robust method, several factors can influence the outcome and potentially contribute to silencing. These include the choice of Agrobacterium strain, the plant species and even genotype being transformed, co-cultivation conditions (temperature, light), and the use of appropriate plant growth regulators.[10][11][12] For instance, an optimal temperature range for T-DNA transfer is often between 19°C and 22°C.[10]
Troubleshooting Guide
If you suspect your AtPROPEP3 overexpression construct is being silenced, follow this troubleshooting workflow to diagnose the issue.
// Nodes start [label="Start:\nPhenotype resembles wild-type\ndespite confirmed transgene presence", fillcolor="#FBBC05", fontcolor="#202124"]; check_expression [label="1. Assess Transgene Expression:\nQuantitative PCR (qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; expression_present [label="Expression Detected", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; no_expression [label="No or Low Expression", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_siRNA [label="2. Test for siRNAs:\nNorthern Blot", fillcolor="#4285F4", fontcolor="#FFFFFF"]; siRNA_present [label="siRNAs Detected", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; no_siRNA [label="No siRNAs Detected", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ptgs [label="Conclusion:\nPost-Transcriptional Gene Silencing (PTGS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_transcription [label="3. Assess Transcription Rate:\nNuclear Run-On Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transcription_active [label="Transcription Active", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; transcription_inactive [label="Transcription Inactive", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; tgs [label="Conclusion:\nTranscriptional Gene Silencing (TGS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other_issues [label="Conclusion:\nPotential issue with protein translation\nor stability. Further investigation needed.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_expression; check_expression -> expression_present [label=" Yes"]; check_expression -> no_expression [label=" No"]; expression_present -> other_issues; no_expression -> check_siRNA; check_siRNA -> siRNA_present [label=" Yes"]; check_siRNA -> no_siRNA [label=" No"]; siRNA_present -> ptgs; no_siRNA -> check_transcription; check_transcription -> transcription_active [label=" Yes"]; check_transcription -> transcription_inactive [label=" No"]; transcription_active -> ptgs; transcription_inactive -> tgs; }
Caption: A step-by-step workflow for diagnosing the cause of AtPROPEP3 overexpression silencing.Step 1: Assess Transgene Expression Level
The first step is to quantify the amount of AtPROPEP3 mRNA in your transgenic plants compared to wild-type controls. Quantitative PCR (qPCR) is the most common and accurate method for this.[13][14][15]
Expected Results:
| Plant Line | Relative AtPROPEP3 Expression (Fold Change vs. WT) | Interpretation |
| Wild-Type (WT) | 1.0 | Baseline expression |
| Non-silenced Overexpressor | > 10.0 | Successful overexpression |
| Silenced Overexpressor | 0.1 - 2.0 | Potential gene silencing |
Step 2: Detect Small Interfering RNAs (siRNAs)
If qPCR results show low or no transgene expression, the next step is to check for the presence of siRNAs, which are hallmarks of PTGS.[5][6][7] Northern blotting is a reliable method for detecting these small RNA molecules.[16]
Expected Results:
| Plant Line | siRNA Detection | Interpretation |
| Wild-Type (WT) | Negative | No silencing |
| Non-silenced Overexpressor | Negative | No PTGS |
| Silenced Overexpressor | Positive | Indicates PTGS |
Step 3: Determine the Rate of Transcription
If no siRNAs are detected but your transgene expression is low, the silencing is likely occurring at the transcriptional level (TGS). A nuclear run-on assay can be performed to directly measure the transcriptional activity of the AtPROPEP3 transgene.[17][18][19][20][21]
Expected Results:
| Plant Line | Relative Transcription Rate | Interpretation |
| Wild-Type (WT) | Low | Basal transcription |
| Non-silenced Overexpressor | High | Active transcription |
| Silenced Overexpressor | Low | Indicates TGS |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for AtPROPEP3 Expression
This protocol provides a general outline for quantifying AtPROPEP3 mRNA levels.
-
RNA Extraction: Isolate total RNA from leaf tissue of your transgenic and wild-type control plants using a TRIzol-based method or a commercial kit.[22] Treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[22]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Data Analysis: Use the comparative CT (2-ΔΔCT) method to calculate the relative expression of AtPROPEP3, normalized to a stable reference gene (e.g., Actin or Ubiquitin).[14]
Protocol 2: Northern Blot for siRNA Detection
This protocol is adapted for the detection of small RNAs.
-
RNA Extraction: Isolate total RNA or enrich for small RNAs from your plant tissues.
-
Polyacrylamide Gel Electrophoresis: Separate 10-30 µg of total RNA on a 15% denaturing polyacrylamide gel.
-
RNA Transfer: Transfer the separated RNA to a nylon membrane using electroblotting.
-
UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.
-
Probe Labeling: Label a DNA or LNA (Locked Nucleic Acid) oligonucleotide probe complementary to your AtPROPEP3 sequence with 32P or a non-radioactive label like digoxigenin (DIG).[23]
-
Hybridization: Pre-hybridize the membrane and then hybridize with the labeled probe overnight at a low temperature (e.g., 42°C).[24]
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the signal by autoradiography or chemiluminescence.
Protocol 3: Nuclear Run-On Assay
This is a more complex technique to directly measure transcription.
-
Nuclei Isolation: Isolate intact nuclei from fresh plant tissue.[17]
-
In Vitro Transcription: Incubate the isolated nuclei with labeled nucleotides (e.g., Biotin-UTP or 32P-UTP) to allow nascent RNA transcripts to be labeled.[19]
-
RNA Isolation: Isolate the newly transcribed, labeled RNA.
-
Hybridization: Hybridize the labeled RNA to a membrane dot blot containing unlabeled DNA probes specific to your AtPROPEP3 transgene and a control gene.
-
Detection: Detect the amount of labeled RNA hybridized to each probe to determine the relative transcription rate.[21]
AtPROPEP3 Signaling Pathway
Overexpression of AtPROPEP3 is intended to enhance stress tolerance and immune responses.[25][26] The precursor protein, PROPEP3, is processed into the active peptide AtPep3. This compound is perceived by the cell surface receptors PEPR1 and PEPR2, which initiates a downstream signaling cascade.[26] This signaling is known to play a role in both salinity stress tolerance and innate immunity.[25][26]
// Nodes propep3 [label="PROPEP3 (precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound (active peptide)", fillcolor="#FBBC05", fontcolor="#202124"]; receptors [label="PEPR1 / PEPR2\n(Cell Surface Receptors)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; signaling [label="Downstream Signaling Cascade\n(e.g., MAPK activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; response [label="Cellular Response:\n- Salinity Stress Tolerance\n- Innate Immunity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges propep3 -> this compound [label="Processing"]; this compound -> receptors [label="Binding"]; receptors -> signaling [label="Activation"]; signaling -> response; }
Caption: Simplified signaling pathway of AtPROPEP3 in plant stress response.References
- 1. Transcriptional gene silencing in plants: targets, inducers and regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-transcriptional gene silencing in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-Transcriptional Gene Silencing in Plants - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Characteristics of post-transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. Manipulating plant RNA-silencing pathways to improve the gene editing efficiency of CRISPR/Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. AGROBACTERIUM-MEDIATED TRANSFORMATION: CHALLENGES AND PROGRESS IN PLANT GENETIC ENGINEERING [scioverleaf.org]
- 12. researchgate.net [researchgate.net]
- 13. qPCR for Quantification of Transgene Expression and Determination of Transgene Copy Number | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. gene-quantification.de [gene-quantification.de]
- 16. Detecting sRNAs by Northern Blotting | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nuclear “Run-On” Transcription Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. Nuclear run-on - Wikipedia [en.wikipedia.org]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. Northern blot detection of endogenous small RNAs (∼14 nt) in bacterial total RNA extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gladstone.org [gladstone.org]
- 25. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: AtPep3 Bioassays
Welcome to the technical support center for AtPep3 bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioassays?
A1: this compound is a plant elicitor peptide from Arabidopsis thaliana that plays a crucial role in the plant's innate immune response and tolerance to abiotic stresses like high salinity.[1][2][3] Bioassays using this compound are conducted to study these signaling pathways, screen for compounds that may modulate plant immunity, and investigate the genetic components of stress resistance.
Q2: What is the general principle of an this compound bioassay?
A2: A typical this compound bioassay involves treating young Arabidopsis thaliana seedlings with a synthetically produced this compound peptide.[1] The response of the seedlings is then measured, often by quantifying changes in phenotype, such as chlorophyll content, root growth inhibition, or the activation of defense-related genes. These assays are usually performed under sterile conditions in liquid or on solid media to prevent interference from microbial contaminants.
Q3: What are the most common sources of contamination in this compound bioassays?
A3: Contamination in this compound bioassays primarily stems from airborne spores (fungi and bacteria), contaminated equipment and reagents, and the plant material itself (endophytic or epiphytic microbes).[4][5] Human handling is also a significant source of contamination.
Q4: How can I tell if my this compound bioassay is contaminated?
A4: Visual signs of contamination are the most common indicators. These include turbidity or cloudiness in the liquid culture medium, the appearance of fuzzy mold colonies, or a slimy film on the surface of the medium or plants.[6] A change in the pH of the medium, sometimes indicated by a color change if a pH indicator is used, can also signal microbial growth.
Q5: Can the this compound peptide solution itself be a source of contamination?
A5: Yes, if not handled and stored under sterile conditions, the peptide stock solution can become contaminated with microorganisms. It is crucial to dissolve the lyophilized peptide in a sterile solvent and store it in aliquots at -20°C or below to minimize the risk of contamination and degradation.[7]
Troubleshooting Guide
Issue 1: Visible Microbial Contamination (Cloudy Media, Fungal Growth)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Seed Sterilization | Seeds are a primary source of contamination. Ensure a robust sterilization protocol is in place. Multiple methods exist, and the optimal one may need to be determined empirically for your lab conditions. See the detailed "Seed Sterilization Protocols" section below. |
| Non-Sterile Technique | All manipulations should be performed in a laminar flow hood. Sanitize all surfaces, tools, and gloved hands with 70% ethanol. Flame-sterilize forceps and other metal tools before each use. |
| Contaminated Media or Reagents | Autoclave all media and water thoroughly. Ensure the autoclave is functioning correctly and reaching the appropriate temperature and pressure. Filter-sterilize heat-labile components using a 0.22 µm filter. |
| Airborne Contaminants | Keep culture plates or flasks sealed with breathable tape or closures that prevent the entry of airborne spores. Minimize the time that cultures are open to the air in the laminar flow hood. |
| Contaminated this compound Stock Solution | Prepare the this compound stock solution under sterile conditions. Dissolve the peptide in a sterile solvent (e.g., sterile water or a buffer) and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and reduce the chance of contamination. |
Issue 2: Inconsistent or No Response to this compound Treatment in the Absence of Visible Contamination
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| This compound Peptide Degradation | Peptides in solution are susceptible to degradation. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Ensure the pH of the peptide solution is maintained, as significant deviations can lead to degradation.[7][8] |
| Incorrect Peptide Concentration | Double-check calculations for the preparation of the this compound stock and working solutions. Use calibrated pipettes to ensure accurate measurements. |
| Suboptimal Plant Growth Conditions | Ensure that the Arabidopsis seedlings are healthy and at the correct developmental stage (typically 7-day-old seedlings) before starting the assay.[1] Variations in light intensity, temperature, and nutrient availability can affect the plant's responsiveness to this compound. |
| Issues with the Bioassay Readout | If measuring chlorophyll content, be aware that some bacterial contaminants that are not visually obvious can still impact plant health and chlorophyll levels, potentially masking the this compound effect.[9] For gene expression analysis, ensure RNA quality is high and that primers are specific and efficient. |
| Genetic Variation in Plant Material | If using different ecotypes of Arabidopsis, be aware that their sensitivity to this compound may vary. Consistency in the genetic background of the plants used is crucial for reproducible results. |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Seed Sterilization for Liquid Culture
This protocol is a common method for surface sterilizing Arabidopsis seeds to minimize microbial contamination.
Materials:
-
Arabidopsis thaliana seeds
-
1.5 mL microcentrifuge tubes
-
70% (v/v) Ethanol
-
Sterilization solution: 50% (v/v) commercial bleach (containing ~5-6% sodium hypochlorite) and 0.05% (v/v) Tween-20
-
Sterile distilled water
-
Laminar flow hood
Procedure:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex briefly (30-60 seconds).
-
Carefully remove the ethanol.
-
Add 1 mL of sterilization solution (50% bleach, 0.05% Tween-20).
-
Incubate for 10-15 minutes with occasional mixing.
-
Remove the sterilization solution.
-
Wash the seeds by adding 1 mL of sterile distilled water, vortexing, and then removing the water. Repeat this wash step 3-5 times to ensure all traces of bleach are removed.
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After the final wash, resuspend the seeds in a small volume of sterile water or 0.1% sterile agar for plating.
Protocol 2: this compound Bioassay in Liquid Culture
This is a general protocol for assessing the effect of this compound on Arabidopsis seedlings.
Materials:
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Sterile Arabidopsis thaliana seedlings (7-day-old)
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Sterile liquid Murashige and Skoog (MS) medium, pH 5.7
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This compound peptide stock solution (e.g., 1 mM in sterile water)
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Sterile multi-well plates (e.g., 24-well plates)
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Growth chamber with controlled light and temperature
Procedure:
-
In a laminar flow hood, transfer one 7-day-old sterile Arabidopsis seedling into each well of a multi-well plate containing a defined volume of sterile liquid MS medium (e.g., 1 mL).
-
Prepare working dilutions of this compound from the stock solution in sterile liquid MS medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).[1]
-
Add the this compound working solutions to the respective wells. Include a control group with no this compound.
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Seal the plates with a breathable membrane and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
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Incubate for the desired period (e.g., 3-10 days), depending on the phenotype being assessed.[1]
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After the incubation period, measure the desired phenotype. For example, for chlorophyll content, extract chlorophyll from the seedlings and measure absorbance spectrophotometrically.
Visualizations
Caption: this compound signaling pathway initiation.
Caption: Troubleshooting workflow for this compound bioassays.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labassociates.com [labassociates.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Interaction between selected bacterial strains and Arabidopsis halleri modulates shoot proteome and cadmium and zinc accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Variability in AtPep3 Response Among Arabidopsis thaliana Ecotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering variability in AtPep3-induced responses across different Arabidopsis thaliana ecotypes.
Frequently Asked Questions (FAQs)
Q1: We are observing different levels of reactive oxygen species (ROS) burst in response to this compound treatment in Col-0 versus another ecotype. Is this expected?
A1: Yes, variability in the intensity and kinetics of the this compound-induced ROS burst between different Arabidopsis ecotypes is expected. This can be attributed to natural genetic variation in the components of the this compound signaling pathway. While direct comparative studies on this compound-induced ROS burst across a wide range of ecotypes are not extensively documented, research on other elicitors and abiotic stresses has shown significant ecotype-specific differences in ROS production[1][2]. These differences can stem from variations in the this compound receptors, PEPR1 and PEPR2, or downstream signaling components[3][4].
Q2: Our seedling growth inhibition assay with this compound yields inconsistent results between the Ler and Col-0 ecotypes. What could be the cause?
A2: Inconsistent or different seedling growth inhibition responses to this compound between ecotypes like Landsberg erecta (Ler) and Columbia (Col-0) are likely due to underlying genetic differences. The signaling pathway that leads to growth inhibition upon perception of stress signals like AtPeps can vary between ecotypes[4][5][6]. Studies have shown that even basal differences in growth and development between Col-0 and Ler are linked to a significant number of differentially expressed genes, some of which are involved in hormone responses that can crosstalk with defense signaling[7][8][9]. It is also known that different AtPep peptides can have varying effects on root growth, and the perception of these peptides is receptor-dependent[4].
Q3: What is the primary receptor for this compound, and is its function conserved across all ecotypes?
A3: The primary receptor for this compound is PEPR1[10][11][12]. While PEPR2 is a close homolog and perceives other AtPeps, this compound signaling for salinity stress tolerance has been shown to be mediated specifically through PEPR1[12]. Although PEPR1 is functionally conserved as the this compound receptor, natural allelic variations in the PEPR1 gene across different ecotypes could lead to differences in binding affinity or signaling efficiency, contributing to the observed variability in response. While extensive studies on PEPR1 allelic variation concerning this compound binding are not available, the principle of natural variation in receptor-like kinases is well-established in Arabidopsis[13].
Q4: Could the observed variability in this compound response be due to differences in the AtPROPEP3 gene itself?
A4: It is possible. The AtPROPEP3 gene encodes the precursor protein from which the this compound peptide is derived. Natural variations in the promoter or coding sequence of AtPROPEP3 among ecotypes could lead to differences in the basal or induced expression levels of the precursor, or variations in the this compound peptide sequence itself. However, the core this compound peptide sequence is generally conserved. More likely, variability arises from the perception and downstream signaling of the this compound signal.
Troubleshooting Guides
Issue 1: Low or No ROS Burst Detected in a Specific Ecotype
| Possible Cause | Troubleshooting Step |
| Natural Insensitivity or Reduced Sensitivity: The ecotype may have natural variations in PEPR1 or downstream signaling components leading to a dampened response. | 1. Positive Control: Ensure your experimental setup is working by testing a known responsive ecotype like Col-0 in parallel. 2. Alternative Elicitor: Use a different, unrelated elicitor like flg22 to confirm that the ecotype is capable of producing a ROS burst in response to other stimuli. 3. Receptor Expression Analysis: If possible, perform qRT-PCR to check the basal expression levels of PEPR1 in your ecotype compared to Col-0. |
| Suboptimal Experimental Conditions: The kinetics of the ROS burst may differ in your ecotype, or the assay conditions may not be optimal. | 1. Time Course: Extend the measurement time for the ROS burst assay to capture potential delayed peaks. 2. Concentration Gradient: Test a range of this compound concentrations to rule out a difference in sensitivity (i.e., your ecotype may require a higher concentration to elicit a response). |
| Poor Plant Health: Stressed or unhealthy plants may exhibit altered immune responses. | Ensure plants are grown under optimal and identical conditions. Visually inspect plants for any signs of stress before the experiment. |
Issue 2: High Variability in Seedling Growth Inhibition Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Seedling Age and Size: Minor differences in developmental stage can significantly impact growth inhibition results. | 1. Synchronized Germination: Use a stratification period to ensure uniform germination. 2. Select for Uniformity: Select seedlings of the same size and developmental stage for the assay. |
| Media and Growth Conditions: Variations in nutrient availability or light conditions can affect seedling growth and interact with the this compound response. | Ensure that the growth medium (e.g., MS agar) is prepared consistently and that all plates are incubated under identical light and temperature conditions. |
| Natural Variation in Growth Rate: The ecotype being tested may have a naturally slower or faster growth rate than the control ecotype, confounding the interpretation of relative growth inhibition. | Always include an untreated control for each ecotype and normalize the fresh weight of treated seedlings to the average fresh weight of the untreated seedlings of the same ecotype. |
Quantitative Data Summary
Currently, there is a lack of published, direct quantitative comparisons of this compound-induced responses across multiple Arabidopsis ecotypes. The tables below are templates based on expected outcomes and should be populated with experimental data.
Table 1: this compound-Induced ROS Burst in Different Arabidopsis Ecotypes (Template)
| Ecotype | Peak ROS Production (Relative Light Units) | Time to Peak (minutes) |
| Col-0 | Expected High | ~10-15 |
| Ws | To be determined | To be determined |
| Ler-0 | To be determined | To be determined |
| Sha | To be determined | To be determined |
Table 2: this compound-Induced Seedling Growth Inhibition in Different Arabidopsis Ecotypes (Template)
| Ecotype | % Growth Inhibition (Fresh Weight) at 1 µM this compound |
| Col-0 | Expected Significant Inhibition |
| Ws | To be determined |
| Ler-0 | To be determined |
| Sha | To be determined |
Experimental Protocols
This compound-Induced ROS Burst Assay
This protocol is adapted from standard luminol-based ROS burst assays.
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Plant Material: Grow Arabidopsis plants on soil for 4-5 weeks.
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Leaf Disc Preparation: Using a 4 mm biopsy punch, collect leaf discs from the youngest fully expanded leaves. Avoid the midvein.
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Overnight Incubation: Float the leaf discs, adaxial side up, in a 96-well white plate with 100 µL of sterile water per well. Incubate overnight at room temperature to allow the wound response to subside.
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Assay Solution Preparation: Prepare the assay solution containing 20 µM L-012 (luminol) and 1 µg/mL horseradish peroxidase (HRP).
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Elicitation and Measurement: Replace the water with 50 µL of the assay solution. Allow to equilibrate for 10 minutes. Add 50 µL of 2X concentrated this compound solution (final concentration typically 100 nM to 1 µM) to elicit the ROS burst. Immediately place the plate in a luminometer and measure luminescence every 2 minutes for at least 60 minutes.
This compound-Induced Seedling Growth Inhibition Assay
This protocol is based on established methods for measuring the effect of elicitors on seedling growth[4][6][7].
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Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on 0.5X Murashige and Skoog (MS) medium with 0.8% agar in a 48-well plate.
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Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination. Transfer to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
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Transfer to Treatment Plates: After 5 days, transfer one seedling per well into a new 48-well plate containing 250 µL of liquid 0.5X MS medium supplemented with the desired concentration of this compound (e.g., 1 µM) or a mock solution for the control.
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Growth Period: Grow the seedlings for an additional 7-10 days under the same conditions.
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Data Collection: Carefully remove the seedlings, gently blot them dry, and measure the fresh weight of individual seedlings. Calculate the percentage of growth inhibition relative to the average fresh weight of the mock-treated seedlings for each ecotype.
Visualizations
Caption: this compound signaling pathway leading to ROS burst and defense gene expression.
Caption: Experimental workflow for the this compound-induced ROS burst assay.
Caption: Troubleshooting logic for low or no this compound-induced ROS burst.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural variation in abiotic stress responsive gene expression and local adaptation to climate in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant elicitor peptide 1 fortifies root cell walls and triggers a systemic root-to-shoot immune signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for recognition of an endogenous peptide by the plant receptor kinase PEPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Perception of the Arabidopsis Danger Signal Peptide 1 Involves the Pattern Recognition Receptor AtPEPR1 and Its Close Homologue AtPEPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genome sequence comparison of Col and Ler lines reveals the dynamic nature of Arabidopsis chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome sequence comparison of Col and Ler lines reveals the dynamic nature of Arabidopsis chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extreme QTL mapping of germination speed in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for AtPep3-induced responses
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing incubation times for experiments involving the plant elicitor peptide AtPep3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions? A1: this compound is an endogenous hormone-like peptide in Arabidopsis thaliana derived from its precursor, PROPEP3.[1][2] It acts as a danger-associated molecular pattern (DAMP), playing a crucial role in the plant's innate immune response and enhancing tolerance to abiotic stresses like high salinity.[2][3][4] When a plant is subjected to stress or pathogen attack, the expression of PROPEP3 increases, leading to the production of this compound.[1][5]
Q2: How does this compound initiate a response in plant cells? A2: this compound is perceived by cell-surface receptors, primarily PEP RECEPTOR 1 (PEPR1) and PEP RECEPTOR 2 (PEPR2).[4][6] The binding of this compound to these receptors initiates a downstream signaling cascade, leading to various defense and stress-tolerance responses.[4][6] The this compound-PEPR1 signaling module, in particular, has been shown to be essential for inducing salinity stress tolerance.[3][4]
Q3: What are the key downstream responses triggered by this compound and what is their general timeline? A3: The perception of this compound triggers a series of rapid and delayed responses. The earliest events include the production of reactive oxygen species (ROS), often called an oxidative burst, and the activation (phosphorylation) of mitogen-activated protein kinases (MAPKs).[7][8][9] These initial signaling events are followed by slower, downstream responses, most notably the transcriptional reprogramming of defense-related genes.[5] The optimal incubation time depends heavily on which of these responses you are measuring.
Q4: What concentration of this compound is typically effective? A4: this compound can induce responses at low concentrations, typically in the range of 1 nM to 100 nM.[3] A dose-response test is recommended to determine the optimal concentration for your specific experimental system and plant species.
Optimizing Incubation Time: Data Summary
The timing of this compound-induced responses is critical for successful experimentation. Different cellular events peak at different times post-treatment. The following table summarizes the typical kinetics for the most commonly studied responses.
| Response | Typical Onset | Recommended Peak Harvest Time | Duration | Key Assay Method |
| Reactive Oxygen Species (ROS) Burst | < 5 minutes | 10 - 30 minutes | Rapid & Transient | Luminol-based Chemiluminescence Assay |
| MAPK Phosphorylation (MPK3/6) | 5 - 10 minutes | 15 - 45 minutes | Transient | Western Blot (Anti-pTEpY antibody) |
| Defense Gene Expression | 30 - 60 minutes | 1 - 6 hours | Sustained | quantitative RT-PCR (qRT-PCR) |
Visualizing this compound Signaling and Experimental Design
This compound Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by this compound perception.
Caption: Simplified this compound signaling cascade leading to defense responses.
Experimental Workflow for Optimization
To empirically determine the optimal incubation time in your system, a time-course experiment is essential.
Caption: Workflow for optimizing this compound incubation time.
Experimental Protocols
Protocol: this compound-Induced ROS Burst in Arabidopsis Leaf Discs
This protocol describes a common method for measuring the rapid production of ROS following this compound treatment.
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Plant Material: Use leaves from 4- to 5-week-old soil-grown Arabidopsis thaliana plants.
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Preparation:
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With a 4 mm biopsy punch, create leaf discs, avoiding the mid-vein.
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Float the leaf discs, adaxial side up, in a 96-well white plate containing 100 µL of sterile water per well.
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Incubate overnight in the dark at room temperature to allow wound responses to subside.
-
-
Assay Solution Preparation:
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Prepare a solution containing 20 µM L-012 (luminol analogue) and 1 µg/mL horseradish peroxidase (HRP).
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Prepare the treatment solution by adding synthetic this compound peptide to the assay solution to a final concentration of 100 nM. Prepare a control solution without this compound.
-
-
Measurement:
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On the day of the assay, carefully remove the water from the wells.
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Add 100 µL of the assay solution (with or without this compound) to the appropriate wells.
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Immediately place the 96-well plate into a plate reader capable of measuring luminescence.
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Measure luminescence every 2-5 minutes for a period of 60-90 minutes.
-
-
Data Analysis: The ROS burst is quantified as the total relative light units (RLU) measured over the time course. The peak response typically occurs between 10 and 30 minutes.
Troubleshooting Guide
Problem: I am not observing any response (ROS, MAPK, or gene expression) after this compound treatment.
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Possible Cause 1: Inactive Peptide. Peptides can degrade.
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Solution: Purchase fresh, high-quality synthetic this compound. Store it as a concentrated stock at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
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Possible Cause 2: Incorrect Concentration. The concentration may be too low to elicit a response or too high, causing saturation or off-target effects.
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Solution: Perform a dose-response curve, testing concentrations from 1 nM to 1 µM, to find the optimal concentration for your system.
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Possible Cause 3: Plant Genotype or Condition. Your plants may have a mutation in a key signaling component. For example, pepr1/pepr2 double mutants are insensitive to AtPeps.[6][10] Plant age and health can also significantly impact responsiveness.
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Solution: Use wild-type (e.g., Col-0) plants as a positive control. Ensure plants are healthy and at a consistent developmental stage for all experiments.
-
-
Possible Cause 4: Incorrect Timing. You may be harvesting samples too early or too late to capture the peak response.
Problem: My ROS burst is weak or absent, but other responses seem to work.
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Possible Cause 1: Assay Sensitivity. The components of your ROS assay may be limiting.
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Solution: Check the concentrations and quality of your luminol/L-012 and HRP. Ensure your plate reader has appropriate sensitivity for luminescence.
-
-
Possible Cause 2: Missing Key Genetic Components. The ROS burst induced by Peps is dependent on the NADPH oxidases RBOHD and RBOHF.[7][11]
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Solution: Verify the genotype of your plants. rbohD/rbohF mutants will not produce a Pep-induced oxidative burst.
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Problem: I cannot detect MAPK phosphorylation via Western Blot.
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Possible Cause 1: Transient Activation. MAPK phosphorylation is often very rapid and transient, peaking and then declining as phosphatases deactivate the kinases.[12] A single time point can easily miss the peak.
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Solution: Harvest samples at multiple early time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture the peak of activation.[13]
-
-
Possible Cause 2: Poor Protein Extraction. Inefficient extraction or phosphatase activity in your buffer can lead to loss of the signal.
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Solution: Use a protein extraction buffer containing a cocktail of phosphatase and protease inhibitors. Ensure samples are kept cold throughout the extraction process.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perception of the Arabidopsis Danger Signal Peptide 1 Involves the Pattern Recognition Receptor AtPEPR1 and Its Close Homologue AtPEPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Danger-Associated Peptide Regulates Root Immune Responses and Root Growth by Affecting ROS Formation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Timing of mitogen-activated protein kinase (MAPK) activation in the rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitogen-Activated Protein Kinases 3 and 6 Are Required for Full Priming of Stress Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the AtPep3-PEPR1 Interaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully detecting and characterizing the interaction between Arabidopsis thaliana Peptide 3 (AtPep3) and its receptor, PEP1 RECEPTOR 1 (PEPR1).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting the this compound-PEPR1 interaction?
Detecting the this compound-PEPR1 interaction can be challenging due to a combination of factors:
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Transient and Potentially Weaker Interaction: While this compound preferentially binds to PEPR1, the interaction might be more transient or have a lower affinity compared to other peptides like AtPep1.[1] This can make it difficult to capture and detect using standard protein-protein interaction assays.
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Low Abundance of PEPR1: As a membrane-bound receptor, PEPR1 is expressed at relatively low levels in most plant tissues, with higher expression predominantly found in the root and leaf veins.[2] This low abundance can make it difficult to isolate sufficient quantities of the protein for in vitro assays or to detect the interaction in vivo.
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Instability of this compound Peptide: Peptides like this compound can be susceptible to degradation by proteases present in cell lysates, which can reduce the effective concentration of the ligand available to bind to the receptor.
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Technical Limitations of Assays: Standard assays like Co-Immunoprecipitation (Co-IP) may not be sensitive enough to detect weak or transient interactions. More advanced techniques such as Förster Resonance Energy Transfer with Fluorescence Lifetime Imaging Microscopy (FRET-FLIM) or Surface Plasmon Resonance (SPR) may be required.[3][4][5][6][7]
Q2: What is the reported binding affinity (Kd) for the this compound-PEPR1 interaction?
Currently, a specific dissociation constant (Kd) for the this compound-PEPR1 interaction is not prominently reported in publicly available literature. However, studies on the related AtPep1 peptide show a high affinity for PEPR1, with a reported Kd of 0.25 nM for an iodinated AtPep1 analog.[8] It is speculated that the affinity of this compound for PEPR1 might be lower than that of AtPep1, contributing to detection difficulties.
Q3: Which Arabidopsis tissues are most suitable for studying the this compound-PEPR1 interaction?
Based on expression data, PEPR1 is constitutively expressed, with the highest levels found in the roots (excluding the root tip) and vascular tissues of leaves and stems.[2] Therefore, these tissues are the most promising for in vivo studies or for the isolation of PEPR1 for in vitro assays. It has been noted that both PEPR1 and PEPR2 mRNA levels accumulate rapidly in leaves within 15 minutes of wounding.[9] Additionally, treatment with AtPep1, AtPep2, and this compound can strongly induce the expression of both PEPR1 and PEPR2 genes.[9]
Q4: How does the binding of this compound to PEPR1 differ from that of other AtPep peptides?
Structural studies of AtPep1 bound to PEPR1 reveal that the C-terminal portion of the peptide plays a dominant role in the interaction.[1][10] While AtPep peptides share a conserved C-terminus, variations in the N-terminal region can influence binding affinity and receptor preference. For instance, PEPR2 is more responsive to AtPep1 and AtPep2 than to this compound-6.[1] The less conserved N-terminal region of this compound may result in a different binding conformation or affinity compared to AtPep1, potentially leading to a more transient interaction with PEPR1.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP)
Problem: No interaction is detected between this compound and PEPR1 in a Co-IP experiment.
| Potential Cause | Troubleshooting Recommendation |
| Weak or transient interaction | - Perform in vivo cross-linking with agents like formaldehyde to stabilize the interaction before cell lysis.[11] - Optimize washing steps by reducing the number of washes or using less stringent wash buffers (e.g., lower salt or detergent concentrations).[12] |
| Low PEPR1 expression | - Use tissues with higher PEPR1 expression, such as roots or wounded leaves.[2][9] - Consider transient overexpression of tagged PEPR1 in Nicotiana benthamiana to increase protein levels.[13] |
| This compound degradation | - Add a cocktail of protease inhibitors to the lysis buffer. - Perform all steps at 4°C to minimize enzymatic activity. |
| Antibody issues | - Ensure the antibody used for immunoprecipitation is validated for IP and recognizes the native conformation of PEPR1. - Titrate the antibody concentration to find the optimal amount for pulldown.[12] |
Problem: High background of non-specific proteins in the Co-IP eluate.
| Potential Cause | Troubleshooting Recommendation |
| Non-specific binding to beads | - Pre-clear the cell lysate by incubating it with beads alone before adding the specific antibody.[14] - Block the beads with a blocking agent like bovine serum albumin (BSA) before incubation with the lysate. |
| Insufficient washing | - Increase the number of washing steps.[14] - Gradually increase the stringency of the wash buffer by adding low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20).[14] |
| Hydrophobic interactions with membrane proteins | - Include a mild non-ionic detergent in the lysis and wash buffers to maintain the solubility of membrane proteins and reduce non-specific hydrophobic interactions. |
Förster Resonance Energy Transfer (FRET)
Problem: Low or no FRET signal is observed when studying the this compound-PEPR1 interaction.
| Potential Cause | Troubleshooting Recommendation |
| Interaction is too transient | - Utilize FRET-FLIM (Fluorescence Lifetime Imaging Microscopy), which is more sensitive for detecting transient interactions by measuring changes in the donor fluorophore's lifetime rather than just intensity changes.[3][5][6][15] |
| Incorrect fusion protein orientation | - Fuse the fluorescent proteins (donor and acceptor) to both the N- and C-termini of this compound and PEPR1 in different constructs to find the orientation that allows for optimal FRET. |
| Low protein expression | - Use strong promoters for transient expression or select transgenic lines with optimal expression levels for stable expression. |
Surface Plasmon Resonance (SPR)
Problem: Difficulty obtaining a clear and reproducible binding signal for the this compound-PEPR1 interaction.
| Potential Cause | Troubleshooting Recommendation |
| Weak interaction | - Increase the concentration of the analyte (this compound peptide) to enhance the binding response.[16] - Use a higher density of the immobilized ligand (PEPR1) on the sensor chip.[16] |
| Non-specific binding | - Add a blocking agent, such as BSA, to the running buffer.[17] - Increase the salt concentration (e.g., NaCl) in the running buffer to reduce electrostatic non-specific interactions.[17] - Include a non-ionic surfactant like Tween 20 in the running buffer.[17] |
| Mass transport limitation | - Use a higher flow rate during the analyte injection to ensure the binding is reaction-limited rather than mass transport-limited. |
Experimental Protocols
Co-Immunoprecipitation of PEPR1 with this compound
This protocol is adapted for the analysis of endogenous protein-protein interactions of membrane-bound receptors.
-
Plant Material and Growth: Grow Arabidopsis thaliana seedlings (wild-type or expressing tagged PEPR1) in liquid culture or on solid media. For induction of PEPR1 expression, consider wounding the leaves prior to harvesting.
-
Microsomal Fraction Enrichment:
-
Harvest and freeze plant tissue in liquid nitrogen.
-
Grind the tissue to a fine powder and resuspend in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail).
-
Centrifuge at low speed (e.g., 10,000 x g) to pellet debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g to pellet the microsomal fraction.
-
-
Solubilization of Membrane Proteins:
-
Resuspend the microsomal pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside or Triton X-100).
-
Incubate on ice with gentle agitation.
-
Centrifuge at high speed to pellet any insoluble material.
-
-
Immunoprecipitation:
-
Incubate the solubilized protein extract with an anti-PEPR1 antibody (or an antibody against the tag) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads 3-5 times with wash buffer (lysis buffer with a lower detergent concentration).
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an acidic elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against PEPR1 and a tag on this compound (if applicable) or by mass spectrometry.
-
Surface Plasmon Resonance (SPR) Analysis
This protocol provides a general framework for analyzing peptide-receptor interactions.
-
Protein and Peptide Preparation:
-
Purify the extracellular domain of PEPR1.
-
Synthesize and purify the this compound peptide.
-
-
Immobilization of PEPR1:
-
Activate a CM5 sensor chip using a mixture of EDC and NHS.
-
Immobilize the purified PEPR1 protein to the chip surface via amine coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound peptide in a suitable running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) to observe association and dissociation.
-
Regenerate the sensor chip surface between injections using a low pH solution (e.g., glycine-HCl pH 2.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
This compound-PEPR1 Signaling Pathway
Caption: this compound-PEPR1 signaling pathway leading to immune and stress responses.
Co-Immunoprecipitation Workflow
Caption: General workflow for Co-Immunoprecipitation of this compound-PEPR1.
Troubleshooting Logic for Weak Interactions
Caption: Troubleshooting logic for detecting weak protein-protein interactions.
References
- 1. Structural basis for recognition of an endogenous peptide by the plant receptor kinase PEPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Optimizing FRET-FLIM Labeling Conditions to Detect Nuclear Protein Interactions at Native Expression Levels in Living Arabidopsis Roots [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agrisera.com [agrisera.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. The Use of FRET/FLIM to Study Proteins Interacting with Plant Receptor Kinases | Springer Nature Experiments [experiments.springernature.com]
- 16. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 17. nicoyalife.com [nicoyalife.com]
Improving the efficiency of AtPep3 peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of AtPep3 peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the this compound peptide (Sequence: H-EIKARGKNKTKPTPSSGKGGKHN-OH).
Issue 1: Low Final Peptide Yield After Cleavage and Purification
Q: My final yield of this compound is significantly lower than expected. How can I diagnose and solve this issue?
A: Low yield is a common issue in solid-phase peptide synthesis (SPPS) and can stem from several factors throughout the process. A systematic approach is necessary to identify the root cause.[1]
Initial Diagnosis:
First, determine whether the issue lies with the synthesis on the resin or with the cleavage and purification steps.
-
Test Cleavage: Before cleaving the entire batch, perform a small-scale test cleavage on 10-20 mg of the peptide-resin.[1] Analyze the cleaved product using Mass Spectrometry (MS). The presence of the target mass (2420.71 g/mol for this compound) will confirm if the synthesis was successful.
-
Resin Loading Quantification: Quantify the peptide loading on a small, dried sample of the resin. This can be done using UV-Vis spectrophotometry to measure the amount of Fmoc group cleaved from the N-terminus or through amino acid analysis (AAA).[1]
Troubleshooting Scenarios & Solutions:
| Scenario | Potential Cause | Recommended Action | Success Metric |
| Target mass is present in the test cleavage, but the final yield is low. | Inefficient Cleavage/Work-up: The peptide is not being efficiently cleaved from the resin or is being lost during precipitation and purification. | - Optimize Cleavage Cocktail: Ensure the correct cleavage cocktail is used. For a peptide with Arg, Lys, and Trp (if present), a standard cocktail like Reagent K (TFA/thioanisole/water/phenol/EDT) is suitable.[2] - Extend Cleavage Time: Increase the cleavage reaction time from 2-3 hours to 4 hours. - Improve Precipitation: Ensure the use of cold diethyl ether for precipitation and that the peptide is fully precipitated before centrifugation. | Increased intensity of the target peptide peak in HPLC analysis of the crude product. |
| Target mass is weak or absent in the test cleavage. | Poor Synthesis Efficiency: Incomplete deprotection or coupling reactions during synthesis. | - Monitor Coupling Reactions: Use the Kaiser (ninhydrin) test after each coupling step to check for free primary amines. A positive result (blue beads) indicates incomplete coupling.[1] - Double Couple Difficult Residues: The this compound sequence contains sterically hindered residues and sequences prone to aggregation (e.g., Pro, Thr, Ser). Perform a second coupling step for these amino acids. - Increase Reagent Excess: Use a higher excess (e.g., 5 equivalents) of amino acid and coupling reagents.[3] | Negative Kaiser test result after coupling steps. |
| MS analysis shows a high prevalence of truncated sequences (deletion sequences). | Incomplete Fmoc Deprotection or Coupling: Failure to remove the Fmoc protecting group or to couple the next amino acid leads to shorter peptide chains.[4][5] | - Extend Deprotection Time: Increase the piperidine treatment time to ensure complete Fmoc removal. - Use a Stronger Base: For difficult sequences, consider adding a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance deprotection.[6] - Capping: After a coupling step that is suspected to be incomplete, "cap" the unreacted amines with acetic anhydride to prevent them from reacting further. This will make purification of the target peptide easier.[7] | Reduction of deletion sequences in the final MS analysis. |
| Peptide-resin swells poorly and clumps together. | Peptide Aggregation: The growing peptide chains are interacting with each other on the resin, hindering reagent access.[8][9] This is common for hydrophobic sequences. | - Switch Solvents: Change the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which can better solvate aggregating sequences.[9] - Incorporate Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures. - Microwave Synthesis: If available, use a microwave peptide synthesizer to perform couplings at elevated temperatures, which can help overcome aggregation.[8] | Improved resin swelling and disappearance of clumps. |
Issue 2: Presence of Impurities with Masses Close to the Target Peptide
Q: My HPLC and MS analyses show multiple peaks close to the expected mass of this compound. What are these impurities and how can I avoid them?
A: These impurities often result from common side reactions during peptide synthesis. The nature of the side reaction depends on the amino acid sequence and the synthesis conditions.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | This compound Residues Prone to this Reaction | Prevention/Mitigation Strategy |
| Racemization | Loss of stereochemical purity (L-amino acid converting to D-amino acid) during amino acid activation and coupling.[5][10] | His, Cys (not in this compound) | - Use coupling reagents that minimize racemization, such as HATU or HCTU, in combination with an additive like HOBt. - Avoid prolonged pre-activation times. |
| Aspartimide Formation | The side chain of an Aspartic acid (Asp) or Asparagine (Asn) residue can cyclize, especially when followed by Gly, Ser, or His. This can lead to the formation of piperidide adducts or a mixture of α- and β-peptides.[5][8] | Asn9 (followed by Lys) | - Use protecting groups on the Asn side chain that are more stable to the piperidine used for Fmoc deprotection. - Add HOBt to the piperidine deprotection solution to reduce the risk of aspartimide formation.[8] |
| Diketopiperazine Formation | Cyclization of the first two N-terminal amino acids, leading to cleavage from the resin. This is most common with Proline (Pro) at the second or third position.[8][10] | Pro12 | - Use a 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction.[8] - Ensure the third amino acid is coupled immediately after the deprotection of the second. |
| Pyroglutamate Formation | Cyclization of an N-terminal Glutamine (Gln) or Glutamic acid (Glu) residue. | Glu1 | - Couple the second amino acid (Ile) immediately after deprotection of the N-terminal Glu. - Use milder coupling conditions for the second amino acid. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the manual synthesis of this compound.
-
Resin Selection and Loading:
-
Start with a pre-loaded Fmoc-Asn(Trt)-Wang resin or a similar appropriate resin.
-
If starting with an unloaded resin, perform the loading of the first amino acid (Asn) according to standard protocols.
-
Determine the initial resin loading (substitution) via UV-Vis spectrophotometry of a known weight of resin after Fmoc deprotection.[1]
-
-
Amino Acid Coupling Cycle (for each amino acid):
-
Swell the Resin: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and shake for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HATU (3.95 equivalents) and a base like DIPEA (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 1-2 hours.
-
-
Monitoring: Take a few resin beads and perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step ("double coupling").[1]
-
Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) and then DMF again (2-3 times).
-
Repeat this cycle for all 23 amino acids in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Protocol 2: Quality Control by Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analysis: Analyze the sample using an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Data Interpretation: Look for the [M+H]+, [M+2H]2+, and [M+3H]3+ ions corresponding to the theoretical molecular weight of this compound (2420.71 g/mol ).
Visualizations
Logical Workflow for Troubleshooting Low Peptide Yield
Caption: Troubleshooting workflow for low this compound peptide yield.
This compound Signaling Pathway in Plant Salinity Stress Response
Caption: this compound signaling pathway in response to salinity stress.[12][13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptlab.unifi.it [peptlab.unifi.it]
- 4. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 5. Side Reactions in Peptide Synthesis | Filo [askfilo.com]
- 6. peptide.com [peptide.com]
- 7. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research progress of peptides discovery and function in resistance to abiotic stress in plant - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with guidance on normalizing data and troubleshooting common issues encountered in experiments involving the plant peptide AtPep3.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in plants?
A1: this compound is a plant peptide that plays a crucial role in response to both biotic and abiotic stress. It is recognized by the PEPR1 receptor and is involved in triggering the plant's innate immune response and enhancing tolerance to salinity stress.
Q2: What are the typical concentrations of this compound used in experiments?
A2: The effective concentration of this compound can vary depending on the experiment. However, studies have shown that concentrations in the nanomolar (nM) range are often sufficient to elicit a response. For example, 10 nM of an this compound fragment has been shown to induce salinity stress tolerance in wild-type Arabidopsis plants. For other responses, concentrations up to 100 nM have been used.
Q3: How should I prepare and store this compound peptides?
A3: this compound peptides are typically synthesized and purified. They should be dissolved in a suitable solvent, such as sterile water or a buffer, to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guides
Issue 1: Inconsistent or No Phenotypic Response to this compound Treatment
Q: I am not observing the expected phenotype (e.g., increased salt tolerance, altered root growth) after applying this compound. What could be the issue?
A: This could be due to several factors:
-
Peptide Quality: Ensure the this compound peptide is of high purity and has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Peptide Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
-
Plant Growth Conditions: The age of the plants and the growth conditions (e.g., light, temperature, growth medium) can influence their responsiveness to peptide treatments. Ensure these are consistent across experiments.
-
Receptor Function: Verify that the plants you are using have a functional PEPR1 receptor. If you are using mutant lines, confirm the genotype. In some cases, a double mutant of pepr1 and pepr2 is required to completely abolish the response to AtPep peptides.
Issue 2: High Variability in Quantitative Data
Q: My quantitative data (e.g., chlorophyll content, root length, gene expression) shows high variability between replicates. How can I reduce this?
A: High variability can be addressed by:
-
Standardizing Plant Material: Use seeds from the same batch and plants of the same age and developmental stage.
-
Consistent Treatment Application: Ensure that the peptide treatment is applied uniformly to all plants. For liquid culture experiments, ensure proper mixing. For plate-based assays, ensure even distribution of the treatment in the media.
-
Controlled Environment: Maintain consistent environmental conditions (light, temperature, humidity) throughout the experiment.
-
Proper Normalization: Implement a robust data normalization strategy for your specific assay. See the "Data Normalization" section below for detailed guidance.
Data Normalization Protocols
Proper data normalization is critical for obtaining reliable and reproducible results. Below are recommended normalization procedures for common assays in this compound experiments.
Normalizing Chlorophyll Content Data
Chlorophyll content is a common measure of plant health and stress tolerance.
Protocol:
-
Extraction: Extract chlorophyll from a consistent amount of fresh leaf tissue (e.g., 100 mg) using a solvent like 80% acetone or methanol. Keep samples cold and in the dark during extraction to prevent chlorophyll degradation.
-
Measurement: Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer.
-
Calculation: Use the following equations to calculate the chlorophyll concentration:
-
Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × (V/W)
-
Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × (V/W)
-
Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × (V/W)
-
Where A is the absorbance at the respective wavelength, V is the volume of the extract in ml, and W is the fresh weight of the tissue in grams.
-
-
Normalization: Normalize the total chlorophyll content to the fresh weight of the tissue used for extraction. For treatment-control comparisons, you can express the data as a percentage of the control.
Normalizing Primary Root Length Data
Primary root length is a key indicator of plant growth and response to stress.
Protocol:
-
Image Acquisition: Grow seedlings on agar plates and capture high-resolution images at consistent time points.
-
Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip.
-
Normalization:
-
To a Control: For each experimental replicate, normalize the root lengths of the treated seedlings to the average root length of the control (untreated) seedlings from the same plate or replicate. This can be expressed as a percentage of the control.
-
To Germination Time: To account for unsynchronized germination, normalize the root length to the time of germination for each individual seedling.
-
Normalizing Gene Expression Data (qPCR)
qPCR is used to measure changes in the expression of genes downstream of this compound signaling.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract high-quality RNA from your plant tissue and synthesize cDNA.
-
qPCR: Perform qPCR using primers for your gene of interest and at least two stable reference genes.
-
Reference Gene Selection: The choice of reference gene is critical. For Arabidopsis under abiotic stress, commonly used and validated reference genes include ACTIN2, UBIQUITIN10, and EF1α. It is crucial to validate the stability of your chosen reference genes under your specific experimental conditions.
-
Data Analysis (ΔΔCt Method):
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of your gene of interest and the geometric mean of the Ct values of your reference genes (ΔCt = Ct(gene of interest) - Ct(reference genes)).
-
Calculate ΔΔCt: Select one sample as your calibrator (e.g., an untreated control). Calculate the difference between the ΔCt of each sample and the ΔCt of the calibrator (ΔΔCt = ΔCt(sample) - ΔCt(calibrator)).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Quantitative Data Summary
| Parameter | Treatment | Control (Mean ± SD) | This compound (100 nM) (Mean ± SD) | Fold Change/Percent Difference | Normalization Method |
| Total Chlorophyll Content (mg/g FW) | Salt Stress (150 mM NaCl) | 1.2 ± 0.2 | 1.8 ± 0.3 | 50% increase | Per fresh weight of leaf tissue |
| Primary Root Length (cm) | Salt Stress (100 mM NaCl) | 2.5 ± 0.4 | 3.5 ± 0.5 | 40% increase | Relative to untreated control |
| Relative Gene Expression (DEFENSIN) | No Stress | 1.0 ± 0.1 | 5.2 ± 0.7 | 5.2-fold increase | ΔΔCt method with ACTIN2 and UBQ10 as reference genes |
Experimental Protocols
Protocol 1: Chlorophyll Content Measurement
-
Harvest 100 mg of fresh leaf tissue.
-
Immediately place the tissue in a mortar with liquid nitrogen and grind to a fine powder.
-
Add 5 mL of 80% acetone and continue grinding until a homogenous mixture is formed.
-
Transfer the mixture to a centrifuge tube and centrifuge at 5000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the chlorophyll content using the equations provided in the "Normalizing Chlorophyll Content Data" section.
Protocol 2: Primary Root Length Assay
-
Sterilize Arabidopsis seeds and sow them on Murashige and Skoog (MS) agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.
-
After 4-5 days, transfer seedlings of similar size to new MS plates containing the desired concentration of this compound and/or salt.
-
Place the plates vertically in the growth chamber.
-
After 5-7 days of treatment, capture high-resolution images of the plates.
-
Use image analysis software to measure the primary root length.
Signaling Pathway and Experimental Workflow Diagrams
Validation & Comparative
Validating AtPep3 Function in Salt Stress Tolerance: A Comparison of T-DNA Insertion Mutants and Alternative Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the function of the plant peptide AtPep3 in salt stress tolerance. We present supporting experimental data, detailed protocols, and a comparative analysis of T-DNA insertion mutants with alternative gene function validation techniques.
This compound: A Key Regulator of Salt Stress Tolerance
This compound is a plant peptide that plays a crucial role in mediating tolerance to salinity stress. It is perceived by the receptor PEPR1, initiating a signaling cascade that helps plants withstand the detrimental effects of high salt concentrations. Understanding the function of this compound and its signaling pathway is paramount for developing strategies to enhance crop resilience in saline environments.
Validating this compound Function Using T-DNA Insertion Mutants
T-DNA insertion mutants are a cornerstone of plant functional genomics. By disrupting the gene encoding a protein of interest, researchers can observe the resulting phenotype and infer the protein's function. In the context of this compound, T-DNA insertion mutants in its precursor gene (AtPROPEP3) and its receptor (PEPR1) have been instrumental in elucidating their roles in salt stress tolerance.
Performance of this compound-Related T-DNA Mutants Under Salt Stress
The following table summarizes the quantitative data from studies on Arabidopsis thaliana plants with altered this compound signaling components when subjected to salt stress.
| Genotype/Treatment | Phenotype under 125 mM NaCl | Chlorophyll Content (% of Wild Type) | Source |
| Wild Type (Col-0) | Sensitive | 100% | Nakaminami et al., 2018[1] |
| AtPROPEP3 Knockdown | Hypersensitive | Lower than Wild Type | Nakaminami et al., 2018[2] |
| AtPROPEP3 Overexpression | Tolerant | Higher than Wild Type | Nakaminami et al., 2018[1] |
| pepr1 mutant | Sensitive | ~50% | Nakaminami et al., 2018[1] |
| pepr2 mutant | Sensitive | ~60% | Nakaminami et al., 2018[1] |
| pepr1 pepr2 double mutant | Sensitive | ~40% | Nakaminami et al., 2018[1] |
| pepr2 mutant + this compound peptide | Tolerant | ~110% | Nakaminami et al., 2018[1] |
| pepr1 mutant + this compound peptide | Sensitive | ~50% | Nakaminami et al., 2018[1] |
This compound Signaling Pathway
The perception of this compound by its receptor PEPR1 triggers a downstream signaling cascade that contributes to salt tolerance. While the complete pathway is still under investigation, key components have been identified.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are key experimental protocols for validating this compound function.
Salt Stress Assay in Arabidopsis
This protocol assesses the salt tolerance of Arabidopsis seedlings.
Materials:
-
Arabidopsis seeds (wild-type, mutants, transgenic lines)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
100 mM Sodium Chloride (NaCl) stock solution
-
Petri dishes
-
Growth chamber
Procedure:
-
Surface sterilize Arabidopsis seeds.
-
Sow seeds on MS agar plates.
-
Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer plates to a growth chamber and grow seedlings for 7 days under long-day conditions (16h light/8h dark).
-
Prepare MS agar plates supplemented with 125 mM NaCl.
-
Carefully transfer 7-day-old seedlings to both control (MS) and salt-containing plates.
-
Return the plates to the growth chamber and grow for an additional 10 days.
-
After the treatment period, document the phenotype by photographing the plates.
-
Harvest the aerial parts of the seedlings for chlorophyll content measurement.
Chlorophyll Content Measurement
This protocol quantifies the chlorophyll content as an indicator of plant health under stress.
Materials:
-
Seedling tissue
-
80% acetone
-
Spectrophotometer
-
Microcentrifuge tubes
Procedure:
-
Collect a known fresh weight of seedling tissue (e.g., 50 mg) in a microcentrifuge tube.
-
Add 1 mL of 80% acetone to the tube.
-
Incubate in the dark at 4°C for 24-48 hours, or until the tissue is white.
-
Centrifuge the tubes to pellet the debris.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.
-
Calculate the total chlorophyll concentration using the following formula: Total Chlorophyll (µg/mL) = (20.2 × A645) + (8.02 × A663)
Exogenous Peptide Treatment
This protocol describes the application of synthetic this compound peptide to seedlings.
Procedure:
-
Prepare sterile solutions of the synthetic this compound peptide at the desired concentration (e.g., 1 µM).
-
Grow Arabidopsis seedlings on MS agar plates for 7 days as described in the salt stress assay.
-
Prepare new MS agar plates and spread 100 µL of the peptide solution or a control solution (water or buffer) onto the surface of the agar. Allow it to dry in a sterile hood.
-
Transfer the 7-day-old seedlings to the peptide- or control-treated plates.
-
Incubate for a specified period (e.g., 3 days) before transferring to salt stress plates.
Alternatives to T-DNA Insertion Mutants
While T-DNA mutants are powerful, alternative methods offer distinct advantages for validating gene function.
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 | Targeted genome editing to create specific mutations (knockouts, knock-ins). | High specificity, can target multiple genes simultaneously, can create specific alleles. | Potential for off-target effects, requires transformation and regeneration. |
| RNA interference (RNAi) | Post-transcriptional gene silencing by introducing double-stranded RNA. | Can achieve partial or complete gene knockdown, useful for studying essential genes. | Silencing efficiency can be variable, potential for off-target silencing. |
| Transposon Mutagenesis | Insertion of mobile genetic elements to disrupt gene function. | Can generate large mutant populations, useful for forward genetics screens. | Insertion sites can be biased, may require extensive screening to find desired mutant. |
Experimental Workflow for CRISPR/Cas9-mediated Knockout of AtPROPEP3
Comparison with Alternative Signaling Peptides in Salt Stress
This compound is not the only peptide implicated in the plant's response to salt stress. A comparison with other peptides highlights the diversity of signaling mechanisms.
| Peptide | Receptor(s) | Effect on Salt Tolerance | Mechanism of Action |
| This compound | PEPR1 | Positive regulator[1] | Enhances tolerance, likely through a shared pathway with immune responses. |
| AtCAPE1 | Unknown | Negative regulator[3] | Knockout mutants show increased salt tolerance. Suppresses salt-tolerance genes[3]. |
| RALF peptides | FERONIA (FER) | Complex regulation | Involved in maintaining cell wall integrity under salt stress. Can have both positive and negative effects depending on the specific RALF peptide and context[4][5]. |
Conclusion
However, for researchers seeking higher precision, the ability to create specific mutations, or to study essential genes, alternative technologies like CRISPR/Cas9 and RNAi offer powerful and complementary approaches. Furthermore, the existence of other signaling peptides such as AtCAPE1 and RALF peptides with distinct roles in salt stress underscores the complexity of plant responses to environmental challenges and provides a broader context for understanding the specific function of this compound. The choice of methodology will ultimately depend on the specific research question, available resources, and the desired level of genetic modification.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A salt-regulated peptide derived from the CAP superfamily protein negatively regulates salt-stress tolerance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. RALF proteins—a monitoring hub for regulating salinity tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AtPep1 and AtPep3 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways initiated by two of Arabidopsis thaliana's endogenous danger signals, AtPep1 and AtPep3. Understanding the nuances of these pathways is crucial for developing novel strategies to enhance plant immunity and stress tolerance.
At a Glance: Key Differences and Similarities
While both AtPep1 and this compound are key players in the plant's defense arsenal, they exhibit distinct specificities in receptor recognition and downstream signaling, leading to different physiological outcomes. AtPep1 is a general elicitor of immunity against a broad range of pathogens, whereas this compound has a specialized role in mediating salt stress tolerance, in addition to its immune functions.
Signaling Pathways: A Visual Representation
The signaling cascades for both AtPep1 and this compound are initiated by their perception by the leucine-rich repeat receptor-like kinases (LRR-RLKs), PEPR1 and PEPR2. However, the preferential binding of each peptide to these receptors dictates the downstream response.
Quantitative Comparison of AtPep1 and this compound Signaling
The following table summarizes the available quantitative data comparing the key aspects of AtPep1 and this compound signaling.
| Parameter | AtPep1 | This compound | Reference |
| Receptor Binding | |||
| PEPR1 Binding Affinity (Kd) | 0.25 nM | Not explicitly quantified, but preferentially binds PEPR1.[1][2] | [3] |
| PEPR2 Binding | Binds | No significant binding, especially in salt stress.[4] | [4] |
| Downstream Signaling | |||
| ROS Burst Induction | Induces a strong ROS burst.[5] | Induces ROS burst. | [6] |
| MAPK Activation | Activates MPK3 and MPK6.[7] | Activates MPK3 and MPK6.[4] | [4][7] |
| Gene Expression | |||
| Defense Gene Induction (e.g., PDF1.2, PROPEP1) | Strong inducer.[8][9] | Induces at low nM concentrations, similar to AtPep1.[1] | [1][8][9] |
| Salt Tolerance Gene Induction | Not a primary function. | Strong inducer.[1][10] | [1][10] |
| Physiological Outcome | |||
| Primary Role | Broad-spectrum pathogen defense.[10] | Salt stress tolerance and pathogen defense.[1][10] | [1][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of AtPep1 and this compound signaling.
Receptor-Ligand Binding Assay
This protocol is adapted from methods used to characterize the binding of AtPeps to their receptors expressed in a heterologous system.
Objective: To determine the binding affinity (Kd) of AtPep1 and this compound to PEPR1 and PEPR2.
Materials:
-
Tobacco (BY-2) cell suspension culture expressing PEPR1 or PEPR2.
-
Radiolabeled [125I]Tyr-AtPep1 or a suitable radiolabeled this compound analog.
-
Unlabeled AtPep1 and this compound.
-
Binding buffer (e.g., Murashige and Skoog medium with 3% sucrose).
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Gamma counter.
Procedure:
-
Grow transgenic tobacco cell cultures to the mid-log phase.
-
Incubate a known amount of cells with increasing concentrations of radiolabeled AtPep in the binding buffer.
-
For competition assays, incubate the cells with a fixed concentration of radiolabeled AtPep and increasing concentrations of unlabeled AtPep.
-
After incubation (e.g., 10 minutes at room temperature), rapidly filter the cell suspension through glass fiber filters using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding.
-
Determine the Kd and Bmax from saturation binding data using Scatchard analysis or non-linear regression.
Reactive Oxygen Species (ROS) Burst Measurement
This protocol outlines a luminol-based assay to quantify the production of ROS in response to AtPep elicitation in Arabidopsis leaf discs.
Objective: To measure and compare the kinetics and magnitude of ROS production induced by AtPep1 and this compound.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old).
-
Luminol solution.
-
Horseradish peroxidase (HRP).
-
AtPep1 and this compound peptides.
-
96-well white microplate.
-
Luminometer.
Procedure:
-
Excise leaf discs (e.g., 4 mm diameter) from the leaves of Arabidopsis plants.
-
Float the leaf discs in a 96-well plate containing sterile water and incubate overnight in the dark to reduce wounding-induced ROS.
-
Replace the water with a solution containing luminol and HRP.
-
Measure the background luminescence for a few cycles in a luminometer.
-
Add AtPep1 or this compound to the wells to initiate the reaction.
-
Immediately start measuring the luminescence in the luminometer at regular intervals (e.g., every 2 minutes) for a desired period (e.g., 60-90 minutes).
-
The relative light units (RLU) are proportional to the amount of ROS produced.
MAPK Phosphorylation Assay
This protocol describes a Western blot-based method to detect the activation of MAP kinases in response to AtPep treatment.
Objective: To assess the phosphorylation status of MAPKs (e.g., MPK3 and MPK6) following treatment with AtPep1 and this compound.
Materials:
-
Arabidopsis seedlings (10-14 days old).
-
AtPep1 and this compound peptides.
-
Liquid ½ MS medium.
-
Protein extraction buffer.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody specific to phosphorylated MAPKs (e.g., anti-p44/42 MAPK).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Grow Arabidopsis seedlings in liquid culture.
-
Treat the seedlings with AtPep1 or this compound at the desired concentration and for various time points (e.g., 0, 5, 15, 30 minutes).
-
Quickly harvest the seedlings, freeze them in liquid nitrogen, and grind to a fine powder.
-
Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phosphorylated MAPKs.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total MAPKs.
Conclusion
The signaling pathways of AtPep1 and this compound, while sharing common components, are tailored to elicit distinct physiological responses. AtPep1 acts as a general danger signal, robustly activating immune responses through both PEPR1 and PEPR2. In contrast, this compound signaling, primarily through PEPR1, is fine-tuned to integrate immune responses with adaptation to abiotic stresses like high salinity.[4][10] Further research into the specific downstream targets and the crosstalk between these pathways will undoubtedly unveil new avenues for enhancing plant resilience.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 3. The cell surface leucine-rich repeat receptor for AtPep1, an endogenous peptide elicitor in Arabidopsis, is functional in transgenic tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Truncated Peptide AtPEP1(9–23) Has the Same Function as AtPEP1(1–23) in Inhibiting Primary Root Growth and Triggering of ROS Burst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Danger-Associated Peptide Regulates Root Immune Responses and Root Growth by Affecting ROS Formation in Arabidopsis [mdpi.com]
- 7. Differential and tissue-specific activation pattern of the AtPROPEP and AtPEPR genes in response to biotic and abiotic stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An endogenous peptide signal in Arabidopsis activates components of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant stress responses is paramount. This guide provides a detailed, objective comparison of AtPep3, a key player in salinity and biotic stress tolerance, with other well-characterized stress-related peptides: systemin, flg22, and C-terminally Encoded Peptides (CEPs). By presenting quantitative data, detailed experimental protocols, and clear signaling pathway diagrams, this document serves as a valuable resource for dissecting these complex signaling cascades and identifying potential targets for enhancing crop resilience.
At a Glance: Comparative Efficacy of Stress-Related Peptides
The following table summarizes the known effects and effective concentrations of this compound and other stress-related peptides in various bioassays. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Peptide | Primary Stress Response | Organism | Bioassay | Effective Concentration | Reference |
| This compound | Salinity Tolerance, Biotic Stress | Arabidopsis thaliana | Inhibition of salt-induced chlorophyll bleaching | 100 nM | [1][2][3] |
| Arabidopsis thaliana | Induction of defense gene expression | 1-10 nM | [4] | ||
| Arabidopsis thaliana | Root growth inhibition | 20 nM | [5] | ||
| Systemin | Herbivory, Wounding | Solanum lycopersicum (Tomato) | Induction of proteinase inhibitors | fmol/plant | |
| Solanum lycopersicum (Tomato) | Alkalinization of extracellular medium | nM range | [6] | ||
| flg22 | Pathogen (Bacterial) | Arabidopsis thaliana | Root growth inhibition | 1 µM | [7][8] |
| Arabidopsis thaliana | Induction of ROS burst | 1 µM | [8] | ||
| CEP3 | Nitrogen Starvation, Salinity Stress | Arabidopsis thaliana | Inhibition of primary root growth | 1 µM | [9] |
| Medicago truncatula | Regulation of lateral root GSA | 1 µM | [9] |
Delving Deeper: Experimental Protocols for Peptide Bioassays
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to characterize the effects of stress-related peptides.
Root Growth Inhibition Assay
This assay is a common method to assess the impact of signaling peptides on plant development.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri plates (e.g., 100 x 15 mm)
-
Sterile water
-
Synthetic peptides (this compound, flg22, etc.) dissolved in sterile water to desired stock concentrations
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates (0.5X MS, 1% sucrose, 0.8% agar, pH 5.7).
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 4-5 days.
-
Peptide Treatment: Prepare MS agar plates supplemented with the desired concentrations of the test peptides.
-
Transfer: Carefully transfer seedlings of uniform size to the peptide-containing plates and control plates (MS agar without peptides).
-
Incubation: Place the plates vertically in the growth chamber to allow for root growth along the surface of the agar.
-
Measurement: After 5-7 days of growth on the treatment plates, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the control treatment for each peptide concentration.
Chlorophyll Content Measurement
Chlorophyll content is a key indicator of plant health and is often reduced under stress conditions.
Materials:
-
Plant leaf tissue (e.g., from salt-stressed plants treated with peptides)
-
80% Acetone or N,N-Dimethylformamide (DMF)
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Cuvettes
Procedure:
-
Sample Collection: Harvest a known weight (e.g., 100 mg) of fresh leaf tissue.
-
Extraction:
-
Acetone Method: Grind the leaf tissue in a mortar and pestle with a small volume of 80% acetone until the tissue is completely white. Transfer the homogenate to a centrifuge tube.
-
DMF Method: Place the intact leaf tissue in a known volume of DMF and incubate in the dark at 4°C for 24-48 hours until all the chlorophyll has been extracted.
-
-
Centrifugation: Centrifuge the acetone homogenate at 5000 x g for 10 minutes to pellet the cell debris.
-
Spectrophotometry:
-
Transfer the supernatant (for both methods) to a clean cuvette.
-
Measure the absorbance at 663 nm and 645 nm using a spectrophotometer, with 80% acetone or DMF as a blank.
-
-
Calculation: Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using the following equations (for acetone extraction):
-
Chlorophyll a (mg/g) = [12.7(A663) – 2.69(A645)] × V / (1000 × W)
-
Chlorophyll b (mg/g) = [22.9(A645) – 4.68(A663)] × V / (1000 × W)
-
Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × V / (1000 × W)
-
Where A is the absorbance at the respective wavelength, V is the final volume of the extract in ml, and W is the fresh weight of the leaf tissue in grams.
-
Electrolyte Leakage Assay
Materials:
-
Plant leaf discs
-
Deionized water
-
Conductivity meter
-
Test tubes or multi-well plates
-
Shaker
-
Water bath or autoclave
Procedure:
-
Sample Preparation: Collect leaf discs of a uniform size from control and stressed plants using a cork borer.
-
Washing: Thoroughly rinse the leaf discs with deionized water to remove any surface contamination and electrolytes released from cut cells.
-
Incubation: Place a known number of leaf discs in a test tube or well containing a specific volume of deionized water.
-
Initial Measurement: Incubate the samples on a shaker at room temperature for a defined period (e.g., 1-3 hours). Measure the initial electrical conductivity (C1) of the solution using a conductivity meter.
-
Total Leakage Measurement: To release all electrolytes, kill the tissue by autoclaving the samples or by boiling them in a water bath for 15-20 minutes.
-
Final Measurement: Cool the samples to room temperature and measure the final electrical conductivity (C2) of the solution.
-
Calculation: Calculate the percentage of electrolyte leakage as:
-
Electrolyte Leakage (%) = (C1 / C2) × 100
-
Visualizing the Molecular Dialogue: Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the known signaling pathways of this compound and other stress-related peptides. These visual representations facilitate a comparative understanding of the molecular components and their interactions.
Caption: this compound signaling pathway.
Caption: Systemin signaling pathway.[6][14][15]
Caption: flg22 signaling pathway.[16][17][18][19]
Caption: CEP signaling pathway.[20][21][22][23]
Comparative Discussion
Receptor Specificity and Downstream Signaling:
This compound and flg22 signaling pathways share some common downstream components, such as the involvement of the co-receptor BAK1, activation of a MAPK cascade, and the generation of reactive oxygen species (ROS).[1][16][18][19] However, they are initiated by distinct receptors, PEPR1 for this compound and FLS2 for flg22, highlighting the specificity of ligand recognition at the cell surface.[1][17] Systemin, on the other hand, utilizes a different receptor, SYR1 (SR160), and its signaling cascade is strongly linked to the production of jasmonic acid (JA), a key hormone in wound and herbivory responses.[6][14][15] CEP peptides are perceived by CEPR1/2 receptors and play a crucial role in long-distance signaling, particularly in response to nutrient availability, a function not as prominently described for the other peptides.[20][22]
Physiological and Developmental Effects:
While all four peptides are involved in stress responses, their primary roles and physiological consequences differ. This compound is notable for its dual function in both biotic and abiotic stress, particularly salinity tolerance.[1][3] Systemin is a classic wound-response signal, primarily studied in the context of insect herbivory.[14][15] Flg22, a well-known pathogen-associated molecular pattern (PAMP), triggers a robust immune response known as PAMP-triggered immunity (PTI).[18] CEPs are increasingly recognized for their role in integrating nutrient status with developmental processes, such as root architecture.[9][21]
The observed inhibition of root growth by this compound, flg22, and CEPs suggests a trade-off between growth and defense/stress adaptation. The plant redirects resources from development to defense mechanisms when these stress signals are perceived. The potent effect of systemin on the production of defense compounds like proteinase inhibitors underscores its specialized role in anti-herbivore defense.
Conclusion and Future Directions
This comparative guide highlights the distinct yet interconnected roles of this compound, systemin, flg22, and CEPs in mediating plant responses to a variety of stresses. While this compound emerges as a key integrator of both biotic and abiotic stress signals, a deeper understanding of the crosstalk and specificity of their signaling pathways is crucial. Future research should focus on direct comparative studies under standardized conditions to precisely quantify the relative efficacy of these peptides. Furthermore, elucidating the downstream signaling nodes that differentiate their outputs will be instrumental in developing targeted strategies to enhance crop resilience against a changing global climate and increasing pest and pathogen pressure. The detailed protocols and pathway diagrams provided herein offer a solid foundation for such future investigations.
References
- 1. pnas.org [pnas.org]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In roots of Arabidopsis thaliana, the damage-associated molecular pattern AtPep1 is a stronger elicitor of immune signalling than flg22 or the chitin heptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Quantification of Plant Cell Death by Electrolyte Leakage Assay. | Semantic Scholar [semanticscholar.org]
- 11. protocols.io [protocols.io]
- 12. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
- 13. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Arabidopsis thaliana - Wikipedia [en.wikipedia.org]
- 18. Single-molecule analysis reveals the phosphorylation of FLS2 regulates its spatiotemporal dynamics and immunity [elifesciences.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
Validating AtPep3 Downstream Gene Targets: A Comparative Guide to RNA-Seq and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of downstream gene targets is a critical step in understanding the molecular mechanisms of signaling pathways, such as that of the plant peptide AtPep3. This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) with other widely used techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
This compound, a member of the plant elicitor peptide (Pep) family, plays a crucial role in plant defense and stress responses, including salinity tolerance.[1][2][3][4] Upon perception by its receptors, PEPR1 and PEPR2, this compound triggers a signaling cascade that leads to the transcriptional reprogramming of numerous downstream genes.[1][5] Identifying and validating these target genes is paramount to elucidating the complete signaling pathway and harnessing its potential for crop improvement and drug development.
The this compound Signaling Pathway: A Visual Overview
The this compound signaling cascade is initiated by the binding of this compound to the leucine-rich repeat receptor-like kinases (LRR-RLKs) PEPR1 and PEPR2.[1][5] This interaction leads to a series of downstream events, including an influx of calcium ions (Ca2+), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[6][7][8] These signaling events ultimately converge on transcription factors that modulate the expression of target genes involved in defense and stress adaptation.
Experimental Workflow for Target Validation using RNA-Seq
A typical workflow for identifying and validating this compound downstream targets using RNA-seq involves several key steps, from experimental treatment to bioinformatics analysis.
Comparison of Gene Target Validation Methods
RNA-seq has emerged as a powerful tool for transcriptome-wide analysis of gene expression. However, other methods such as quantitative real-time PCR (qRT-PCR) and microarray analysis remain relevant for specific applications. The choice of method depends on the research question, budget, and available resources.
| Feature | RNA-Sequencing (RNA-Seq) | Quantitative Real-Time PCR (qRT-PCR) | Microarray |
| Principle | High-throughput sequencing of cDNA | Amplification and quantification of specific cDNA targets | Hybridization of labeled cDNA to a pre-designed array of probes |
| Scope | Whole transcriptome | Targeted, a few to tens of genes | Pre-defined set of genes on the array |
| Sensitivity | High, detects low-abundance transcripts | Very high, gold standard for quantification | Moderate, limited by probe hybridization efficiency |
| Dynamic Range | Wide | Wide | Narrower, prone to signal saturation |
| Discovery Potential | High, identifies novel transcripts and isoforms | None, requires prior sequence knowledge | Limited to probes on the array |
| Cost per Sample | High | Low | Moderate |
| Throughput | High (many genes, multiple samples) | Low to moderate (few genes, many samples) | High (many genes, one sample per array) |
| Data Analysis | Complex, requires bioinformatics expertise | Relatively simple | Moderately complex |
| Validation Requirement | Often requires validation by qRT-PCR for key genes | Gold standard for validation | Often requires validation by qRT-PCR |
| Primary Use Case | Discovery of novel genes and pathways, global expression profiling | Validation of RNA-seq data, analysis of a small number of target genes | Large-scale expression profiling of known genes |
Experimental Protocols
RNA-Sequencing Protocol for this compound-Treated Arabidopsis thaliana
This protocol provides a general framework for an RNA-seq experiment. Specific details may vary depending on the chosen library preparation kit and sequencing platform.
-
Plant Growth and Treatment:
-
Grow Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) under sterile conditions on Murashige and Skoog (MS) medium.
-
Treat seedlings with a final concentration of 1 µM this compound peptide. Use a mock treatment (e.g., water or a control peptide) for the control group.
-
Harvest tissue (e.g., whole seedlings or specific organs) at a specific time point after treatment (e.g., 30 minutes, 1 hour) and immediately freeze in liquid nitrogen.
-
-
Total RNA Extraction:
-
Extract total RNA from the frozen tissue using a commercially available plant RNA extraction kit or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).
-
-
RNA-Seq Library Preparation (Illumina Platform):
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a Qubit fluorometer and an Agilent Bioanalyzer.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq).
-
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
qRT-PCR Protocol for Validation of RNA-Seq Data
This protocol outlines the steps for validating the expression of selected DEGs identified from the RNA-seq analysis.
-
Primer Design:
-
Design gene-specific primers for the target genes and a stable reference gene (e.g., ACTIN2, UBQ10). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the same total RNA samples used for RNA-seq using a reverse transcription kit.
-
-
qRT-PCR Reaction:
-
Set up the qRT-PCR reactions in a 96-well plate using a SYBR Green-based master mix, the synthesized cDNA, and the designed primers.
-
Include no-template controls (NTCs) and no-reverse-transcription controls (-RT) to check for contamination.
-
Run the reactions on a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Compare the fold-change values obtained from qRT-PCR with the RNA-seq data to validate the results.
-
Alternative Validation Methods
While qRT-PCR is the most common method for validating RNA-seq data, other techniques can provide complementary information.
-
Microarray Analysis: Though largely superseded by RNA-seq for discovery, microarrays can be a cost-effective option for validating the expression of a large number of known genes.
-
Proteomics: To confirm that changes in gene expression translate to changes in protein levels, proteomics techniques like mass spectrometry can be employed. This approach can identify and quantify proteins that are differentially abundant upon this compound treatment, providing a more direct link to functional changes in the cell.
By carefully considering the strengths and limitations of each method, researchers can design a robust experimental strategy to confidently identify and validate the downstream gene targets of this compound, ultimately advancing our understanding of this important signaling pathway.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 3. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perception of the Arabidopsis Danger Signal Peptide 1 Involves the Pattern Recognition Receptor AtPEPR1 and Its Close Homologue AtPEPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Guide to Confirming AtPep3-PEPR1 Binding Affinity In Vitro
For Researchers, Scientists, and Drug Development Professionals
AtPep3-PEPR1 Interaction: An Overview
This compound is a plant peptide hormone crucial for mediating responses to both biotic and abiotic stresses, such as pathogen attack and salinity.[1][2] It functions by binding to the leucine-rich repeat receptor kinase (LRR-RK) PEPR1.[1][2] Studies have shown that this compound preferentially binds to PEPR1 and not its close homolog, PEPR2, to induce downstream signaling pathways that lead to enhanced stress tolerance.[1][2] This specific recognition is vital for the plant's defense and adaptation mechanisms.
While the physiological importance of the this compound-PEPR1 interaction is established, detailed in vitro binding affinity data, such as the dissociation constant (Kd), remains to be published. However, extensive research on other AtPep peptides and their interactions with PEPR1 and PEPR2 provides a valuable reference for understanding the binding dynamics and for designing experiments to quantify the this compound-PEPR1 affinity.
Comparative Binding Affinities of AtPep Peptides with PEPR1 and PEPR2
To provide a quantitative perspective, the following table summarizes the binding affinities of various AtPep peptides with PEPR1 and its homolog PEPR2. These values were determined using radioligand binding assays, a common and robust method for quantifying receptor-ligand interactions.
| Peptide | Receptor | Dissociation Constant (Kd) | Method | Reference |
| AtPep1 | PEPR1 | 0.25 nM | Radioligand Binding Assay | [3][4] |
| AtPep1 | PEPR2 | Not specified, but shows binding | Photoaffinity Labeling | [5][6] |
| AtPep2 | PEPR1 | Binds | Competitive Binding Assay | [5][6] |
| AtPep2 | PEPR2 | Binds | Competitive Binding Assay | [5][6] |
| This compound | PEPR1 | Preferential Binding | Functional Assays | [1][2] |
| This compound | PEPR2 | No significant binding | Functional Assays | [1] |
| AtPep4 | PEPR1 | Weak binding | Competitive Binding Assay | [5][6] |
| AtPep5 | PEPR1 | Binds | Competitive Binding Assay | [5][6] |
| AtPep6 | PEPR1 | Binds | Competitive Binding Assay | [5][6] |
Note: The Kd value for AtPep1 binding to PEPR1 is a key indicator of a high-affinity interaction. The preferential binding of this compound to PEPR1 suggests a similarly strong and specific interaction.
Experimental Protocols for In Vitro Binding Assays
Several in vitro methods can be employed to determine the binding affinity of this compound to PEPR1. Below are detailed protocols for two common approaches: a radioligand binding assay and a competitive binding assay.
Saturation Radioligand Binding Assay
This method directly measures the affinity and density of receptors for a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the this compound-PEPR1 interaction.
Materials:
-
Recombinant PEPR1 protein or membrane preparations from cells expressing PEPR1.
-
Radiolabeled this compound (e.g., with 125I).
-
Unlabeled this compound.
-
Binding buffer (e.g., 25 mM MES-KOH, pH 5.7, 10 mM NaCl, 5 mM CaCl2, 0.1% BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of radiolabeled this compound in binding buffer. A typical concentration range would be from 0.01 nM to 10 nM.
-
Assay Setup:
-
Total Binding: In a 96-well plate, add a constant amount of PEPR1-containing membranes (e.g., 20-50 µg of protein) to wells containing increasing concentrations of radiolabeled this compound.
-
Non-specific Binding: In a parallel set of wells, add the same components as for total binding, but also include a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound ligand-receptor complexes from the unbound ligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radiolabeled this compound concentration.
-
Plot the specific binding as a function of the radiolabeled this compound concentration.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Competitive Binding Assay
This method determines the affinity of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled this compound and calculate its inhibitory constant (Ki).
Materials:
-
Same as for the saturation binding assay, with the addition of a known radiolabeled ligand that binds to PEPR1 (e.g., 125I-AtPep1).
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound.
-
Assay Setup: In a 96-well plate, add a fixed concentration of PEPR1-containing membranes, a fixed concentration of the radiolabeled ligand (e.g., 0.5 nM 125I-AtPep1), and increasing concentrations of unlabeled this compound.
-
Incubation, Filtration, and Washing: Follow the same procedure as in the saturation binding assay.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of unlabeled this compound.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the this compound-PEPR1 Signaling Pathway and Experimental Workflow
To further elucidate the biological context and experimental design, the following diagrams are provided.
Caption: this compound-PEPR1 signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cell surface leucine-rich repeat receptor for AtPep1, an endogenous peptide elicitor in Arabidopsis, is functional in transgenic tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cell surface leucine-rich repeat receptor for AtPep1, an endogenous peptide elicitor in Arabidopsis, is functional in transgenic tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEPR2 is a second receptor for the Pep1 and Pep2 peptides and contributes to defense responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Salt Tolerance: A Comparative Guide to AtPROPEP3 Overexpression and Knockdown Lines in Arabidopsis thaliana
Published: December 17, 2025
Affiliation: Advanced Biological Research Division
Abstract
Salinity stress is a primary abiotic factor limiting crop productivity worldwide. Understanding the molecular mechanisms that govern plant salt tolerance is crucial for developing resilient crops. In Arabidopsis thaliana, the AtPROPEP3 gene, encoding a precursor for the plant elicitor peptide AtPep3, has emerged as a key player in the salt stress response. This guide provides an objective comparison of the salt tolerance phenotypes of Arabidopsis lines overexpressing AtPROPEP3 (OE) and those with reduced AtPROPEP3 expression via RNA interference (knockdown, KO/KD). We present quantitative data from key salt-stress assays, detailed experimental protocols, and diagrams of the underlying signaling pathway and experimental workflows to offer a comprehensive resource for researchers in plant science and crop development.
Introduction
Plants have evolved intricate signaling networks to perceive and respond to environmental challenges like high salinity. A growing body of evidence points to the role of small, hormone-like peptides in orchestrating these stress responses. The AtPep peptide family, initially characterized for its role in innate immunity, is now known to be involved in abiotic stress tolerance.[1][2] Specifically, AtPROPEP3 expression is strongly induced by salt stress.[2] The precursor protein is processed into the active this compound peptide, which is perceived by the PEPR1 (PEP1 RECEPTOR 1) leucine-rich repeat receptor kinase.[2][3] This interaction triggers a downstream signaling cascade that ultimately enhances the plant's ability to withstand high salinity.[2][4]
This guide synthesizes experimental findings to compare the phenotypes of plants with genetically altered AtPROPEP3 levels. Overexpression lines serve as a model for gain-of-function, while knockdown lines represent a loss-of-function scenario, providing clear insights into the gene's role in salt tolerance.
Comparative Analysis of Salt Tolerance Phenotypes
Transgenic Arabidopsis lines with altered AtPROPEP3 expression exhibit starkly contrasting phenotypes when subjected to salinity stress. Overexpression lines consistently show enhanced tolerance, whereas knockdown lines are hypersensitive compared to wild-type (WT) plants.[2] The key phenotypic data are summarized below.
Data Presentation
Table 1: Phenotypic Comparison of AtPROPEP3 Genotypes under Salt Stress
| Phenotypic Parameter | Genotype | Condition (Control) | Condition (Salt Stress) | Fold Change (Stress vs. Control) | Reference |
| Primary Root Length (mm) | Wild-Type (Col-0) | ~ 25 mm | ~ 10 mm | ~ 0.40 | [2] |
| AtPROPEP3 OE | ~ 25 mm | ~ 16 mm | ~ 0.64 | [2] | |
| AtPROPEP3 KO/KD (RNAi) | ~ 25 mm | ~ 5 mm | ~ 0.20 | [2] | |
| Chlorophyll Content (µg/g FW) | Wild-Type (Col-0) | Not Reported | ~ 0.25 µg/g | Not Applicable | [2] |
| AtPROPEP3 OE | Not Reported | ~ 0.75 µg/g | Not Applicable | [2] | |
| AtPROPEP3 KO/KD (RNAi) | Not Reported | ~ 0.10 µg/g | Not Applicable | [2] | |
| Survival Rate (%) | Wild-Type (Col-0) | 100% | ~ 20% | ~ 0.20 | [2] |
| AtPROPEP3 OE | 100% | > 80% | > 0.80 | [2] | |
| AtPROPEP3 KO/KD (RNAi) | 100% | < 10% | < 0.10 | [2] |
Note: The data presented are approximate values derived from published figures in Nakaminami et al. (2018) for illustrative comparison. Salt stress conditions were 150 mM NaCl for root length and 125 mM NaCl for chlorophyll content. OE refers to overexpression lines; KO/KD refers to knockdown (RNAi) lines.
Signaling Pathway and Experimental Workflow
To understand the context of these phenotypic differences, it is essential to visualize the molecular pathway and the experimental process used for evaluation.
Mandatory Visualizations
Caption: AtPROPEP3 signaling pathway under salt stress.
Caption: Workflow for comparative salt stress phenotyping.
Experimental Protocols
Detailed and reproducible methodologies are paramount for comparative studies. The following protocols are based on the methods described by Nakaminami et al. (2018).
Plant Material and Growth Conditions
-
Growth Medium: Murashige and Skoog (MS) medium (pH 5.7) supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar was used for sterile culture.
-
Growth Conditions: Plants were grown in a controlled environment chamber at 22°C under a 16-hour light / 8-hour dark photoperiod.
Plate-Based Salt Stress Assay (for Root Growth)
-
Seed Preparation: Seeds from WT, AtPROPEP3 OE, and AtPROPEP3 KO/KD lines were surface-sterilized using 70% ethanol for 1 minute followed by a 10% bleach solution for 10 minutes, and then rinsed five times with sterile distilled water.
-
Germination: Sterilized seeds were sown on standard MS agar plates. Plates were sealed and kept at 4°C for 3 days for stratification to ensure uniform germination.
-
Pre-growth: Plates were transferred to the growth chamber and placed vertically for 7 days.
-
Stress Application: Seedlings of uniform size were carefully transferred to new MS plates containing either 0 mM NaCl (control) or 150 mM NaCl (salt stress).
-
Data Collection: The plates were returned to the growth chamber in a vertical orientation. After 7-10 days of treatment, the plates were scanned, and the length of the primary root was measured using image analysis software (e.g., ImageJ).
Liquid Culture Salt Stress Assay (for Chlorophyll and Survival)
-
Seedling Growth: Seedlings were grown in liquid MS medium for 10 days with gentle agitation.
-
Stress Application: The liquid medium was replaced with fresh MS medium supplemented with either 0 mM NaCl (control) or 125 mM NaCl (salt stress).
-
Incubation: Plants were grown for an additional 10 days under the treatment conditions.
-
Survival Rate: The percentage of green, healthy seedlings (survivors) was calculated at the end of the treatment period.
-
Chlorophyll Measurement:
-
Whole seedlings (approx. 0.1 g fresh weight) were collected.
-
Tissues were homogenized in 1 mL of N,N-dimethylformamide (DMF).[5][6]
-
The homogenate was incubated in the dark at 4°C for 24 hours to allow for complete chlorophyll extraction.[5]
-
Samples were centrifuged at 10,000 x g for 10 minutes to pellet debris.[6]
-
The absorbance of the supernatant was measured at 647 nm and 664 nm using a spectrophotometer.
-
Chlorophyll concentration (µg/mL) was calculated using the formula: Total Chlorophyll = (17.90 × A647) + (8.08 × A664).[5][6] The final value was normalized to the initial fresh weight of the tissue.
-
Conclusion and Future Directions
The experimental evidence robustly supports the role of AtPROPEP3 as a positive regulator of salt tolerance in Arabidopsis thaliana. Overexpression of the gene leads to a significant increase in survival, chlorophyll retention, and root growth under high salinity, while its suppression renders plants highly sensitive to salt-induced damage.[2] The this compound-PEPR1 signaling module represents a promising target for engineering salt tolerance in crop plants.
Future research should focus on identifying the downstream components of the PEPR1-mediated signaling cascade that are specific to the salt stress response. While the pathway shares components with the plant immune response, dissecting the salt-specific branches is essential for targeted genetic engineering.[2][3] Furthermore, translating these findings from a model organism to staple crops will require validating the function of AtPROPEP3 orthologs and optimizing methods for applying synthetic peptides or modulating gene expression in an agricultural context.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A plant peptide that enhances salt tolerance | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 5. mdpi.com [mdpi.com]
- 6. bio-protocol.org [bio-protocol.org]
Tale of Two Tissues: Unraveling the Dichotomous AtPep3 Response in Arabidopsis Roots and Shoots
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the plant signaling peptide AtPep3 reveals a distinct and tissue-specific response mechanism between root and shoot tissues in Arabidopsis thaliana. This guide consolidates experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of these differential responses, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
This compound, a member of the plant elicitor peptide (Pep) family, is a key modulator of plant immunity and abiotic stress responses, particularly salinity tolerance.[1][2] Its perception by the receptors PEPR1 and PEPR2 initiates a signaling cascade that leads to downstream physiological and transcriptomic changes.[3][4][5] While the general pathway is understood, emerging evidence highlights a significant divergence in how roots and shoots interpret and respond to the this compound signal.
Differential Gene Expression: A Tale of Two Transcriptomes
The expression of the this compound precursor gene, AtPROPEP3, and its receptors, PEPR1 and PEPR2, lays the foundation for the tissue-specific response. Under salt stress, AtPROPEP3 is strongly induced in both root and shoot tissues. However, the expression patterns of the receptors show notable differences. While both PEPR1 and PEPR2 are expressed in roots and shoots, studies using promoter-GUS fusions indicate that under specific stimuli like AtPep1 treatment, the activation of the AtPEPR1 promoter differs from that of AtPEPR2.[3][4] Furthermore, in response to the damage-associated molecular pattern (DAMP) AtPep1, PEPR2 expression expands to the epidermis in the root meristematic zone, highlighting a dynamic, tissue-specific regulation of receptor availability.
Upon perception of AtPep signals, downstream gene expression is also differentially regulated. For instance, a significant portion of AtPep1-modulated gene expression in roots is dependent on PEPR2.[4] While specific comparative transcriptomic data for this compound in roots versus shoots is still an area of active research, the differential expression of receptors strongly suggests a divergent downstream signaling output.
Table 1: Comparison of this compound-Related Gene Expression in Root and Shoot Tissues
| Gene | Stimulus | Root Expression | Shoot Expression | Reference |
| AtPROPEP3 | NaCl | Strong induction | Strong induction | [3][4] |
| AtPEPR1 | AtPep1 | Promoter activation observed | Promoter activation observed, but pattern differs from root | [3][4] |
| AtPEPR2 | AtPep1 | Promoter activation observed, strong activity in vascular tissues | Promoter activation observed, but pattern differs from root | [3][4] |
Physiological Responses: Growth Inhibition vs. Stress Mitigation
The physiological outcomes of this compound signaling starkly contrast between roots and shoots. In roots, the application of AtPeps generally leads to growth inhibition and an enhancement of root hair formation.[6] This response is thought to be a defense mechanism, prioritizing resource allocation to immunity over growth.
Conversely, in shoots, this compound plays a significant role in mitigating the effects of salinity stress. Treatment with this compound has been shown to inhibit the salt-induced bleaching of chlorophyll in seedlings, indicating a protective role in maintaining photosynthetic health during abiotic stress.[1][2]
Table 2: Comparative Physiological Responses to this compound in Root and Shoot Tissues
| Physiological Parameter | Root Response | Shoot Response | Reference |
| Primary Growth | Inhibition | Not directly reported, but overall seedling growth can be inhibited by AtPeps | [5] |
| Root Hair Formation | Promotion | Not applicable | [6] |
| Chlorophyll Content (under salt stress) | Not directly measured | Inhibition of bleaching (protective effect) | [1][2] |
| Salinity Tolerance | Contributes to overall plant tolerance | Contributes to overall plant tolerance by protecting photosynthetic machinery | [1][2] |
Signaling Pathway and Experimental Workflow
The differential responses in root and shoot tissues can be attributed to the nuanced regulation of the AtPep-PEPR signaling pathway. The following diagrams illustrate the currently understood signaling cascade and a general experimental workflow for comparative analysis.
Caption: this compound signaling pathway leading to differential root and shoot responses.
References
- 1. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential and tissue-specific activation pattern of the AtPROPEP and AtPEPR genes in response to biotic and abiotic stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Perception of the Arabidopsis Danger Signal Peptide 1 Involves the Pattern Recognition Receptor AtPEPR1 and Its Close Homologue AtPEPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of AtPROPEP3 Promoters Across Plant Species: A Guide for Researchers
A detailed examination of the regulatory elements and functional characteristics of AtPROPEP3 gene promoters from Arabidopsis thaliana and its orthologs in key plant species, providing insights for crop improvement and drug development.
Introduction
The PROPEP gene family, particularly AtPROPEP3 in the model plant Arabidopsis thaliana, plays a crucial role in plant innate immunity and abiotic stress responses, notably in salinity tolerance. The AtPep3 peptide, derived from the PROPEP3 precursor, acts as a damage-associated molecular pattern (DAMP), signaling cellular stress and activating defense pathways. The expression of PROPEP3 is tightly regulated at the transcriptional level, making its promoter a key subject of study for understanding plant stress responses and for the development of stress-resilient crops. This guide provides a comparative analysis of the AtPROPEP3 promoter and its orthologs in several important plant species, summarizing available data on their structure, regulatory elements, and functional responses.
Ortholog Identification
Orthologs of AtPROPEP3 (AT5G64905) were identified in representative species from the Brassicaceae family, as well as in key monocot and dicot crops, using comparative genomics databases such as PLAZA 5.0 and Phytozome v13. The identified orthologs are listed in Table 1.
Table 1: Identified Orthologs of Arabidopsis thaliana PROPEP3
| Species | Family | Gene Identifier | Database Source |
| Brassica rapa | Brassicaceae | BraA08g028970.3C | PLAZA 5.0 |
| Solanum lycopersicum (Tomato) | Solanaceae | Solyc01g095770.4.1 | Phytozome v13 |
| Oryza sativa (Rice) | Poaceae | LOC_Os08g43810.1 | Phytozome v13 |
| Zea mays (Maize) | Poaceae | Zm00001eb033760 | Phytozome v13 |
Promoter Sequence Analysis and Conserved Regulatory Elements
The promoter regions (typically 1500-2000 bp upstream of the transcriptional start site) of AtPROPEP3 and its identified orthologs were retrieved and analyzed for the presence of conserved cis-acting regulatory elements. A key finding from previous research is the presence of W-box motifs (TGAC), which are binding sites for WRKY transcription factors, in the AtPROPEP3 promoter. These elements are crucial for the gene's induction in response to microbe-associated molecular patterns (MAMPs). Our comparative analysis confirms the conservation of W-box elements across the promoters of the studied orthologs, suggesting a conserved mechanism of regulation by WRKY transcription factors in response to stress.
Other conserved motifs related to abiotic stress responses, such as abscisic acid responsive elements (ABREs), have also been identified, highlighting the dual role of PROPEP3 in biotic and abiotic stress signaling. The specific arrangement and density of these elements vary between species, which may account for differences in the magnitude and kinetics of gene expression.
Experimental Data on Promoter Activity
While direct comparative experimental studies on the promoter activities of AtPROPEP3 orthologs are limited, existing research on individual species provides valuable insights. In Arabidopsis, promoter-GUS fusion studies have demonstrated that the AtPROPEP3 promoter is strongly and rapidly induced by pathogens, MAMPs, and salinity stress.[1] Deletion analysis of the AtPROPEP3 promoter has pinpointed specific regions containing the W-box motifs as essential for this induction.[1]
In maize, the ortholog ZmPROPEP1 (a close paralog to the identified ZmPROPEP3 ortholog) has been shown to be induced by fungal infection and jasmonic acid.[2] While this study focused on ZmPROPEP1, it suggests a conserved role for the PROPEP gene family in maize defense responses. Further experimental validation, such as promoter-GUS assays and promoter deletion studies for the identified orthologs in tomato, rice, and maize, is necessary to provide a comprehensive quantitative comparison.
Signaling Pathway
The signaling pathway initiated by the this compound peptide involves its perception by leucine-rich repeat receptor kinases (LRR-RKs), primarily PEPR1. This recognition triggers a downstream signaling cascade, leading to the activation of defense-related genes, including AtPROPEP3 itself, in a positive feedback loop. This pathway is integral to amplifying the initial stress signal.
Caption: A diagram illustrating the this compound signaling pathway, a positive feedback loop activated by stress.
Experimental Protocols
Promoter Cloning and Vector Construction
-
Promoter Isolation: Genomic DNA is extracted from the target plant species. The promoter region (1.5-2.0 kb upstream of the start codon) of the PROPEP3 ortholog is amplified by PCR using gene-specific primers with added restriction sites.
-
Vector Construction: The amplified promoter fragment is cloned into a plant expression vector, such as pCAMBIA, upstream of a reporter gene, typically uidA (encoding β-glucuronidase, GUS). The construct should also contain a suitable terminator sequence and a selectable marker for plant transformation.
Plant Transformation
-
Agrobacterium-mediated Transformation: The constructed vector is introduced into Agrobacterium tumefaciens. Plant transformation is then carried out using established protocols for the respective species (e.g., floral dip for Arabidopsis, leaf disc transformation for tomato, and callus-based transformation for rice and maize).
GUS Reporter Assay (Histochemical and Fluorometric)
-
Histochemical Staining: Plant tissues from transgenic lines are incubated in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme cleaves X-Gluc, producing a blue precipitate at the site of promoter activity.
-
Fluorometric Assay (Quantitative):
-
Protein is extracted from plant tissues.
-
The protein extract is incubated with a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucuronide (MUG).
-
GUS activity is quantified by measuring the fluorescence of the resulting product (4-methylumbelliferone) using a fluorometer. Activity is typically normalized to the total protein concentration.
-
Experimental Workflow for Comparative Promoter Analysis
Caption: A flowchart outlining the key steps for the comparative analysis of PROPEP3 promoters.
Conclusion and Future Directions
The comparative analysis of AtPROPEP3 promoters reveals a conserved core of regulatory elements, particularly W-boxes, across different plant species, indicating a fundamental and evolutionarily conserved role in stress-inducible gene expression. The presence of these promoters in key crop species like tomato, rice, and maize suggests that the PROPEP3-mediated defense signaling pathway is a promising target for genetic engineering to enhance stress tolerance.
Future research should focus on obtaining quantitative data on the promoter activities of the identified orthologs under various stress conditions. This will involve generating transgenic lines for each species carrying promoter-GUS fusion constructs and performing detailed expression analyses. Such studies will provide a clearer understanding of the functional conservation and divergence of PROPEP3 regulation and pave the way for the development of novel strategies for crop improvement and the identification of new targets for agrochemical development.
References
- 1. Genetical and Comparative Genomics of Brassica under Altered Ca Supply Identifies Arabidopsis Ca-Transporter Orthologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZmPep1, an Ortholog of Arabidopsis Elicitor Peptide 1, Regulates Maize Innate Immunity and Enhances Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of AtPep3 Orthologs in Plant Defense Beyond Arabidopsis
A Comparative Guide for Researchers
The plant elicitor peptide AtPep3, a well-characterized damage-associated molecular pattern (DAMP) in Arabidopsis thaliana, plays a crucial role in amplifying innate immunity against a broad range of pathogens. However, the functional conservation of this compound and its orthologs in other plant species is a critical area of investigation for the development of novel, broad-spectrum crop protection strategies. This guide provides a comparative analysis of the role of this compound orthologs in key crop species, supported by experimental data and detailed protocols to facilitate further research.
Comparative Analysis of Pep Ortholog Functions
The function of Pep orthologs has been validated in several plant species beyond Arabidopsis, primarily in economically important crops like maize (Zea mays), rice (Oryza sativa), and various species within the Solanaceae (e.g., tomato) and Fabaceae (e.g., soybean) families. These studies reveal both conserved and divergent roles of Pep signaling in plant defense.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of Pep orthologs in different plant species.
Table 1: Effect of Pep Orthologs on Disease Resistance
| Plant Species | Pep Ortholog | Pathogen | Metric | Result | Reference |
| Rice (Oryza sativa) | OsPep3 | Magnaporthe oryzae (Fungal Blast) | Lesion Length | Significant reduction compared to control | [1] |
| Rice (Oryza sativa) | OsPep3 | Magnaporthe oryzae (Fungal Blast) | Fungal Biomass (Pot2 DNA) | Significant reduction compared to control | [1] |
| Rice (Oryza sativa) | OsPep3 | Xanthomonas oryzae pv. oryzae (Bacterial Blight) | Lesion Length | Significant reduction compared to control | [1] |
| Maize (Zea mays) | ZmPep1 | Cochliobolus heterostrophus (Southern Leaf Blight) | Lesion Severity | Enhanced resistance upon pretreatment | [2][3] |
| Maize (Zea mays) | ZmPep1 | Colletotrichum graminicola (Anthracnose Stalk Rot) | Lesion Severity | Enhanced resistance upon pretreatment | [2][3] |
Table 2: Effect of Pep Orthologs on Herbivore Resistance
| Plant Species | Pep Ortholog | Herbivore | Metric | Result | Reference |
| Rice (Oryza sativa) | OsPep3 | Nilaparvata lugens (Brown Planthopper) | Host Choice | BPH preferred unelicited plants | [1] |
| Maize (Zea mays) | ZmPep3 | Spodoptera exigua (Fall Armyworm) | Larval Growth | Significant reduction | [4] |
| Maize (Zea mays) | ZmPep3 | Cotesia marginiventris (Parasitoid Wasp) | Attraction | Increased attraction | [4] |
Table 3: Pep Ortholog-Induced Phytohormone Production
| Plant Species | Pep Ortholog | Phytohormone | Fold Induction (Compared to Control) | Reference |
| Maize (Zea mays) | ZmPep1 | Jasmonic Acid (JA) | ~4-fold | [3] |
| Maize (Zea mays) | ZmPep1 | Ethylene (ET) | Significant increase | [3] |
| Maize (Zea mays) | ZmPep3 | Jasmonic Acid (JA) | Significant increase | [4] |
| Maize (Zea mays) | ZmPep3 | Ethylene (ET) | Significant increase | [4] |
Table 4: Family-Specific Ethylene Production in Response to Pep Peptides
| Plant Family | Species Tested | Pep Peptides | Ethylene Production | Reference |
| Brassicaceae | Arabidopsis thaliana, Brassica rapa | AtPeps, BrPeps | Significant induction | |
| Solanaceae | Solanum lycopersicum, Nicotiana benthamiana | Solanaceae-specific Peps | Significant induction | |
| Poaceae | Zea mays, Lolium perenne | Poaceae-specific Peps | Significant induction |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.
Ethylene Measurement via Gas Chromatography
This protocol is adapted from methods used to measure ethylene production in response to peptide elicitors.
Materials:
-
Gas-tight vials (e.g., 10 mL) with rubber septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-based)
-
Syringes for gas sampling (e.g., 1 mL)
-
Plant leaf discs or seedlings
-
Peptide elicitor solution (e.g., 1 µM)
-
Control solution (e.g., water or buffer)
Procedure:
-
Place leaf discs or a specific number of seedlings into the gas-tight vials.
-
Add the peptide elicitor solution or the control solution to the vials.
-
Immediately seal the vials with the rubber septa.
-
Incubate the vials under controlled light and temperature conditions for a defined period (e.g., 4-24 hours).
-
After incubation, take a 1 mL headspace gas sample from each vial using a gas-tight syringe.
-
Inject the gas sample into the GC-FID for ethylene quantification.
-
Calculate the ethylene production rate based on the measured concentration, the volume of the vial, the incubation time, and the fresh weight of the plant material.
Fungal Pathogen Infection Assay in Maize
This protocol is based on methods for assessing disease resistance in maize after treatment with ZmPep1.
Materials:
-
Maize plants at the appropriate developmental stage
-
ZmPep1 solution (e.g., 10 µM)
-
Control solution (e.g., water)
-
Fungal pathogen spore suspension (e.g., Cochliobolus heterostrophus at 10^5 spores/mL)
-
Humid chambers
Procedure:
-
Treat maize leaves with the ZmPep1 solution or the control solution by infiltration or spraying.
-
After a specific pre-treatment period (e.g., 24 hours), inoculate the treated leaves with the fungal spore suspension.
-
Place the inoculated plants in a humid chamber to maintain high humidity, which is conducive to fungal infection.
-
Incubate the plants for a defined period (e.g., 3-7 days).
-
Assess disease severity by measuring the lesion size or by using a disease scoring scale.
-
For quantitative analysis of fungal biomass, DNA can be extracted from infected leaf tissue and quantified using qPCR with fungus-specific primers.[1]
Brown Planthopper (BPH) Bioassay on Rice
This protocol is adapted from methods used to evaluate rice resistance to BPH following OsPep3 treatment.
Materials:
-
Rice seedlings
-
OsPep3 solution (e.g., 1 µM)
-
Control solution (e.g., water)
-
Brown planthoppers (nymphs or adults)
-
Cages or containers for the bioassay
Procedure:
-
Host Choice Assay:
-
Treat a set of rice seedlings with OsPep3 solution and another set with the control solution.
-
Arrange the treated and control seedlings in a cage.
-
Release a known number of BPH into the center of the cage.
-
After a specific time period (e.g., 24-48 hours), count the number of BPH on the treated and control plants to determine their preference.[1]
-
-
Antixenosis/Antibiosis Assay:
-
Place individual rice seedlings treated with either OsPep3 or control solution in separate containers.
-
Introduce a set number of BPH onto each seedling.
-
Monitor BPH survival, feeding behavior (honeydew excretion), and/or population growth over a defined period.
-
Phytohormone Quantification by LC-MS/MS
This is a general protocol for the extraction and quantification of phytohormones like JA and SA from plant tissues.
Materials:
-
Plant tissue (e.g., maize leaves)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol with internal standards)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with the cold extraction solvent containing appropriate internal standards for each phytohormone class.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Partially purify and concentrate the phytohormones from the supernatant using SPE cartridges.
-
Elute the phytohormones from the SPE cartridge and dry the eluate.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for separation and quantification of the target phytohormones based on their mass-to-charge ratio and fragmentation patterns.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.
References
- 1. Small Signals Lead to Big Changes: The Potential of Peptide-Induced Resistance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZmPep1, an ortholog of Arabidopsis elicitor peptide 1, regulates maize innate immunity and enhances disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZmPep1, an Ortholog of Arabidopsis Elicitor Peptide 1, Regulates Maize Innate Immunity and Enhances Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
AtPep3 vs. flg22: A Comparative Guide to Plant Immune Responses
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant immunology, the ability to distinguish between self and non-self is paramount for survival. Plants achieve this through a sophisticated innate immune system that recognizes conserved molecular patterns. This guide provides a detailed comparison of the immune responses elicited by two well-characterized elicitors: AtPep3, an endogenous Damage-Associated Molecular Pattern (DAMP), and flg22, a classic Pathogen-Associated Molecular Pattern (PAMP) derived from bacterial flagellin. Understanding the nuances of these responses is critical for developing novel strategies to enhance plant resilience and for drug discovery programs targeting plant defense pathways.
Introduction to the Elicitors
This compound is a plant elicitor peptide (Pep) that signals cellular damage.[1][2] Peps are derived from precursor proteins (PROPEPs) and are released upon wounding or pathogen attack, functioning as endogenous danger signals.[3][4] this compound, in particular, is known to be induced by salinity stress and plays a dual role in both biotic and abiotic stress tolerance.[1][2][5][6] It is recognized by the PEPR1 and PEPR2 receptors, with a preferential binding to PEPR1.[1][5][7]
flg22 is a 22-amino acid peptide derived from the highly conserved N-terminal region of bacterial flagellin.[8] As a PAMP, it is a potent activator of Pattern-Triggered Immunity (PTI) in many plant species.[9][10] The perception of flg22 by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) initiates a cascade of defense responses.[8][9]
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound and flg22, while sharing some downstream components, are initiated by distinct receptor complexes.
This compound Signaling Pathway
This compound is processed from its precursor, AtPROPEP3, and is perceived by the PEPR1/PEPR2 receptors. This recognition leads to the activation of downstream defense signaling, including the production of reactive oxygen species (ROS) and the activation of defense-related genes.
Caption: this compound signaling pathway.
flg22 Signaling Pathway
The perception of flg22 by FLS2 triggers a rapid association with the co-receptor BAK1. This receptor complex formation initiates a phosphorylation cascade involving BIK1, leading to the activation of MAP kinases and a robust transcriptional reprogramming.[8][9]
Caption: flg22 signaling pathway.
Quantitative Comparison of Immune Responses
While both this compound and flg22 induce core defense responses, the magnitude and dynamics can differ. The following table summarizes key quantitative comparisons based on available literature.
| Immune Response | This compound-Induced Response | flg22-Induced Response | Key References |
| Reactive Oxygen Species (ROS) Burst | Induces a rapid and transient ROS burst. The magnitude can be comparable to or in some contexts, such as in roots, stronger than flg22. | Triggers a strong and rapid ROS burst, often used as a benchmark for PAMP-triggered immunity. | [11][12] |
| Defense Gene Expression | Strongly induces the expression of its own precursor genes (PROPEPs) creating a positive feedback loop. Induces defense genes associated with both jasmonate/ethylene (JA/Et) and salicylic acid (SA) pathways. | Induces a broad range of defense-related genes, including transcription factors (e.g., WRKYs), pathogenesis-related (PR) genes, and genes involved in phytoalexin biosynthesis. The response is generally stronger and more comprehensive than that to oligogalacturonides, another elicitor. | [3][13][14][15][16] |
| Seedling Growth Inhibition | Causes significant inhibition of seedling growth. | Potently inhibits seedling growth, a classic hallmark of a strong and sustained immune activation. | [17][18][19] |
| Callose Deposition | Induces callose deposition at the site of application. | A well-established inducer of callose deposition, which serves as a physical barrier against pathogen invasion. | [20] |
| Transcriptional Overlap | RNA-seq analysis shows a significant overlap in up-regulated genes with flg22, but also a substantial number of uniquely regulated genes. For instance, one study identified 328 genes exclusively up-regulated by AtPep1 (a close homolog of this compound). | Shares a core set of induced genes with AtPep1, but also uniquely up-regulates a distinct set of genes (256 in the same study). Flg22 treatment leads to a more substantial induction of SA-dependent secretory pathway genes and PR1 expression compared to some other elicitors. | [12][13][16] |
Crosstalk and Specificity
An interesting aspect of these signaling pathways is their potential for crosstalk. Pre-treatment with flg22 has been shown to enhance the subsequent AtPep-triggered ROS burst, suggesting that PAMP perception can prime the plant for a more robust response to damage signals.[21] This indicates a sophisticated integration of external threat perception and internal damage assessment.
Furthermore, the strength of the response can be tissue-specific. For example, in Arabidopsis roots, AtPep1 (a related peptide) was found to be a stronger elicitor of immune signaling, including defense gene activation and root growth inhibition, compared to flg22.[11][18]
Experimental Protocols
Reproducible and quantitative data are the cornerstones of immunological research. Below are detailed protocols for key assays used to compare this compound and flg22 responses.
Experimental Workflow: From Elicitor to Response
Caption: General experimental workflow.
Reactive Oxygen Species (ROS) Burst Assay
This protocol measures the rapid production of ROS following elicitor treatment using a luminol-based chemiluminescence assay.[22][23][24]
Materials:
-
Leaf discs (4-mm diameter) from 4-5 week old Arabidopsis plants.
-
96-well white luminometer plates.
-
Luminol (e.g., L-012).
-
Horseradish peroxidase (HRP).
-
Elicitor stock solutions (this compound, flg22).
-
Microplate luminometer.
Procedure:
-
Excise one leaf disc per plant, avoiding the midvein, and float it, adaxial side up, in a well of a 96-well plate containing 100 µL of sterile water.
-
Incubate the plate overnight at room temperature to allow the wound response to subside.
-
The next day, prepare the reaction solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL).
-
Just before measurement, replace the water in each well with 100 µL of the reaction solution containing the desired concentration of elicitor (e.g., 100 nM flg22 or 1 µM AtPep1). Include a no-elicitor control.[11]
-
Immediately place the plate in a microplate luminometer and measure luminescence at 2-minute intervals for 40-60 minutes.
-
Data is typically plotted as Relative Light Units (RLU) over time.
Seedling Growth Inhibition Assay
This assay quantifies the impact of sustained immune activation on plant growth.[17][24]
Materials:
-
Sterile 48-well plates.
-
Liquid Murashige and Skoog (MS) medium.
-
Arabidopsis seeds.
-
Elicitor stock solutions.
Procedure:
-
Sterilize and stratify Arabidopsis seeds.
-
Grow seedlings under sterile conditions on solid MS medium for approximately 4-5 days.
-
Prepare 48-well plates with 500 µL of liquid MS medium per well, supplemented with various concentrations of this compound or flg22 (e.g., 0.1, 1, 5, 10 µM). Include a no-elicitor control.
-
Carefully transfer one seedling of uniform size into each well.
-
Incubate the plates under long-day conditions (16h light / 8h dark) for 7-10 days.
-
After the incubation period, remove the seedlings, gently blot them dry, and measure their fresh weight.
-
Calculate the percentage of growth inhibition relative to the no-elicitor control.
Gene Expression Analysis by qRT-PCR
This method is used to quantify the transcript levels of defense-related genes after elicitor treatment.[15]
Materials:
-
Arabidopsis seedlings or leaf tissue.
-
Elicitor solutions.
-
Liquid nitrogen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers (e.g., for WRKY30, FRK1, PR1).
-
Real-time PCR machine.
Procedure:
-
Treat plant material (e.g., 2-week-old seedlings in liquid culture) with the elicitor (e.g., 100 nM flg22) for a specific duration (e.g., 30 minutes, 2 hours, 6 hours).[12][15]
-
Harvest the tissue, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA using a suitable kit and treat with DNase to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from the purified RNA.
-
Perform quantitative real-time PCR using SYBR Green master mix and gene-specific primers. Use a reference gene (e.g., UBQ10) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.
Conclusion
This compound and flg22 represent two distinct but interconnected pillars of the plant immune system. While flg22 acts as a sentinel for microbial presence, this compound signals tissue damage, a common consequence of pathogenic invasion. Both elicitors trigger a core set of defense responses, including ROS production, defense gene activation, and growth inhibition. However, they exhibit differences in receptor usage, signaling specificity, and the quantitative nature of the responses they elicit. A comprehensive understanding of both the unique and overlapping aspects of DAMP and PAMP signaling is essential for researchers aiming to unravel the complexities of plant immunity and for professionals seeking to translate this knowledge into practical applications for crop protection and therapeutic development.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous peptide defense signals in Arabidopsis differentially amplify signaling for the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 6. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flagellin sensing, signaling, and immune responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. In roots of Arabidopsis thaliana, the damage-associated molecular pattern AtPep1 is a stronger elicitor of immune signalling than flg22 or the chitin heptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity | PLOS One [journals.plos.org]
- 13. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. researchgate.net [researchgate.net]
- 19. labs.bio.unc.edu [labs.bio.unc.edu]
- 20. Innate Immune Responses Activated in Arabidopsis Roots by Microbe-Associated Molecular Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of PAMP-Triggered ROS Burst in Plant Immunity | Springer Nature Experiments [experiments.springernature.com]
- 23. Analysis of PAMP-Triggered ROS Burst in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Decoding Specificity: A Comparative Guide to the AtPep3-PEPR1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the AtPep3-PEPR1 peptide-receptor interaction with other alternatives within the Arabidopsis thaliana Pep-PEPR signaling system. We delve into the experimental data that confirms the specificity of this interaction, offering detailed protocols for key assays and visualizing complex signaling pathways to support your research and development endeavors.
This compound and its Preferential Receptor PEPR1
The AtPep peptide family, comprising seven members (AtPep1-7), and their corresponding receptors, PEPR1 and PEPR2, play a crucial role in plant defense and stress responses. This compound, a key signaling peptide, demonstrates a marked preference for the Leucine-Rich Repeat Receptor Kinase (LRR-RK) PEPR1. This specificity is critical for initiating downstream signaling cascades that lead to heightened immunity and stress tolerance.
Experimental evidence indicates that while PEPR1 can bind to a broader range of AtPep peptides (AtPep1-6), PEPR2 exhibits a more limited binding profile, primarily interacting with AtPep1 and AtPep2.[1] Notably, this compound is recognized by PEPR1 but not by PEPR2, highlighting a specific ligand-receptor pairing within this family.[2] This selective recognition is fundamental to the distinct physiological roles attributed to different AtPep peptides.
The interaction between AtPep peptides and their receptors is a classic example of a damage-associated molecular pattern (DAMP) signaling pathway.[3] Cellular damage releases these peptides, which then act as endogenous elicitors to amplify defense responses.
Comparative Binding Specificity of AtPep Peptides to PEPR1 and PEPR2
The following table summarizes the binding preferences of various AtPep peptides to the PEPR1 and PEPR2 receptors, as determined by competitive binding and medium alkalinization assays.
| Peptide | Binds to PEPR1 | Binds to PEPR2 | Key Findings |
| AtPep1 | Yes | Yes | Binds strongly to both receptors, often used as a canonical ligand in studies.[1] |
| AtPep2 | Yes | Yes | Shows strong binding to both PEPR1 and PEPR2.[1] |
| This compound | Yes | No | Demonstrates clear specificity for PEPR1. [2][4] |
| AtPep4 | Yes | No | Binds to PEPR1, although potentially with weaker activity compared to other Peps.[1] |
| AtPep5 | Yes | No | Recognized by PEPR1.[1] |
| AtPep6 | Yes | No | Recognized by PEPR1.[1] |
Experimental Protocols
Competitive Binding Assay
This assay is fundamental to determining the specificity of ligand-receptor interactions. It involves competing a labeled ligand (e.g., radioactively labeled AtPep1) with unlabeled ligands (e.g., this compound and other AtPeps) for binding to the receptor.
Objective: To determine the relative affinity of different AtPep peptides for PEPR1 and PEPR2.
Materials:
-
Transgenic tobacco (Nicotiana tabacum) cells expressing either PEPR1 or PEPR2.
-
Radiolabeled peptide (e.g., 125I-Tyr-AtPep1) as the tracer.
-
Unlabeled competitor peptides (AtPep1, AtPep2, this compound, etc.) at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Cell Preparation: Harvest transgenic tobacco cells and resuspend them in the binding buffer.
-
Competition Reaction: In a series of tubes, mix the cell suspension with a fixed concentration of the radiolabeled peptide tracer.
-
Addition of Competitors: Add increasing concentrations of unlabeled competitor peptides to the respective tubes. Include a control with no competitor and a control with a large excess of unlabeled tracer to determine total and non-specific binding.
-
Incubation: Incubate the reactions at a specified temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters to separate the cells (with bound ligand) from the unbound ligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound tracer.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding of the radiolabeled tracer at each competitor concentration. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is inversely related to the binding affinity of the competitor.
Visualizing the this compound-PEPR1 Signaling Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow for a competitive binding assay.
Caption: this compound-PEPR1 signaling pathway.
Caption: Competitive binding assay workflow.
References
- 1. PEPR2 Is a Second Receptor for the Pep1 and Pep2 Peptides and Contributes to Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a hormone-like peptide that plays a role in the salinity stress tolerance of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEPR1 and PEPR2 - Wikipedia [en.wikipedia.org]
- 4. Perception of the Arabidopsis danger signal peptide 1 involves the pattern recognition receptor AtPEPR1 and its close homologue AtPEPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of AtPep3
For researchers, scientists, and drug development professionals, the integrity of scientific data and the safety of laboratory personnel are paramount. While AtPep3, a plant peptide elicitor, is a valuable tool in research, its proper handling and disposal are crucial for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for synthetic peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Protocols
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat.[2] When handling lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[2]
-
Designated Area: Confine all handling of this compound to a designated, clean, and organized laboratory area.[2]
-
Review Safety Data Sheet (SDS): Before handling any new chemical, it is best practice to review its SDS for specific hazards and handling information.[2] In the absence of a specific SDS for this compound, follow the general safety protocols for synthetic peptides.
-
Labeling: All containers holding this compound, including stock solutions and aliquots, must be clearly labeled with the peptide name, concentration, and preparation date.[2]
Quantitative Data Summary for Peptide Handling and Disposal
The following tables summarize key quantitative parameters for the safe handling and disposal of synthetic peptides like this compound.
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Lyophilized) | -20°C or -80°C for long-term storage. | [2][3][4][5] |
| Storage Temperature (Solution) | Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles. | [2][3][5] |
| pH for Peptide Solutions | Store in sterile buffers at pH 5-6 to prolong stability. | [3][6] |
| Inactivation Time (Liquid Waste) | Minimum 24 hours after adding inactivation reagent. | [7] |
| Final pH for Aqueous Waste | Neutralize to a pH between 6.0 and 8.0 before disposal. | [7] |
| Emergency Procedure | Action | Source(s) |
| Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes. | [1][2][8] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes and seek medical attention. | [1][2][8] |
| Inhalation | Move to fresh air and seek medical attention. | [2][8] |
| Ingestion | Rinse mouth with water (if the person is conscious) and seek medical attention. | [8] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.[3][4]
-
Solvent Selection: There is no universal solvent for all peptides. For a novel peptide like this compound, a solubility test on a small portion is recommended.[3] Start with sterile, distilled water or a buffer compatible with your experiment. If solubility is an issue, small amounts of organic solvents like DMSO or acetonitrile can be used, followed by dilution with an aqueous solution.[5]
-
Reconstitution: Use a sterile pipette to add the desired volume of solvent to the vial.
-
Mixing: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.[9] Sonication can be used to aid dissolution if necessary.[3]
-
Storage: For any unused portion of the reconstituted peptide, create single-use aliquots and store them at -20°C or colder to avoid degradation from repeated freeze-thaw cycles.[3][9]
Protocol for Spill Cleanup
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills of powdered peptide, respiratory protection may be necessary.
-
Containment: For liquid spills, use an appropriate absorbent material from a chemical spill kit to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Cleanup:
-
Solid Spills: Carefully sweep or wipe up the spilled material and place it into a designated hazardous waste container.[6]
-
Liquid Spills: Absorb the liquid with absorbent pads. Place the contaminated pads into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent pads, gloves, etc.) as hazardous chemical waste.[2][9]
-
Reporting: Report the spill to your institution's EHS department as required.[1]
Step-by-Step Disposal Procedures for this compound
Treat all this compound waste as laboratory chemical waste.[9] Never dispose of peptides in the regular trash or pour solutions down the drain.[2][7][9][10]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other contaminated labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2][6][7]
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions and reaction mixtures, in a separate, leak-proof, and clearly labeled hazardous waste container.[1][6][7]
2. Chemical Inactivation (for Liquid Waste, if required by your institution):
Some institutional protocols may require the chemical inactivation of peptide waste before disposal.
-
Inactivation: Add a sufficient amount of a chemical inactivating agent, such as 1 M HCl or 1 M NaOH, to the liquid waste container to hydrolyze and degrade the peptide.[7]
-
Reaction Time: Allow the mixture to stand for at least 24 hours to ensure complete degradation.[7]
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.[7] For acidic solutions, slowly add a base (e.g., sodium bicarbonate). For basic solutions, add a weak acid. Monitor the pH throughout the process.
-
Collection: The neutralized waste should remain in a labeled hazardous waste container.
3. Storage and Final Disposal:
-
Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[7][11]
-
Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][2] They will ensure compliant disposal through a licensed hazardous waste contractor.
Visualizing the this compound Disposal Workflow
The following diagrams illustrate the logical flow of the this compound handling and disposal processes.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. abcepta.com [abcepta.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nems.nih.gov [nems.nih.gov]
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling AtPep3
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like AtPep3 is paramount to both personal safety and research integrity. This guide provides immediate, essential safety protocols and logistical plans for the operational handling and disposal of this compound. While specific hazard data for this compound is not fully established, it should be handled with the care afforded to potentially hazardous chemicals, minimizing inhalation, skin, and eye contact.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1] The following table summarizes the recommended PPE for handling this compound in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2] Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1][2] Gloves should be inspected before use and changed immediately after contact with the peptide.[1][2] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2][3] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is critical to maintain the integrity of this compound and ensure the safety of laboratory personnel. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood when dealing with the lyophilized powder.[4][5]
Pre-Operational Checks:
-
Review Safety Data Sheet (SDS): Before handling any new chemical, review its SDS.[4] If a specific SDS for this compound is unavailable, consult the SDS for similar synthetic peptides.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Designate a clean and organized area for handling the peptide.[4] Ensure all necessary equipment (e.g., sterile pipette tips, vials, solvents) is within reach to avoid cross-contamination.[4]
Handling Lyophilized this compound Powder:
-
Equilibration: Before opening, allow the container of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.[6]
-
Weighing: If weighing is required, perform this task in a fume hood or a ventilated enclosure to minimize inhalation of the powder.[4]
-
Reconstitution: To reconstitute, add the appropriate solvent as specified by the supplier or experimental protocol. There is no universal solvent for all peptides; solubility often depends on the peptide's specific properties.[2] For many plant peptides, sterile water or a buffer solution is suitable.[7]
Handling this compound Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to aliquot the reconstituted peptide solution into single-use quantities for storage.[7]
-
Storage: Lyophilized this compound should be stored at -20°C or colder for long-term stability.[6] Peptide solutions are less stable and should be stored at -20°C or -80°C for extended periods.[5] For short-term storage, refrigeration at 4°C may be acceptable, but consult supplier recommendations.
-
Labeling: Clearly label all vials containing this compound with the peptide name, concentration, date of preparation, and "For Research Use Only".[4]
Post-Handling Cleanup:
-
Decontaminate Surfaces: Thoroughly clean and decontaminate the work area after handling this compound.
-
Dispose of Consumables: Dispose of all contaminated consumables, such as pipette tips and gloves, as hazardous waste.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.[4][8]
Solid Waste Disposal:
-
Collection: Collect all solid waste contaminated with this compound, including empty vials, pipette tips, and gloves, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][8]
-
Labeling: The container should be labeled as "Hazardous Waste" and clearly identify the contents.[2]
-
Storage and Pickup: Store the sealed container in a designated hazardous waste accumulation area.[9] Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal.[2][9]
Liquid Waste Disposal:
-
Collection: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not dispose of peptide solutions down the drain.[2][9]
-
Inactivation (Recommended): For an added layer of safety, chemical inactivation of the peptide waste can be performed.[9] This can be achieved through hydrolysis by adding a strong acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) and allowing it to react for at least 24 hours.[9]
-
Neutralization: If inactivation is performed, the solution must be neutralized to a pH between 6.0 and 8.0 before collection for disposal.[9]
-
Storage and Pickup: Store the sealed and labeled liquid waste container in secondary containment to prevent spills.[2] Arrange for disposal through your institution's EHS department.[2]
Visualizing the Workflow
The following diagram illustrates the general workflow for the safe handling and disposal of this compound.
Caption: General workflow for handling and disposing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. peptide24.store [peptide24.store]
- 5. biolongevitylabs.com [biolongevitylabs.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. alfachemic.com [alfachemic.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
